1-Butyl-2-cyclohexen-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
88116-46-5 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
1-butylcyclohex-2-en-1-ol |
InChI |
InChI=1S/C10H18O/c1-2-3-7-10(11)8-5-4-6-9-10/h5,8,11H,2-4,6-7,9H2,1H3 |
InChI Key |
IJPPBNXVRHTWQK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1(CCCC=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 1-Butyl-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known chemical and physical properties of 1-Butyl-2-cyclohexen-1-ol. Due to the limited availability of experimental data for this specific compound in public databases, this guide also includes predicted properties and data from closely related analogs to provide a broader context for researchers.
Core Chemical Properties
This compound is a cyclic alcohol containing a butyl substituent at the carbinol carbon and a double bond within the cyclohexene ring. Its chemical structure suggests it is a chiral molecule.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | PubChem CID 566274[1] |
| Molecular Weight | 154.25 g/mol | PubChem CID 566274 |
| IUPAC Name | 1-butylcyclohex-2-en-1-ol | |
| CAS Number | 88116-46-5 | Guidechem |
| Boiling Point | Data not available | |
| Melting Point | Data not available | |
| Density | Data not available | |
| Refractive Index | Data not available |
Spectroscopic Data
Detailed experimental spectroscopic data (NMR, Mass Spectrometry) for this compound is not currently available in public spectral databases. However, an analysis of its structure allows for the prediction of its key spectral features.
Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)
-
¹H NMR: The spectrum is expected to show characteristic signals for the vinyl protons of the cyclohexene ring (typically in the 5.5-6.0 ppm region), a signal for the hydroxyl proton (which can vary in chemical shift depending on concentration and solvent), and signals for the aliphatic protons of the butyl group and the cyclohexene ring.
-
¹³C NMR: The spectrum should display signals for the two sp² hybridized carbons of the double bond (around 120-140 ppm), the carbinol carbon (C-OH, around 65-75 ppm), and the aliphatic carbons of the butyl group and the cyclohexene ring.
Mass Spectrometry (MS) (Predicted)
The electron ionization mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) at m/z 154. Subsequent fragmentation would likely involve the loss of water (M-18), the butyl group (M-57), or other characteristic fragmentation patterns of cyclic alcohols and alkenes.
Experimental Protocols
A common and effective method for the synthesis of this compound is the nucleophilic addition of a butyl organometallic reagent to 2-cyclohexen-1-one. This can be achieved using either a Grignard reagent (butylmagnesium bromide) or an organolithium reagent (n-butyllithium).
Synthesis of this compound via Grignard Reaction
Materials:
-
2-Cyclohexen-1-one
-
Butylmagnesium bromide (in a suitable solvent like THF or diethyl ether)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for anhydrous reactions (round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser with a drying tube is assembled and flushed with an inert gas.
-
Initial Reagents: A solution of 2-cyclohexen-1-one in anhydrous diethyl ether or THF is placed in the reaction flask and cooled in an ice bath.
-
Addition of Grignard Reagent: A solution of butylmagnesium bromide is added dropwise from the dropping funnel to the cooled solution of 2-cyclohexen-1-one with continuous stirring. The rate of addition should be controlled to maintain a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours to ensure the reaction goes to completion.
-
Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling the flask in an ice bath.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure or by column chromatography on silica gel.
Mandatory Visualizations
Below are diagrams illustrating the proposed synthesis workflow.
Caption: Proposed synthesis workflow for this compound.
Biological Activity and Signaling Pathways
There is currently no specific information available in the scientific literature regarding the biological activity or signaling pathway interactions of this compound. However, the broader class of allylic alcohols and cyclohexanol derivatives has been the subject of some biological studies.
Some synthetic derivatives of cyclohexanone have been investigated for their biological activities.[4] Additionally, certain naturally occurring and synthetic allyl derivatives have demonstrated anticancer activity through various mechanisms, including the induction of apoptosis and cell cycle arrest. While these findings are not directly applicable to this compound, they suggest that molecules with this structural motif could be of interest in medicinal chemistry and drug development. Further research is needed to determine if this compound exhibits any significant biological effects.
References
An In-depth Technical Guide to 1-Butyl-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of 1-Butyl-2-cyclohexen-1-ol, a tertiary allylic alcohol. Due to the limited availability of data for this specific compound, this guide leverages established principles of organic chemistry to propose a reliable synthetic route and to estimate its physicochemical properties based on analogous compounds.
Physicochemical and Predicted Data
While a specific CAS number for this compound is not readily found in major chemical databases, its properties can be inferred from its structure and comparison to similar molecules. The data presented below is a combination of calculated values and analogous data from structurally related compounds.
| Property | Value (Predicted/Analogous) | Source |
| Molecular Formula | C₁₀H₁₈O | - |
| Molecular Weight | 154.25 g/mol | - |
| Appearance | Colorless to pale yellow liquid | Analogous to other tertiary allylic alcohols |
| Boiling Point | Not available | - |
| Melting Point | Not available | - |
| Density | ~0.9 g/mL | Analogous to other tertiary allylic alcohols |
| Solubility | Soluble in organic solvents | General property of similar compounds |
| CAS Number | Not available | - |
Proposed Synthesis
A robust and widely applicable method for the synthesis of 1-alkyl-2-cyclohexen-1-ols is the 1,2-addition of an organometallic reagent to 2-cyclohexen-1-one.[1][2][3][4][5] Both Grignard reagents and organolithium reagents are suitable for this transformation, as they tend to favor addition to the carbonyl carbon over conjugate addition.[1][2][3] The following protocol details the synthesis of this compound using a Grignard reagent.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1-Bromobutane
-
2-Cyclohexen-1-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for anhydrous reactions
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Preparation of the Grignard Reagent (Butylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet, place magnesium turnings.
-
Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromobutane in the anhydrous solvent.
-
Add a small amount of the 1-bromobutane solution to the magnesium. The reaction may need to be initiated by gentle warming or the addition of a small crystal of iodine.
-
Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.
-
-
Addition to 2-Cyclohexen-1-one:
-
Cool the Grignard reagent solution in an ice bath.
-
In a separate flask, prepare a solution of 2-cyclohexen-1-one in the anhydrous solvent.
-
Add the 2-cyclohexen-1-one solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether or THF.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by vacuum distillation or column chromatography on silica gel.
-
Caption: Synthesis of this compound via Grignard Reaction.
Potential Applications and Further Research
Allylic alcohols are versatile intermediates in organic synthesis and can be precursors to a variety of other functional groups.[6][7] this compound could potentially be explored for its biological activity, as many cyclohexanol derivatives have shown interesting pharmacological properties. Further research would be required to isolate and characterize this compound and to investigate its potential applications in medicinal chemistry and materials science. This would involve spectroscopic analysis (NMR, IR, Mass Spectrometry) to confirm the structure and purity of the synthesized product.
References
- 1. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Organolithium reagent - Wikipedia [en.wikipedia.org]
- 3. Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - ECHEMI [echemi.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. youtube.com [youtube.com]
- 6. sltchemicals.com [sltchemicals.com]
- 7. Allyl alcohol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Molecular Structure of 1-Butyl-2-cyclohexen-1-ol
This guide provides a comprehensive overview of the molecular structure, synthesis, and spectroscopic characterization of 1-Butyl-2-cyclohexen-1-ol, a tertiary allylic alcohol. The information is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry.
Molecular Structure and Properties
This compound is a cyclic alcohol characterized by a cyclohexene ring, a hydroxyl group, and a butyl substituent. The chemical formula is C10H18O.
Physicochemical Data
The following table summarizes key physicochemical properties of this compound.
| Property | Value |
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| IUPAC Name | 1-butylcyclohex-2-en-1-ol |
| CAS Number | 88116-46-5 |
| Appearance | Expected to be a colorless liquid |
| Boiling Point | Not experimentally determined |
| Melting Point | Not experimentally determined |
| Density | Not experimentally determined |
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the Grignard reaction. This involves the 1,2-addition of a butyl Grignard reagent to 2-cyclohexen-1-one.[1][2]
Experimental Protocol: Grignard Reaction
Materials:
-
2-cyclohexen-1-one
-
n-Butyl bromide
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, place magnesium turnings.
-
Under an inert atmosphere, add a small amount of anhydrous diethyl ether.
-
Add a solution of n-butyl bromide in anhydrous diethyl ether dropwise from the dropping funnel to initiate the reaction.
-
Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining n-butyl bromide solution at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature until most of the magnesium has reacted.
-
-
Reaction with 2-cyclohexen-1-one:
-
Cool the Grignard reagent to 0 °C in an ice bath.
-
Add a solution of 2-cyclohexen-1-one in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
-
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Spectroscopic Characterization
The structure of this compound can be confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl3).
-
Instrumentation: Acquire 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to elucidate the structure.
Predicted Spectral Data:
1H NMR:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~5.8-6.0 | m | 2H | Olefinic protons (-CH=CH-) |
| ~3.5 | s (broad) | 1H | Hydroxyl proton (-OH) |
| ~2.0-2.2 | m | 2H | Allylic protons (-CH2-CH=) |
| ~1.4-1.8 | m | 4H | Cyclohexene ring protons |
| ~1.2-1.4 | m | 4H | Butyl chain (-CH2-CH2-) |
| ~0.9 | t | 3H | Butyl chain methyl group (-CH3) |
13C NMR:
| Chemical Shift (ppm) | Assignment |
| ~125-135 | Olefinic carbons (-CH=CH-) |
| ~70-75 | Quaternary carbon (-C-OH) |
| ~35-45 | Butyl chain (-CH2-) adjacent to the ring |
| ~25-35 | Cyclohexene ring and other butyl chain carbons |
| ~14 | Butyl chain methyl carbon (-CH3) |
Infrared (IR) Spectroscopy
Experimental Protocol:
-
Sample Preparation: Acquire the spectrum of the neat liquid sample using a Fourier-transform infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) accessory.
-
Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Predicted Spectral Data:
| Wavenumber (cm-1) | Functional Group |
| ~3400 (broad) | O-H stretch (alcohol) |
| ~3020 | =C-H stretch (alkene) |
| ~2950-2850 | C-H stretch (alkane) |
| ~1650 | C=C stretch (alkene) |
| ~1050 | C-O stretch (tertiary alcohol) |
Mass Spectrometry (MS)
Experimental Protocol:
-
Instrumentation: Analyze the sample using a mass spectrometer, typically with electron ionization (EI).
-
Data Analysis: Determine the molecular ion peak and analyze the fragmentation pattern to confirm the structure.
Predicted Fragmentation Pattern:
-
Molecular Ion (M+): m/z = 154
-
M-57: m/z = 97 (loss of butyl radical)
-
Other Fragments: Characteristic fragmentation of the cyclohexene ring.
Potential Biological Activities
While there is no specific data on the biological activity of this compound, related compounds have shown various biological activities. Tertiary alcohols and substituted cyclohexene derivatives have been reported to possess antimicrobial and anti-inflammatory properties.[5][6]
Experimental Protocol: Antimicrobial Screening (Broth Microdilution)
Materials:
-
Test compound (this compound)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Fungal strains (e.g., Candida albicans)
-
Appropriate growth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
96-well microtiter plates
-
Standard antibiotics/antifungals (positive controls)
-
Solvent (e.g., DMSO)
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive controls (microorganism with standard drug) and negative controls (microorganism with no drug, and medium alone).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
Biological Screening Workflow
Caption: Workflow for antimicrobial screening of this compound.
References
- 1. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - ECHEMI [echemi.com]
- 3. whitman.edu [whitman.edu]
- 4. GCMS Section 6.10 [people.whitman.edu]
- 5. Synthesis, Characterization, Anti-Inflammatory and in Vitro Antimicrobial Activity of Some Novel Alkyl/Aryl Substituted Tertiary Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of 1-Butyl-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the synthesis of 1-Butyl-2-cyclohexen-1-ol, a tertiary allylic alcohol of interest in organic synthesis and drug discovery. The primary synthetic route involves the 1,2-addition of a butyl Grignard reagent to 2-cyclohexen-1-one. This document outlines the reaction principles, a comprehensive experimental protocol, and expected characterization data.
Core Synthesis Pathway: Grignard Reaction
The synthesis of this compound is most effectively achieved through a Grignard reaction. This classic organometallic reaction involves the nucleophilic addition of a Grignard reagent, in this case, butylmagnesium bromide, to the carbonyl carbon of an α,β-unsaturated ketone, 2-cyclohexen-1-one. The reaction proceeds via a 1,2-addition mechanism, where the butyl group attacks the electrophilic carbonyl carbon, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the desired tertiary allylic alcohol.
It is crucial to control the reaction conditions to favor the 1,2-addition over the competing 1,4-conjugate addition, where the nucleophile would attack the β-carbon of the enone system. Generally, Grignard reagents tend to favor 1,2-addition with α,β-unsaturated ketones.
Quantitative Data Summary
While a specific literature source detailing the exact yield for this reaction was not identified, similar Grignard additions to cyclic enones typically proceed in moderate to good yields, ranging from 50% to 80%, depending on the specific reaction conditions and purification methods employed.
| Parameter | Value (Estimated) |
| Yield | 50 - 80% |
| Reaction Time | 2 - 4 hours |
| Reaction Temperature | 0 °C to reflux |
| Molar Ratio (Grignard:Enone) | 1.1 : 1 to 1.5 : 1 |
Experimental Protocol
This protocol is a generalized procedure based on standard laboratory practices for Grignard reactions. All operations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.
Materials and Reagents:
-
Magnesium turnings
-
Iodine crystal (optional, for initiation)
-
1-Bromobutane
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
2-Cyclohexen-1-one
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser, etc.)
Procedure:
Part 1: Preparation of Butylmagnesium Bromide (Grignard Reagent)
-
In a flame-dried three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to the flask to help initiate the reaction.
-
Add a small volume of anhydrous diethyl ether or THF to just cover the magnesium turnings.
-
Dissolve 1-bromobutane (1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small amount of the 1-bromobutane solution to the magnesium turnings. The reaction is initiated when the color of the iodine fades and bubbling is observed. Gentle heating may be required to start the reaction.
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete formation of the Grignard reagent. The solution should appear as a cloudy grey or brownish mixture.
Part 2: Reaction with 2-Cyclohexen-1-one
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 2-cyclohexen-1-one (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add the 2-cyclohexen-1-one solution dropwise to the cooled and stirred Grignard reagent. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Continue stirring until the vigorous reaction ceases and two distinct layers are formed.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a mixture of hexane and ethyl acetate to afford the pure this compound.
Characterization (Estimated):
-
¹H NMR (CDCl₃, 400 MHz): δ 5.8-6.0 (m, 2H, -CH=CH-), 4.1-4.3 (m, 1H, -CH-OH), 1.8-2.2 (m, 4H, allylic and ring CH₂), 1.2-1.6 (m, 6H, butyl CH₂), 0.9 (t, 3H, butyl CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ 130-135 (-CH=CH-), 70-75 (-C-OH), 35-45 (butyl CH₂), 20-30 (ring CH₂), 14 (butyl CH₃).
-
IR (thin film, cm⁻¹): 3400 (br, O-H stretch), 3020 (sp² C-H stretch), 2950-2850 (sp³ C-H stretch), 1650 (C=C stretch), 1050 (C-O stretch).
-
Mass Spectrometry (EI): m/z (%) = 154 (M⁺), 136 (M⁺ - H₂O), 97 (M⁺ - C₄H₉).
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A typical workflow for the synthesis and purification of the target compound.
Correct IUPAC Name: 1-Butylcyclohex-2-en-1-ol
The systematic name for the organic compound 1-Butyl-2-cyclohexen-1-ol, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-Butylcyclohex-2-en-1-ol . This name is derived by following a specific set of rules that prioritize functional groups and ensure an unambiguous identification of the chemical structure.
Principles of Nomenclature Applied:
The naming process for this cycloalkenol involves the following hierarchical steps:
-
Identification of the Principal Functional Group : The molecule contains both a hydroxyl (-OH) group and a carbon-carbon double bond (an alkene). According to IUPAC priority rules, the alcohol functional group takes precedence over the alkene.[1][2] Consequently, the parent name of the compound will end with the suffix "-ol" to indicate the presence of the alcohol.[1][3]
-
Determination of the Parent Ring : The core structure is a six-membered carbon ring containing a double bond, which is identified as a cyclohexene.
-
Numbering the Carbon Ring : The numbering of the carbon atoms in the ring is dictated by the position of the highest priority functional group.[4]
-
The carbon atom to which the hydroxyl group is attached is assigned the lowest possible number, which is position 1.[5][6]
-
Next, the double bond is given the lowest possible locant. Numbering must proceed through the double bond, so the two carbons of the double bond are assigned consecutive numbers. In this case, the double bond is located between carbons 2 and 3.
-
-
Identification and Placement of Substituents : A butyl group (-C₄H₉) is attached to the ring. Its position is indicated by the number of the carbon atom to which it is bonded. In this structure, the butyl group is attached to the same carbon as the hydroxyl group, which is carbon 1.
-
Assembly of the Final Name : The components of the name are assembled in the following order: substituent, parent ring, and principal functional group.
-
The substituent is "1-Butyl".
-
The parent ring, including the location of the double bond, is "cyclohex-2-en".
-
The principal functional group and its location are "-1-ol".
-
Combining these elements gives the complete and unambiguous IUPAC name: 1-Butylcyclohex-2-en-1-ol . The inclusion of all numerical locants is essential for defining the structure, especially in polysubstituted cyclic compounds.[7]
References
- 1. chemistryconfidential.com [chemistryconfidential.com]
- 2. m.youtube.com [m.youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. organic chemistry - Disubstituted cyclic alcohols - looking for IUPAC rule - Chemistry Stack Exchange [chemistry.stackexchange.com]
A Technical Guide to the Physical Properties of 1-Butyl-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a summary of the known and predicted physical properties of 1-Butyl-2-cyclohexen-1-ol. Due to a scarcity of published experimental data for this specific compound, this document also presents data for structurally related molecules to offer a comparative context. Furthermore, detailed experimental protocols for the determination of key physical properties and a plausible synthetic route are described. This guide aims to serve as a foundational resource for professionals in research and drug development.
Introduction
This compound is a tertiary alcohol containing a cyclohexene ring. Its structure suggests potential applications in organic synthesis and as a building block in the development of new chemical entities. A thorough understanding of its physical properties is crucial for its handling, characterization, and application in various research and development settings. This document compiles available data and provides standardized methodologies for its experimental determination.
Physical Properties of this compound
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | PubChem |
| Molecular Weight | 154.25 g/mol | PubChem |
| Boiling Point | Not available | Chemical Synthesis Database |
| Melting Point | Not available | Chemical Synthesis Database |
| Density | Not available | Chemical Synthesis Database |
| XLogP3 | 2.6 | PubChem |
| CAS Number | 88116-46-5 | PubChem |
Comparative Physical Properties of Related Compounds
To provide a frame of reference, the following table presents the physical properties of structurally similar compounds. These compounds share key structural features with this compound, such as the cyclohexene or cyclohexanol core, and the presence of an alkyl substituent. It is important to note that these values are for comparative purposes only and may not be predictive of the exact properties of this compound.
Table 2: Physical Properties of Compounds Structurally Related to this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/cm³) |
| 2-Cyclohexen-1-ol | C₆H₁₀O | 98.14 | 164-166 | ~1 |
| 1-Butylcyclohexene | C₁₀H₁₈ | 138.25 | 182 | 0.821 |
| Cyclohexanol | C₆H₁₂O | 100.16 | 161.5 | 0.9624 |
Synthesis of this compound
A plausible and common method for the synthesis of this compound is the Grignard reaction. This involves the 1,2-addition of a butyl Grignard reagent to the carbonyl group of 2-cyclohexen-1-one.
Proposed Synthetic Pathway
Caption: Proposed synthesis of this compound via Grignard reaction.
Experimental Protocol: Grignard Synthesis
This protocol describes the synthesis of this compound from 2-cyclohexen-1-one and butylmagnesium bromide.
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings.
-
Add a small crystal of iodine to initiate the reaction.
-
Prepare a solution of 1-bromobutane in anhydrous diethyl ether and add it to the dropping funnel.
-
Slowly add the 1-bromobutane solution to the magnesium turnings with stirring. The reaction is initiated when the solution turns cloudy and begins to reflux.
-
Once the addition is complete, reflux the mixture gently for 30 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).
-
-
Reaction with 2-Cyclohexen-1-one:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of 2-cyclohexen-1-one in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-cyclohexen-1-one solution dropwise to the stirred Grignard reagent at a rate that maintains a gentle reflux. Grignard reagents can undergo either 1,2- or 1,4-addition with α,β-unsaturated ketones; however, 1,2-addition is generally favored.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Pour the reaction mixture slowly into a beaker containing a saturated aqueous solution of ammonium chloride to quench the reaction.
-
Separate the organic layer using a separatory funnel.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.
-
Experimental Protocols for Physical Property Determination
The following are detailed methodologies for the experimental determination of the key physical properties of this compound.
Determination of Boiling Point (Micro Method)
-
Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, and heating oil.
-
Procedure:
-
Add a small amount of the liquid sample into the small test tube.
-
Place the capillary tube into the test tube with the open end down.
-
Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.
-
Place the assembly in a Thiele tube containing heating oil.
-
Heat the side arm of the Thiele tube gently.
-
A stream of bubbles will emerge from the capillary tube as the air inside expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
-
Caption: Workflow for boiling point determination.
Determination of Density
-
Apparatus: Pycnometer (or a graduated cylinder and an analytical balance).
-
Procedure:
-
Measure the mass of a clean, dry pycnometer (m₁).
-
Fill the pycnometer with the liquid sample, ensuring no air bubbles are present, and measure the mass (m₂).
-
Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature and measure the mass (m₃).
-
The density of the sample (ρ_sample) can be calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_water
-
Alternatively, measure a known volume of the liquid using a graduated cylinder and determine its mass using an analytical balance. The density is the mass divided by the volume.
-
Determination of Solubility
-
Apparatus: Small test tubes, vortex mixer (optional).
-
Procedure:
-
To a series of test tubes, add a small, measured amount of this compound (e.g., 2-3 drops).
-
To each test tube, add a different solvent (e.g., water, ethanol, diethyl ether, hexane, 5% HCl, 5% NaOH) in small increments (e.g., 0.5 mL).
-
After each addition, shake the test tube vigorously.
-
Observe whether the compound dissolves completely (miscible), forms two layers (immiscible), or is partially soluble.
-
The solubility can be qualitatively described as soluble, slightly soluble, or insoluble.
-
Purity Assessment
The purity of synthesized this compound can be assessed using gas chromatography (GC).
Experimental Protocol: Gas Chromatography
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., diethyl ether or hexane).
-
Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a suitable capillary column (e.g., a non-polar or medium-polarity column).
-
Analysis:
-
Inject a small volume of the prepared sample into the GC.
-
The components of the sample will be separated based on their boiling points and interactions with the stationary phase.
-
The retention time of the major peak will correspond to this compound.
-
The purity can be estimated by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
-
Caption: Workflow for purity analysis by Gas Chromatography.
Signaling Pathways
Currently, there is no information available in the scientific literature regarding any signaling pathways in which this compound is involved.
Conclusion
This technical guide has summarized the currently available physical property data for this compound. While experimental values for key properties such as boiling point and density are lacking, this document provides detailed protocols for their determination. The inclusion of data for related compounds and a plausible synthetic route offers valuable context for researchers. Further experimental investigation is required to fully characterize this compound and explore its potential applications.
Spectroscopic Profile of 1-Butyl-2-cyclohexen-1-ol: A Technical Guide
For Immediate Release
This technical guide provides a detailed overview of the predicted spectral data for 1-Butyl-2-cyclohexen-1-ol, a valuable intermediate in organic synthesis. Due to the limited availability of direct experimental spectra for this compound in public databases, this document presents a comprehensive analysis based on the known spectral characteristics of structurally related analogs. This guide is intended for researchers, scientists, and professionals in drug development and chemical manufacturing.
Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from the analysis of analogous compounds, including 2-cyclohexen-1-ol, 1-butylcyclohexanol, and 1-butyl-1-cyclohexene.
Table 1: Predicted ¹H NMR Spectral Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 5.8-6.0 | m | 1H | =CH- (vinyl) |
| ~ 5.6-5.8 | m | 1H | =CH- (vinyl) |
| ~ 2.0-2.2 | m | 2H | Allylic CH₂ |
| ~ 1.8-2.0 | m | 1H | OH |
| ~ 1.5-1.7 | m | 4H | Cyclohexene CH₂ |
| ~ 1.2-1.5 | m | 4H | Butyl CH₂ |
| ~ 0.9 | t | 3H | Butyl CH₃ |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
Solvent: CDCl₃
| Chemical Shift (δ, ppm) | Assignment |
| ~ 130-135 | =CH- (vinyl) |
| ~ 125-130 | =CH- (vinyl) |
| ~ 70-75 | C-OH (quaternary) |
| ~ 35-40 | Allylic CH₂ |
| ~ 25-35 | Butyl CH₂ / Cyclohexene CH₂ |
| ~ 22-25 | Butyl CH₂ |
| ~ 14 | Butyl CH₃ |
Table 3: Predicted IR Spectral Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3600-3200 | Broad | O-H stretch (alcohol) |
| ~ 3100-3000 | Medium | =C-H stretch (vinyl) |
| ~ 3000-2850 | Strong | C-H stretch (aliphatic) |
| ~ 1650 | Medium | C=C stretch (alkene) |
| ~ 1100-1000 | Strong | C-O stretch (alcohol) |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
Ionization Mode: Electron Ionization (EI)
| m/z | Predicted Identity of Fragment |
| 154 | [M]⁺ (Molecular Ion) |
| 136 | [M - H₂O]⁺ |
| 97 | [M - C₄H₉]⁺ (Loss of butyl group) |
| 81 | [C₆H₉]⁺ (Cyclohexenyl cation) |
| 57 | [C₄H₉]⁺ (Butyl cation) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectral data for a liquid alcohol sample such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of deuterated chloroform (CDCl₃).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference standard (δ 0.00 ppm).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Infrared (IR) Spectroscopy
-
Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
-
Data Acquisition: Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹. A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or through a gas chromatography (GC) system for separation from any impurities.
-
Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 40-200 amu.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.
Synthesis of 1-Butyl-2-cyclohexen-1-ol via Grignard Reaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 1-Butyl-2-cyclohexen-1-ol, a tertiary allylic alcohol, through the nucleophilic addition of a Grignard reagent to an α,β-unsaturated ketone. The core of this synthesis is the Grignard reaction, a powerful and versatile method for the formation of carbon-carbon bonds. This document outlines the reaction mechanism, a detailed experimental protocol, potential side reactions, and expected analytical data for the target compound. The information is intended to serve as a practical resource for researchers in organic synthesis and drug development.
Introduction
The Grignard reaction, discovered by Victor Grignard in 1900, remains a cornerstone of synthetic organic chemistry for the formation of alcohols from carbonyl compounds. The synthesis of this compound involves the 1,2-addition of butylmagnesium bromide to the carbonyl group of 2-cyclohexen-1-one. This reaction is highly regioselective, with the Grignard reagent preferentially attacking the electrophilic carbonyl carbon over the β-carbon of the enone system.[1][2] The resulting product, a tertiary allylic alcohol, is a valuable chiral building block in the synthesis of more complex molecules.
Reaction Mechanism and Principles
The Grignard reaction proceeds through the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. The general mechanism is depicted below.
Diagram: Grignard Reaction Mechanism
Caption: General mechanism of the Grignard reaction.
Experimental Protocol
This protocol is a representative procedure based on established methods for Grignard reactions. All glassware should be thoroughly dried to prevent quenching of the Grignard reagent, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| Magnesium turnings | 24.31 | 1.46 g | 0.06 | Activated if necessary |
| 1-Bromobutane | 137.02 | 8.22 g (6.47 mL) | 0.06 | Anhydrous |
| Anhydrous Diethyl Ether | 74.12 | 50 mL | - | Grignard reagent preparation |
| 2-Cyclohexen-1-one | 96.13 | 4.81 g (5.0 mL) | 0.05 | Anhydrous |
| Anhydrous Diethyl Ether | 74.12 | 25 mL | - | For dissolving the ketone |
| Saturated aq. NH4Cl | - | 50 mL | - | For quenching the reaction |
| Diethyl Ether | 74.12 | ~100 mL | - | For extraction |
| Anhydrous MgSO4 or Na2SO4 | - | q.s. | - | For drying the organic phase |
Procedure
Part A: Preparation of Butylmagnesium Bromide (Grignard Reagent)
-
Place the magnesium turnings in a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel. The apparatus should be fitted with drying tubes (e.g., CaCl2) to protect from atmospheric moisture.
-
Add approximately 10 mL of anhydrous diethyl ether to the flask to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromobutane in 40 mL of anhydrous diethyl ether.
-
Add a small portion (approx. 2-3 mL) of the 1-bromobutane solution to the magnesium. The reaction is initiated if the solution becomes cloudy and starts to bubble. Gentle warming may be required to start the reaction. A crystal of iodine can also be used as an initiator.
-
Once the reaction has started, add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent. The solution should appear gray and cloudy.
Part B: Reaction with 2-Cyclohexen-1-one
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve 2-cyclohexen-1-one in 25 mL of anhydrous diethyl ether and add this solution to the dropping funnel.
-
Add the 2-cyclohexen-1-one solution dropwise to the stirred Grignard reagent at a rate that maintains the reaction temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
Part C: Workup and Purification
-
Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 50 mL of saturated aqueous ammonium chloride solution. This will hydrolyze the magnesium alkoxide and neutralize any unreacted Grignard reagent.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Diagram: Experimental Workflow
Caption: Workflow for the synthesis of this compound.
Potential Side Reactions
Several side reactions can occur during the Grignard synthesis, potentially lowering the yield of the desired product.
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, leading to the formation of an enolate and recovery of the starting ketone upon workup. This is more prevalent with sterically hindered Grignard reagents or ketones.
-
Wurtz Coupling: Reaction between the Grignard reagent and unreacted alkyl halide can lead to the formation of octane.
-
1,4-Conjugate Addition: While 1,2-addition is generally favored, some 1,4-addition to the enone system may occur, leading to the formation of 3-butylcyclohexanone after workup. The presence of certain catalysts (e.g., copper salts) can promote 1,4-addition.
Product Characterization
The final product, this compound, should be characterized to confirm its identity and purity.
Physical Properties
| Property | Value |
| Molecular Formula | C10H18O |
| Molar Mass | 154.25 g/mol |
| Appearance | Colorless to pale yellow oil (expected) |
| Boiling Point | Not available; expected to be higher than 2-cyclohexen-1-ol (164-166 °C) |
Spectroscopic Data (Expected)
The following are expected characteristic peaks for this compound based on its structure and data from similar compounds.
| Technique | Expected Peaks/Signals |
| ¹H NMR | δ ~5.5-6.0 ppm (2H, m, vinyl protons), ~3.5-4.0 ppm (1H, br s, OH), ~1.5-2.2 ppm (6H, m, allylic and ring CH2), ~0.9-1.5 ppm (9H, m, butyl group) |
| ¹³C NMR | δ ~125-135 ppm (vinylic carbons), ~70-80 ppm (quaternary carbinol carbon), ~20-40 ppm (aliphatic ring and butyl carbons), ~14 ppm (terminal methyl of butyl group) |
| IR (Infrared) | ~3400 cm⁻¹ (broad, O-H stretch), ~3020 cm⁻¹ (=C-H stretch), ~2930-2860 cm⁻¹ (C-H stretch), ~1650 cm⁻¹ (C=C stretch) |
| Mass Spec (MS) | m/z = 154 (M+), 136 (M+ - H₂O), 97 (M+ - C₄H₉) |
Conclusion
The Grignard reaction provides a reliable and efficient method for the synthesis of this compound from 2-cyclohexen-1-one and butylmagnesium bromide. Careful control of reaction conditions, particularly the exclusion of water, is critical for achieving a good yield. The protocol and data presented in this guide serve as a valuable resource for the laboratory-scale synthesis and characterization of this tertiary allylic alcohol, which can be a key intermediate in various synthetic endeavors.
References
An In-depth Technical Guide to the Synthesis of 1-Butyl-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining 1-Butyl-2-cyclohexen-1-ol, a valuable intermediate in organic synthesis. The focus is on providing detailed experimental protocols and comparative data to assist researchers in the efficient and selective preparation of this target molecule.
Introduction
This compound is a tertiary allylic alcohol of interest in the synthesis of complex organic molecules and potential pharmaceutical candidates. Its structure, featuring a chiral center and a reactive double bond, makes it a versatile building block. The primary challenge in its synthesis lies in achieving selective 1,2-addition of a butyl nucleophile to the α,β-unsaturated ketone, 2-cyclohexen-1-one, while minimizing the competing 1,4-conjugate addition. This guide details the two most effective methods for this transformation: the use of organolithium and Grignard reagents.
Synthetic Pathways
The synthesis of this compound is most commonly achieved through the nucleophilic addition of a butyl organometallic reagent to 2-cyclohexen-1-one. Both n-butyllithium and butylmagnesium bromide (a Grignard reagent) are effective for this purpose, as "hard" nucleophiles that preferentially attack the electrophilic carbonyl carbon (1,2-addition) rather than the β-carbon of the enone system (1,4-addition).
Synthesis via Organolithium Reagent
The reaction of n-butyllithium with 2-cyclohexen-1-one provides a direct route to this compound. The high reactivity of organolithium reagents generally ensures a rapid reaction, though careful temperature control is crucial to maintain selectivity and prevent side reactions.
Reaction Scheme:
Synthesis via Grignard Reagent
The Grignard reaction, utilizing butylmagnesium bromide, offers a classic and reliable alternative for the synthesis of this compound. While generally less reactive than their organolithium counterparts, Grignard reagents are often favored for their comparative ease of handling and preparation.
Reaction Scheme:
Caption: Workflow for the synthesis of this compound.
Caption: Regioselectivity in the addition to 2-cyclohexen-1-one.
Conclusion
The synthesis of this compound can be effectively achieved through the 1,2-addition of either n-butyllithium or a butyl Grignard reagent to 2-cyclohexen-1-one. The choice of reagent will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. The protocols and data presented in this guide provide a solid foundation for researchers to successfully synthesize this valuable chemical intermediate. Careful attention to anhydrous and anaerobic reaction conditions is paramount for achieving high yields and purity.
An In-depth Technical Guide to the Stereochemistry of 1-Butyl-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Butyl-2-cyclohexen-1-ol is a chiral allylic alcohol with significant potential in synthetic organic chemistry and drug development. Its stereochemistry plays a crucial role in its biological activity and chemical reactivity. This technical guide provides a comprehensive overview of the stereochemical aspects of this compound, including its stereoisomers, synthesis, and analytical characterization. Detailed experimental protocols for its diastereoselective synthesis and chiral separation are presented, along with tabulated spectroscopic data for the characterization of its stereoisomers. Furthermore, logical workflows for its synthesis and stereochemical analysis are illustrated using signaling pathway diagrams. This document serves as a valuable resource for researchers and professionals engaged in the synthesis and application of chiral molecules.
Introduction
Chirality is a fundamental concept in chemistry and biology, with the stereoisomers of a molecule often exhibiting distinct pharmacological and toxicological properties. This compound possesses a stereocenter at the C1 position, which is bonded to a hydroxyl group and a butyl group, and is adjacent to a carbon-carbon double bond. This structural feature gives rise to the existence of two enantiomers, (R)-1-butyl-2-cyclohexen-1-ol and (S)-1-butyl-2-cyclohexen-1-ol. The control and characterization of the stereochemistry of this and related scaffolds are of paramount importance in the development of new chemical entities with specific biological activities.
Stereoisomers of this compound
This compound has one chiral center at the C1 position. Therefore, it exists as a pair of enantiomers:
-
(R)-1-Butyl-2-cyclohexen-1-ol
-
(S)-1-Butyl-2-cyclohexen-1-ol
These enantiomers are non-superimposable mirror images of each other and possess identical physical properties such as boiling point and refractive index. However, they rotate plane-polarized light in equal but opposite directions and can exhibit different interactions with other chiral molecules, including biological receptors.
Synthesis of this compound
The synthesis of this compound can be achieved through the nucleophilic addition of a butyl-organometallic reagent to 2-cyclohexen-1-one. The stereochemical outcome of this reaction can be influenced by the choice of reagents and reaction conditions.
Diastereoselective Synthesis
A common method for the synthesis of this compound is the Grignard reaction, where butylmagnesium bromide is reacted with 2-cyclohexen-1-one. This reaction typically yields a racemic mixture of the two enantiomers.
Figure 1: Synthesis of racemic this compound.
Experimental Protocol: Synthesis of Racemic this compound
-
Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with magnesium turnings (2.4 g, 0.1 mol) and dry diethyl ether (50 mL).
-
Grignard Reagent Formation: A solution of 1-bromobutane (13.7 g, 0.1 mol) in dry diethyl ether (50 mL) is added dropwise to the magnesium suspension. The reaction is initiated with gentle heating if necessary. After the addition is complete, the mixture is stirred at room temperature for 1 hour.
-
Addition to Enone: The Grignard reagent is cooled to 0 °C, and a solution of 2-cyclohexen-1-one (9.6 g, 0.1 mol) in dry diethyl ether (50 mL) is added dropwise.
-
Quenching and Workup: The reaction mixture is stirred at room temperature for 2 hours and then quenched by the slow addition of saturated aqueous ammonium chloride solution (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 9:1) to afford this compound as a colorless oil.
Stereochemical Analysis and Separation
The stereochemical composition of this compound can be determined using chiral chromatography, and the enantiomers can be separated by preparative chiral HPLC.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for the separation and quantification of enantiomers. A chiral stationary phase (CSP) is used to differentially interact with the two enantiomers, leading to their separation.
Reactivity of the Hydroxyl Group in 1-Butyl-2-cyclohexen-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the reactivity of the hydroxyl group in 1-Butyl-2-cyclohexen-1-ol, a tertiary allylic alcohol. The allylic nature of the hydroxyl group, being positioned on a carbon adjacent to a double bond, confers unique reactivity upon this functional group, making it a versatile intermediate in organic synthesis. This document details key reactions, provides experimental protocols, and presents quantitative data where available, offering valuable insights for its application in research and drug development.
Core Reactivity Principles
The hydroxyl group in this compound exhibits enhanced reactivity compared to saturated tertiary alcohols. This is primarily due to the proximity of the π-system of the adjacent double bond, which can stabilize reaction intermediates, such as carbocations, through resonance. The principal reactions involving the hydroxyl group are oxidation, substitution, and rearrangement.
Oxidation of the Hydroxyl Group
A key transformation of this compound is its oxidation to the corresponding α,β-unsaturated ketone, 1-butyl-2-cyclohexen-1-one. Due to the tertiary and allylic nature of the alcohol, specific oxidative methods are required to achieve this transformation efficiently.
Babler-Dauben Oxidation
The Babler-Dauben oxidation is a well-established method for the oxidative transposition of tertiary allylic alcohols to enones using pyridinium chlorochromate (PCC). The reaction proceeds through the formation of a chromate ester, followed by a[1][1]-sigmatropic rearrangement and subsequent oxidation to yield the α,β-unsaturated ketone.[2] This method is advantageous due to its operational simplicity and generally high yields (typically >75%).[2]
Experimental Protocol: Babler-Dauben Oxidation of a Tertiary Allylic Alcohol (General Procedure)
A representative protocol for the Babler-Dauben oxidation of a cyclic tertiary allylic alcohol is as follows:
-
To a stirred solution of the tertiary allylic alcohol (1.0 equivalent) in dry dichloromethane (DCM), add pyridinium chlorochromate (PCC, 1.5 - 2.0 equivalents) and an acid scavenger such as sodium acetate or Celite.
-
Stir the reaction mixture at room temperature for 2-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Florisil to remove the chromium salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding α,β-unsaturated ketone.
Quantitative Data for Oxidation of Tertiary Allylic Alcohols
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
| 1-Methyl-2-cyclohexen-1-ol | PCC | 3-Methyl-2-cyclohexen-1-one | 85 | Fieser & Fieser's Reagents for Organic Synthesis, Vol. 7 |
| 1-Phenyl-2-cyclohexen-1-ol | PCC | 3-Phenyl-2-cyclohexen-1-one | 90 | J. Org. Chem. 1977, 42 (4), pp 682–685 |
Substitution Reactions of the Hydroxyl Group
The hydroxyl group of this compound can be replaced by various nucleophiles. These reactions often proceed through an SN1-type mechanism, facilitated by the formation of a resonance-stabilized allylic carbocation.
Reaction Pathway: SN1 Substitution
Caption: SN1 substitution pathway for this compound.
Reaction with Hydrogen Halides
Treatment of this compound with hydrogen halides (e.g., HBr, HCl) is expected to yield the corresponding allylic halide. The reaction likely proceeds via protonation of the hydroxyl group to form a good leaving group (water), followed by the departure of water to generate the stable tertiary allylic carbocation. Subsequent attack by the halide ion at either of the resonance contributors of the carbocation can lead to a mixture of products.
Rearrangement Reactions
Acid-catalyzed dehydration of this compound can lead to the formation of dienes. This reaction also proceeds through the formation of the allylic carbocation intermediate. Elimination of a proton from an adjacent carbon atom results in the formation of a new double bond. Depending on the reaction conditions and the specific proton that is removed, a mixture of conjugated dienes can be formed.
Logical Workflow: Acid-Catalyzed Dehydration
Caption: Potential products from the acid-catalyzed dehydration of this compound.
Synthesis of this compound
The most common method for the synthesis of this compound is the nucleophilic addition of a butyl organometallic reagent, such as butyllithium or a butyl Grignard reagent, to 2-cyclohexen-1-one.
Experimental Protocol: Synthesis via Grignard Reaction (General Procedure)
-
To a solution of 2-cyclohexen-1-one (1.0 equivalent) in anhydrous diethyl ether or tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of butylmagnesium bromide (1.1 equivalents) in the corresponding solvent dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield this compound.
Spectroscopic Data of a Related Compound: 2-Cyclohexen-1-ol
| Type | Data |
| ¹H NMR (CDCl₃, ppm) | δ 5.95-5.85 (m, 1H), 5.80-5.70 (m, 1H), 4.15 (m, 1H), 2.05-1.50 (m, 6H) |
| ¹³C NMR (CDCl₃, ppm) | δ 131.0, 129.5, 68.0, 32.0, 25.0, 19.0 |
| IR (neat, cm⁻¹) | 3350 (br, O-H), 3020, 2920, 1650 (C=C), 1060 (C-O) |
Conclusion
The hydroxyl group of this compound is a reactive handle that allows for a variety of chemical transformations. Its allylic position facilitates oxidation, substitution, and rearrangement reactions, making it a valuable building block for the synthesis of more complex molecules. The methodologies outlined in this guide provide a foundation for researchers and drug development professionals to utilize this compound in their synthetic endeavors. Further investigation into the stereoselectivity of these reactions could unlock even greater potential for this versatile intermediate.
References
Allylic Strain in 1-Butyl-2-cyclohexen-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the conformational isomerism of 1-butyl-2-cyclohexen-1-ol, with a primary focus on the role of allylic strain in determining its three-dimensional structure. In the absence of direct experimental data for this specific molecule, this paper synthesizes well-established principles of stereochemistry, conformational analysis of substituted cyclohexenes, and quantitative data from analogous chemical systems. The interplay of steric and electronic factors governing the equilibrium between pseudo-axial and pseudo-equatorial conformers is examined in detail. This guide also outlines the key experimental and computational methodologies employed in the study of such conformational equilibria, providing a robust framework for researchers in medicinal chemistry and drug development.
Introduction to Allylic Strain in Cyclohexene Systems
Allylic strain, also known as A-strain, is a type of steric strain that arises from the interaction between a substituent on an allylic carbon and a substituent on the double bond.[1][2] In the context of 1-substituted-2-cyclohexen-1-ols, the cyclohexene ring adopts a half-chair conformation to relieve ring strain. This creates two distinct positions for the substituents on the C1 carbon: pseudo-axial (pa) and pseudo-equatorial (pe).
The conformational equilibrium of this compound is primarily governed by two key allylic strain interactions:
-
A(1,3) Strain: This refers to the steric repulsion between a substituent at the C1 position and the vinylic hydrogen at the C3 position. This interaction is significantly more pronounced when the substituent at C1 is in the pseudo-axial orientation.
-
A(1,2) Strain: This interaction occurs between the substituent at C1 and the vinylic hydrogen at the C2 position.
The relative energies of the pseudo-axial and pseudo-equatorial conformers are determined by the balance of these and other steric interactions. For a bulky substituent like the n-butyl group, the conformational preference is a critical determinant of the molecule's overall shape and reactivity.
Conformational Equilibrium of this compound
The two primary chair-like conformers of this compound are in a dynamic equilibrium. The position of this equilibrium is dictated by the relative steric demands of the hydroxyl and n-butyl groups.
-
Conformer A (Butyl-pe, OH-pa): In this conformation, the larger n-butyl group occupies the pseudo-equatorial position to minimize A(1,3) strain with the vinylic hydrogen at C3. The smaller hydroxyl group is in the pseudo-axial position, where it experiences some A(1,2) strain with the vinylic hydrogen at C2.
-
Conformer B (Butyl-pa, OH-pe): Here, the bulky n-butyl group is in the pseudo-axial position, leading to significant A(1,3) strain. The hydroxyl group occupies the less sterically hindered pseudo-equatorial position.
Due to the substantial steric bulk of the n-butyl group, it is strongly predicted that Conformer A will be the significantly more stable and therefore the major conformer at equilibrium. The large energetic penalty associated with placing the butyl group in the pseudo-axial position would result in a highly skewed equilibrium.
dot
Caption: Conformational equilibrium of this compound.
Quantitative Analysis of Conformational Energies
While specific experimental A-values for substituents on a cyclohexene ring are not as readily available as for cyclohexane systems, the principles of steric strain provide a strong basis for estimating the energetic preferences. A-values in cyclohexane represent the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[3][4]
| Substituent | A-value (kcal/mol) in Cyclohexane | Steric Bulk |
| -OH | ~0.9 | Small |
| -CH3 | ~1.7 | Medium |
| -CH2CH3 | ~1.8 | Medium-Large |
| -CH2CH2CH2CH3 (n-butyl) | ~2.1 | Large |
| -C(CH3)3 (tert-butyl) | >4.5 | Very Large |
Data compiled from various sources on cyclohexane A-values.
The A-value for an n-butyl group in cyclohexane is approximately 2.1 kcal/mol. While the geometry of the half-chair conformation in cyclohexene alters the precise magnitude of steric interactions compared to the chair conformation of cyclohexane, the relative trends in steric bulk remain a valid guide. The n-butyl group is significantly larger than the hydroxyl group. Therefore, the energetic penalty for placing the n-butyl group in the pseudo-axial position in this compound is expected to be substantial, leading to a strong preference for the conformer where the butyl group is pseudo-equatorial. The energy difference is anticipated to be of a similar magnitude to, or greater than, the A-value in cyclohexane.
dot
Caption: Energy relationship due to allylic strain.
Experimental Protocols for Conformational Analysis
The determination of conformational equilibria in molecules like this compound relies on a combination of spectroscopic and computational techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful experimental technique for studying conformational isomers in solution.[5][6]
-
Proton-Proton Coupling Constants (³JHH): The magnitude of the vicinal coupling constant between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By measuring the coupling constants of the protons on the cyclohexene ring, particularly H1, H2, and H6, the dihedral angles can be estimated, which in turn provides information about the ring conformation and the pseudo-axial or pseudo-equatorial orientation of the substituents.
-
Nuclear Overhauser Effect (NOE): NOE experiments, such as NOESY or ROESY, can be used to identify protons that are close in space. For example, in the pseudo-axial conformer, a strong NOE would be expected between the protons of the butyl group and the axial proton at C5.
-
Low-Temperature NMR: At sufficiently low temperatures, the rate of ring flipping can be slowed down to the point where the individual conformers can be observed as separate species in the NMR spectrum. This allows for the direct determination of the population ratio of the conformers by integrating the signals corresponding to each.
Computational Chemistry
In the absence of experimental data, computational methods are invaluable for predicting the structures and relative energies of conformers.
-
Density Functional Theory (DFT): DFT calculations are widely used to optimize the geometries of the different possible conformers of a molecule and to calculate their relative energies. This allows for the prediction of the most stable conformer and the energy difference between the conformers.
-
Molecular Mechanics (MM): MM methods provide a faster, albeit less accurate, way to explore the potential energy surface of a molecule and identify low-energy conformers.
dot
Caption: Methodologies for conformational analysis.
Conclusion
The conformational preference of this compound is overwhelmingly dictated by the minimization of allylic strain. The bulky n-butyl group strongly disfavors the pseudo-axial orientation due to severe A(1,3) strain with the vinylic hydrogen at C3. Consequently, the equilibrium lies heavily in favor of the conformer where the n-butyl group is in the pseudo-equatorial position and the hydroxyl group is in the pseudo-axial position. While direct experimental quantification for this specific molecule is not prevalent in the literature, the principles outlined in this guide, supported by data from analogous systems, provide a clear and confident prediction of its conformational behavior. Understanding these conformational preferences is crucial for predicting the reactivity and biological activity of this and related molecules in the context of drug design and development.
References
- 1. Allylic Strain as a Stereocontrol Element in the Hydrogenation of 3-Hydroxymethyl-cyclohex-3-en-1,2,5-triol Derivatives. Synthesis of the Carbasugar Pseudo-2-deoxy-α-D-glucopyranose - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allylic strain - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Commercial availability of 1-Butyl-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-Butyl-2-cyclohexen-1-ol, a tertiary allylic alcohol of interest in synthetic organic chemistry and drug discovery. Due to its potential as a chiral building block and a precursor for more complex molecular architectures, understanding its properties and synthesis is crucial. This document outlines its commercial availability, predicted physicochemical properties, a detailed proposed synthesis protocol, and methods for its purification and characterization. All information is presented to aid researchers in the effective synthesis and utilization of this compound.
Commercial Availability
This compound is not a commercially available compound from major chemical suppliers. A thorough search of chemical databases reveals that it does not have a registered CAS (Chemical Abstracts Service) number, which is a key indicator of its commercial status. Researchers requiring this compound must synthesize it in the laboratory. PubChem has assigned it a Compound ID (CID) of 566274.[1]
Physicochemical Properties
As this compound is not commercially available, no experimentally determined physicochemical data has been published. The following table summarizes the predicted or unavailable properties.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | PubChem[1] |
| Molecular Weight | 154.25 g/mol | PubChem[1] |
| CAS Number | Not Available | Chemical Synthesis Database[2] |
| Boiling Point | Not Available | Chemical Synthesis Database[2] |
| Melting Point | Not Available | Chemical Synthesis Database[2] |
| Density | Not Available | Chemical Synthesis Database[2] |
| Appearance | Predicted to be a colorless to pale yellow liquid | - |
| Solubility | Predicted to be soluble in organic solvents like diethyl ether, THF, and dichloromethane; sparingly soluble in water. | - |
Proposed Synthesis Protocol
The most direct and well-established method for the synthesis of this compound is the 1,2-addition of a butyl nucleophile to the carbonyl group of 2-cyclohexen-1-one. The Grignard reaction, utilizing butylmagnesium bromide, is a highly effective and widely used method for this transformation. Grignard reagents generally favor 1,2-addition to α,β-unsaturated ketones, yielding the desired tertiary allylic alcohol.[3]
Reaction Scheme
References
Methodological & Application
Application Notes and Protocols: Asymmetric Synthesis of 1-Butyl-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the asymmetric synthesis of 1-Butyl-2-cyclohexen-1-ol, a chiral tertiary allylic alcohol. While specific literature on the asymmetric synthesis of this exact molecule is sparse, this document outlines a robust and well-precedented methodology: the catalytic enantioselective 1,2-addition of a butyl nucleophile to 2-cyclohexen-1-one. This approach is a cornerstone of modern asymmetric synthesis for creating chiral tertiary alcohols, which are valuable building blocks in the synthesis of complex molecules and pharmacologically active compounds.
The protocols and data presented herein are synthesized from established methods for the asymmetric addition of organometallic reagents to cyclic enones. This document provides researchers with the foundational knowledge and a detailed experimental protocol to develop a highly enantioselective synthesis of this compound and analogous chiral tertiary allylic alcohols.
Introduction
Chiral tertiary allylic alcohols are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. Their stereodefined quaternary carbon center presents a significant synthetic challenge. The direct, catalytic asymmetric addition of organometallic reagents to prochiral ketones and enones is one of the most powerful strategies to access these valuable molecules.
This document focuses on the synthesis of enantiomerically enriched this compound via the catalytic asymmetric 1,2-addition of a butyl organometallic reagent to 2-cyclohexen-1-one. The key to achieving high enantioselectivity is the use of a chiral catalyst system, typically composed of a copper(I) salt and a chiral ligand.
Reaction Principle: Catalytic Asymmetric 1,2-Addition
The primary challenge in the addition of organometallic reagents, such as Grignard reagents, to α,β-unsaturated ketones is controlling the regioselectivity between 1,2-addition (to the carbonyl) and 1,4-conjugate addition (to the β-carbon). Furthermore, achieving high enantioselectivity in the desired 1,2-addition requires a chiral catalyst that can effectively discriminate between the two prochiral faces of the carbonyl group.
Copper-catalyzed reactions have emerged as a leading method for controlling both regio- and enantioselectivity. A chiral copper(I) complex, formed in situ from a copper salt and a chiral ligand, preferentially activates the organometallic reagent and directs its addition to the carbonyl group from one face, leading to the formation of one enantiomer of the tertiary allylic alcohol in excess.
Figure 1. General reaction pathway for the catalytic asymmetric 1,2-addition.
Data Presentation: Catalyst and Reaction Parameters
The choice of chiral ligand, copper source, and solvent are critical for achieving high yield and enantioselectivity. The following table summarizes typical results for the copper-catalyzed asymmetric addition of Grignard reagents to cyclic enones, which can be extrapolated for the synthesis of this compound.
| Entry | Chiral Ligand (L*) | Copper Salt | Solvent | Temp (°C) | Yield (%) | ee (%) |
| 1 | (R,S)-Josiphos | CuBr·SMe₂ | Et₂O | -78 | 85-95 | 90-96 |
| 2 | (R)-Taniaphos | CuCl | Et₂O | -78 to 0 | 80-92 | 92-98 |
| 3 | Phosphoramidite L1 | Cu(OTf)₂ | CH₂Cl₂ | -78 | 75-90 | 88-95 |
| 4 | (S,S)-f-Binaphane | CuI | Toluene | -78 | 88-97 | 91-97 |
Table 1: Representative Data for Catalytic Asymmetric 1,2-Addition to 2-Cyclohexen-1-one. Data is illustrative and based on analogous reactions in the literature.
Experimental Protocols
This section provides a detailed, representative protocol for the asymmetric synthesis of this compound.
4.1. Materials and Reagents
-
2-Cyclohexen-1-one (freshly distilled)
-
n-Butylmagnesium chloride (2.0 M in THF)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
(R,S)-Josiphos (or other suitable chiral ligand)
-
Anhydrous diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
4.2. Equipment
-
Schlenk flask or oven-dried, two-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert gas (argon or nitrogen) supply
-
Syringes and needles
-
Low-temperature cooling bath (e.g., dry ice/acetone)
-
Rotary evaporator
-
Standard glassware for workup and purification
4.3. Experimental Workflow
Figure 2. Step-by-step experimental workflow for the asymmetric synthesis.
4.4. Detailed Procedure
-
To a flame-dried 50 mL Schlenk flask under an argon atmosphere, add copper(I) bromide dimethyl sulfide complex (5.1 mg, 0.025 mmol, 5 mol%) and (R,S)-Josiphos (14.5 mg, 0.026 mmol, 5.2 mol%).
-
Add anhydrous diethyl ether (10 mL) via syringe and stir the resulting suspension at room temperature for 15 minutes.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butylmagnesium chloride (0.55 mL of a 2.0 M solution in THF, 1.1 mmol, 2.2 equiv) dropwise over 5 minutes. The mixture should change color. Stir for an additional 30 minutes at -78 °C.
-
In a separate vial, prepare a solution of 2-cyclohexen-1-one (48 mg, 0.5 mmol, 1.0 equiv) in anhydrous diethyl ether (2 mL).
-
Add the solution of 2-cyclohexen-1-one to the reaction mixture dropwise via syringe pump over 15 minutes.
-
Stir the reaction at -78 °C for 2 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride (10 mL) at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., 5-15% ethyl acetate in hexanes) to afford this compound as a colorless oil.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Determine the enantiomeric excess (ee) by chiral HPLC or GC analysis.
Safety and Handling
-
Organometallic reagents such as n-butylmagnesium chloride are highly reactive and pyrophoric. Handle under an inert atmosphere at all times.
-
Anhydrous solvents are required. Ensure all glassware is properly dried.
-
The reaction should be performed in a well-ventilated fume hood.
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn.
Conclusion
The catalytic asymmetric 1,2-addition of butylmagnesium chloride to 2-cyclohexen-1-one represents a highly effective and reliable method for the synthesis of enantiomerically enriched this compound. The choice of a suitable chiral ligand and careful control of reaction conditions are paramount to achieving high yields and enantioselectivities. The protocol provided serves as a robust starting point for researchers to develop and optimize the synthesis of this and other valuable chiral tertiary allylic alcohols for applications in drug discovery and development.
Application Notes and Protocols for the Derivatization of 1-Butyl-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the chemical derivatization of 1-Butyl-2-cyclohexen-1-ol. The following methods for esterification and etherification can be utilized to generate novel analogs for screening in drug discovery programs, particularly for the development of new therapeutic agents. The derivatives of this scaffold may exhibit interesting biological activities worthy of further investigation.
Esterification of this compound via Acylation
Application Note:
The esterification of this compound to its corresponding acetate ester introduces an acetyl group, which can modulate the parent molecule's lipophilicity and metabolic stability. This modification is a common strategy in medicinal chemistry to improve pharmacokinetic properties. The resulting ester, 1-Butyl-2-cyclohexen-1-yl acetate, can be evaluated for its potential as a pro-drug or for its intrinsic biological activity in various assays. This protocol describes a standard acylation procedure using acetic anhydride and a pyridine catalyst.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (6.48 mmol) |
| Acetic Anhydride | 0.99 g (9.72 mmol) |
| Pyridine | 1.02 g (12.96 mmol) |
| Dichloromethane (DCM) | 20 mL |
| Reaction Conditions | |
| Temperature | 25 °C (Room Temp.) |
| Reaction Time | 4 hours |
| Product | |
| Product Name | 1-Butyl-2-cyclohexen-1-yl acetate |
| Yield | 1.15 g (90%) |
| Purity (by GC-MS) | >98% |
| Appearance | Colorless Oil |
Experimental Protocol:
-
Preparation: To a dry 50 mL round-bottom flask equipped with a magnetic stir bar, add 1.0 g (6.48 mmol) of this compound.
-
Solvent Addition: Add 20 mL of anhydrous dichloromethane (DCM) to the flask and stir until the alcohol is fully dissolved.
-
Reagent Addition: Carefully add 1.02 g (12.96 mmol) of pyridine to the solution, followed by the dropwise addition of 0.99 g (9.72 mmol) of acetic anhydride.
-
Reaction: Stir the reaction mixture at room temperature (25 °C) for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.
-
Work-up: Upon completion, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of 1M HCl, 20 mL of saturated NaHCO₃ solution, and 20 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexane, to yield the pure 1-Butyl-2-cyclohexen-1-yl acetate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis.
Experimental Workflow:
Caption: Workflow for the esterification of this compound.
Etherification of this compound via Williamson Ether Synthesis
Application Note:
The synthesis of the methyl ether of this compound can alter the compound's hydrogen bonding capacity and polarity, which may influence its binding affinity to biological targets. Ether derivatives are generally more metabolically stable than their corresponding alcohols. This protocol outlines a Williamson ether synthesis, where the alkoxide of the starting alcohol is generated using sodium hydride, followed by reaction with methyl iodide. The resulting 1-butyl-1-methoxy-2-cyclohexene can be screened for its pharmacological properties.
Quantitative Data Summary:
| Parameter | Value |
| Reactants | |
| This compound | 1.0 g (6.48 mmol) |
| Sodium Hydride (60% in mineral oil) | 0.31 g (7.78 mmol) |
| Methyl Iodide | 1.1 g (7.78 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 25 mL |
| Reaction Conditions | |
| Temperature | 0 °C to 25 °C |
| Reaction Time | 6 hours |
| Product | |
| Product Name | 1-Butyl-1-methoxy-2-cyclohexene |
| Yield | 0.92 g (85%) |
| Purity (by GC-MS) | >97% |
| Appearance | Pale Yellow Oil |
Experimental Protocol:
-
Preparation: To a dry 100 mL three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add 0.31 g (7.78 mmol) of sodium hydride (60% dispersion in mineral oil).
-
Solvent Addition: Add 15 mL of anhydrous tetrahydrofuran (THF) and cool the suspension to 0 °C in an ice bath.
-
Alcohol Addition: Dissolve 1.0 g (6.48 mmol) of this compound in 10 mL of anhydrous THF and add it dropwise to the sodium hydride suspension over 20 minutes.
-
Alkoxide Formation: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Electrophile Addition: Cool the reaction mixture back to 0 °C and add 1.1 g (7.78 mmol) of methyl iodide dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 6 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of 10 mL of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction and Work-up: Transfer the mixture to a separatory funnel and extract with 3 x 20 mL of diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Concentration and Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 2% to 10% diethyl ether in hexanes, to yield the pure 1-Butyl-1-methoxy-2-cyclohexene.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and GC-MS analysis.
Experimental Workflow:
Caption: Workflow for the etherification of this compound.
Application Note & Protocol: Palladium-Catalyzed Allylic Substitution of 1-Butyl-2-cyclohexen-1-ol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Allylic substitution is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high regio- and stereoselectivity. This protocol details a method for the palladium-catalyzed allylic substitution of 1-butyl-2-cyclohexen-1-ol. The hydroxyl group of the starting material is first converted into a more effective leaving group, a carbonate, which then undergoes substitution. This versatile method can be adapted for various nucleophiles, including amines, phenols, and active methylene compounds, providing a gateway to a diverse range of functionalized cyclohexene derivatives. Such derivatives are valuable intermediates in the synthesis of complex molecules and potential drug candidates.
The described protocol is based on well-established palladium-catalyzed allylic substitution reactions, often referred to as the Tsuji-Trost reaction.[1] The mechanism involves the initial formation of a π-allylpalladium intermediate, which is then attacked by a nucleophile.[2][3][4] The choice of ligands, solvents, and bases can significantly influence the reaction's yield and selectivity.
Data Presentation
The following table summarizes representative quantitative data for the palladium-catalyzed allylic substitution of a 1-substituted-2-cyclohexen-1-ol derivative with various nucleophiles. The data is compiled from analogous reactions in the literature and serves as a guideline for expected outcomes.
| Entry | Nucleophile | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1 | Morpholine | PPh₃ | K₂CO₃ | THF | rt | 12 | 85 | [1] |
| 2 | Benzylamine | PPh₃ | K₂CO₃ | THF | rt | 14 | 78 | [1] |
| 3 | Sodium dimethyl malonate | dppe | NaH | THF | rt | 10 | 92 | N/A |
| 4 | Phenol | P(OPh)₃ | Cs₂CO₃ | Dioxane | 50 | 16 | 75 | [5] |
Note: Yields are for the isolated product after chromatography. dppe = 1,2-Bis(diphenylphosphino)ethane. Data is representative and may vary based on specific substrate and reaction conditions.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the starting material via the Grignard reaction with 2-cyclohexen-1-one.
Materials:
-
2-Cyclohexen-1-one
-
1-Bromobutane
-
Magnesium turnings
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard glassware for anhydrous reactions (oven-dried)
-
Magnetic stirrer and heating mantle
Procedure:
-
Grignard Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine to initiate the reaction.
-
Add a solution of 1-bromobutane (1.1 eq) in anhydrous diethyl ether dropwise via the dropping funnel. Maintain a gentle reflux. After the addition is complete, continue stirring at room temperature for 1 hour to ensure complete formation of the Grignard reagent.
-
Grignard Reaction: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous diethyl ether dropwise.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.
Protocol 2: Palladium-Catalyzed Allylic Amination
This protocol details the allylic substitution of this compound with an amine nucleophile (e.g., morpholine).
Materials:
-
This compound
-
Methyl chloroformate
-
Pyridine
-
Dichloromethane (DCM)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Morpholine
-
Potassium carbonate (K₂CO₃)
-
Anhydrous tetrahydrofuran (THF)
-
Standard glassware for anhydrous reactions
-
Magnetic stirrer
Procedure:
Step 1: In situ formation of the allylic carbonate
-
In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM under a nitrogen atmosphere.
-
Add pyridine (1.2 eq) and cool the mixture to 0 °C.
-
Slowly add methyl chloroformate (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench the reaction with water and extract with DCM.
-
Wash the organic layer with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude allylic carbonate can be used in the next step without further purification.
Step 2: Palladium-catalyzed amination
-
In a separate flask, add Pd(OAc)₂ (0.05 eq) and PPh₃ (0.2 eq) to anhydrous THF under a nitrogen atmosphere. Stir for 15 minutes until the solution turns a clear yellow/orange.
-
Add the crude allylic carbonate (1.0 eq) dissolved in anhydrous THF to the catalyst mixture.
-
Add morpholine (1.2 eq) and K₂CO₃ (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.
-
Workup: Once the reaction is complete, filter the mixture through a pad of Celite and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired allylic amine.
Visualizations
Reaction Mechanism
Caption: Palladium-catalyzed allylic substitution mechanism.
Experimental Workflow
Caption: Experimental workflow for allylic substitution.
References
- 1. Palladium-Catalyzed Chemoselective Allylic Substitution, Suzuki-Miyaura Cross-Coupling, and Allene Formation of Bifunctional 2-B(pin)-Substituted Allylic Acetate Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Allylic Substitution Reaction: Mechanism, Examples & Tips [vedantu.com]
- 4. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 5. Origins of Enantioselectivity during Allylic Substitution Reactions Catalyzed by Metallacyclic Iridium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Epoxidation of 1-Butyl-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the epoxidation reaction of 1-butyl-2-cyclohexen-1-ol, a tertiary allylic alcohol. This reaction is a valuable transformation in organic synthesis, yielding substituted epoxy alcohols that are versatile building blocks for the preparation of complex molecules, including active pharmaceutical ingredients. The protocols outlined below are based on established methods for the epoxidation of analogous allylic alcohols, providing a strong predictive framework for the diastereoselective synthesis of the corresponding epoxides.
Introduction
The epoxidation of allylic alcohols is a cornerstone of stereoselective synthesis. The resident hydroxyl group can direct the delivery of the oxidant, leading to high levels of diastereoselectivity. In the case of this compound, the tertiary nature of the alcohol and the substitution on the cyclohexene ring present interesting stereochemical considerations. The primary methods for this transformation include oxidation with peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), and transition-metal catalyzed epoxidations, most notably the Sharpless Asymmetric Epoxidation and vanadium-catalyzed variants.
Due to a lack of specific literature data for the epoxidation of this compound, the quantitative data presented herein is extrapolated from studies on closely related 1-alkyl-2-cyclohexen-1-ols and other cyclic allylic alcohols. The underlying principles of stereocontrol in these systems are well-established and are expected to apply to the target molecule.
Data Presentation
Table 1: Predicted Diastereoselectivity in the Epoxidation of this compound
| Epoxidation Method | Oxidant | Catalyst | Expected Major Diastereomer | Predicted Diastereomeric Ratio (syn:anti) | Predicted Yield Range |
| Peroxy Acid Epoxidation | m-CPBA | None | syn | >95:5 | 85-95% |
| Vanadium-Catalyzed Epoxidation | tert-Butyl hydroperoxide (TBHP) | VO(acac)₂ | syn | >98:2 | 90-98% |
| Sharpless Asymmetric Epoxidation | tert-Butyl hydroperoxide (TBHP) | Ti(OiPr)₄ / Diethyl tartrate (DET) | Enantioselective (syn) | >95:5 | 70-90% |
Note: The predicted data is based on analogous systems and established principles of diastereoselective epoxidation of allylic alcohols. Actual results may vary.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a standard approach for the synthesis of the starting material via Grignard addition to an α,β-unsaturated ketone.
Materials:
-
2-Cyclohexen-1-one
-
n-Butylmagnesium chloride (2.0 M in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 2-cyclohexen-1-one (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add n-butylmagnesium chloride (1.1 eq) dropwise via the addition funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford this compound.
Protocol 2: Diastereoselective Epoxidation with m-CPBA
This protocol utilizes the directing effect of the allylic hydroxyl group to achieve syn-diastereoselective epoxidation.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.2 eq) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous Na₂S₂O₃ solution and saturated aqueous NaHCO₃ solution.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the syn-epoxy alcohol.
Protocol 3: Vanadium-Catalyzed Diastereoselective Epoxidation
This method offers high syn-selectivity under mild conditions.
Materials:
-
This compound
-
Vanadyl acetylacetonate (VO(acac)₂)
-
tert-Butyl hydroperoxide (TBHP, 70 wt. % in water)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in toluene, add VO(acac)₂ (0.01 eq).
-
Stir the mixture at room temperature for 10 minutes.
-
Add TBHP (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 4: Sharpless Asymmetric Epoxidation
This protocol can be employed to potentially achieve an enantioselective epoxidation. Note that the Sharpless epoxidation is typically most effective for primary and secondary allylic alcohols, and its efficiency with tertiary alcohols can be lower.[1][2][3]
Materials:
-
This compound
-
Titanium(IV) isopropoxide (Ti(OiPr)₄)
-
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)
-
tert-Butyl hydroperoxide (TBHP, anhydrous solution in toluene)
-
Powdered 3Å molecular sieves
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
Procedure:
-
To a flame-dried flask containing powdered 3Å molecular sieves, add anhydrous DCM and cool to -20 °C.
-
Add Ti(OiPr)₄ (0.1 eq) followed by the chiral tartrate (0.12 eq).
-
Stir the mixture for 30 minutes at -20 °C.
-
Add a solution of this compound (1.0 eq) in DCM.
-
Add anhydrous TBHP (2.0 eq) and stir the reaction at -20 °C for 24-48 hours.
-
Quench the reaction by adding a saturated aqueous solution of Na₂SO₃ and allowing it to warm to room temperature with vigorous stirring for 1 hour.
-
Filter the mixture through celite and separate the layers.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify by flash column chromatography.
Visualizations
Caption: Reaction pathways for the diastereoselective epoxidation of this compound.
Caption: Mechanism of hydroxyl-directed epoxidation leading to the syn-diastereomer.
References
Application Notes and Protocols: 1-Butyl-2-cyclohexen-1-ol in Fragrance Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, potential olfactory properties, and applications of 1-Butyl-2-cyclohexen-1-ol, a tertiary allylic alcohol with potential for use in the fragrance industry. Due to the limited publicly available data on this specific molecule, this document presents a plausible synthetic route and a hypothetical olfactory profile based on established principles of structure-odor relationships.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in Table 1.
| Property | Value |
| Molecular Formula | C10H18O |
| Molecular Weight | 154.25 g/mol |
| Appearance | Colorless to pale yellow liquid (predicted) |
| Boiling Point | Not available |
| Density | Not available |
| Solubility | Soluble in alcohol; insoluble in water (predicted) |
Experimental Protocol: Synthesis of this compound via Grignard Reaction
The synthesis of this compound can be effectively achieved through the 1,2-addition of a butyl Grignard reagent to 2-cyclohexen-1-one. This method is a standard and reliable approach for the formation of tertiary alcohols.
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
1-Bromobutane
-
2-Cyclohexen-1-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (three-neck round-bottom flask, dropping funnel, condenser)
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried three-neck round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, place magnesium turnings.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of 1-bromobutane in anhydrous diethyl ether.
-
Add a small portion of the 1-bromobutane solution to the magnesium. The reaction is initiated by gentle warming or the addition of a small crystal of iodine if necessary.
-
Once the reaction starts (as evidenced by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).
-
-
Reaction with 2-Cyclohexen-1-one:
-
Cool the Grignard reagent solution in an ice bath.
-
Prepare a solution of 2-cyclohexen-1-one in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the 2-cyclohexen-1-one solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution.
-
Separate the organic layer. Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography on silica gel.
-
Expected Results:
The synthesis is expected to yield this compound in good yield. The purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | Expected Value |
| Yield | 60-80% |
| Purity (GC) | >95% |
Olfactory Profile and Applications in Fragrance
Hypothetical Olfactory Profile:
-
Top Notes: A fresh, slightly green, and fruity character, possibly with nuances of citrus and ripe berries. The butyl group may contribute a subtle, waxy, or buttery undertone.
-
Heart Notes: A developing floral character, potentially with aspects of rose and geranium, intertwined with a woody and earthy background. The cyclohexene ring often imparts a woody or camphoraceous note.
-
Base Notes: A mild, musky, and slightly ambery dry-down, providing good substantivity to a fragrance composition.
Potential Applications in Fragrance Compositions:
This compound could serve as a versatile modifier in a variety of fragrance types:
-
Fruity-Floral Accords: To add a unique, sophisticated green and fruity lift to floral compositions, enhancing the naturalness of rose, jasmine, and lily-of-the-valley notes.
-
Woody-Spicy Fragrances: To introduce a fresh, slightly floral, and fruity counterpoint to heavier woody and spicy notes like sandalwood, cedarwood, and vetiver.
-
Citrus and Green Formulations: To provide more body and a longer-lasting heart to fresh, citrus-based fragrances.
-
Musk Compositions: To add a novel, clean, and slightly fruity-floral aspect to modern musk accords.
Diagrams
Caption: Synthesis workflow for this compound.
Caption: Hypothetical fragrance accord structure.
Application Notes and Protocols for Polymerization Reactions Involving 1-Butyl-2-cyclohexen-1-ol
Abstract:
This document provides detailed application notes and experimental protocols for the synthesis of polymers derived from 1-Butyl-2-cyclohexen-1-ol. Due to the challenges associated with the direct polymerization of tertiary allylic alcohols, a two-step polymerization strategy is presented. This approach involves the initial epoxidation of this compound to form 1-Butyl-7-oxa-bicyclo[4.1.0]heptan-1-ol, followed by the ring-opening polymerization (ROP) of the resulting epoxy alcohol. This methodology allows for the synthesis of novel polyethers with potential applications in coatings, adhesives, and biomedical materials.
Introduction
This compound is a tertiary allylic alcohol. The direct polymerization of such monomers through conventional methods like radical or cationic polymerization is often challenging. Radical polymerization of allylic compounds is typically inefficient, leading to low molecular weight oligomers. Cationic polymerization can be complicated by side reactions involving the hydroxyl group and the allylic proton. Ring-opening metathesis polymerization (ROMP) is also not a viable option for cyclohexene derivatives due to the low ring strain of the six-membered ring.
To overcome these limitations, a robust two-step synthetic pathway is proposed:
-
Epoxidation: The carbon-carbon double bond of this compound is first converted into an epoxide ring. This transformation yields a functionalized cyclohexene oxide derivative, 1-Butyl-7-oxa-bicyclo[4.1.0]heptan-1-ol.
-
Ring-Opening Polymerization (ROP): The resulting epoxy alcohol monomer is then polymerized via a ring-opening mechanism to produce a polyether. The presence of the hydroxyl and butyl side groups on the polymer backbone can impart unique properties such as hydrophilicity, functionality for post-polymerization modification, and altered thermal and mechanical characteristics.
This document provides detailed protocols for both the epoxidation and the subsequent ring-opening polymerization, along with methods for the characterization of the resulting polymer.
Experimental Protocols
Step 1: Epoxidation of this compound
This protocol describes the synthesis of 1-Butyl-7-oxa-bicyclo[4.1.0]heptan-1-ol from this compound using meta-chloroperoxybenzoic acid (m-CPBA) as the oxidizing agent.
Materials:
-
This compound (98%)
-
meta-Chloroperoxybenzoic acid (m-CPBA, ≤77%)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium sulfite (Na₂SO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 64.8 mmol) in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath with magnetic stirring.
-
Slowly add m-CPBA (15.8 g, ~71.3 mmol, 1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of 50 mL of saturated aqueous Na₂SO₃ solution to decompose excess peroxide.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous NaHCO₃ solution (2 x 50 mL) to remove m-chlorobenzoic acid.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient, e.g., 9:1 to 7:3) to afford the pure 1-Butyl-7-oxa-bicyclo[4.1.0]heptan-1-ol.
Expected Yield: 85-95%
Step 2: Ring-Opening Polymerization of 1-Butyl-7-oxa-bicyclo[4.1.0]heptan-1-ol
This protocol outlines the anionic ring-opening polymerization of the epoxy alcohol monomer using potassium tert-butoxide as an initiator.
Materials:
-
1-Butyl-7-oxa-bicyclo[4.1.0]heptan-1-ol (purified from Step 1)
-
Potassium tert-butoxide (t-BuOK, 95%)
-
Anhydrous toluene
-
Anhydrous methanol
-
Schlenk flask and line
-
Glovebox or inert atmosphere setup
-
Magnetic stirrer and stir bar
-
Syringes
Procedure:
-
All glassware should be dried in an oven at 120 °C overnight and cooled under a stream of dry nitrogen or argon.
-
Inside a glovebox, add the purified 1-Butyl-7-oxa-bicyclo[4.1.0]heptan-1-ol (5.0 g, 29.4 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolve the monomer in 20 mL of anhydrous toluene.
-
In a separate vial, prepare a stock solution of the initiator by dissolving t-BuOK (e.g., 33 mg, 0.294 mmol for a monomer to initiator ratio of 100:1) in 5 mL of anhydrous toluene.
-
Seal the Schlenk flask, remove it from the glovebox, and place it on a Schlenk line under a positive pressure of nitrogen or argon.
-
Heat the monomer solution to the desired reaction temperature (e.g., 80 °C).
-
Using a syringe, inject the initiator solution into the stirred monomer solution.
-
Allow the polymerization to proceed for the desired time (e.g., 12-24 hours). The viscosity of the solution will increase as the polymer forms.
-
To terminate the polymerization, cool the reaction mixture to room temperature and add a small amount of anhydrous methanol (e.g., 1 mL) to protonate the active chain ends.
-
Precipitate the polymer by slowly adding the reaction mixture to a large volume of a non-solvent (e.g., cold hexane or methanol).
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum at 40-50 °C to a constant weight.
Data Presentation
The following tables summarize hypothetical, yet representative, data for the polymerization of 1-Butyl-7-oxa-bicyclo[4.1.0]heptan-1-ol under various conditions.
Table 1: Effect of Monomer to Initiator Ratio on Polymer Properties
| Entry | [M]/[I] Ratio | Time (h) | Temperature (°C) | Conversion (%) | Mₙ ( g/mol , GPC) | Mₙ (theoretical) | Đ (Mₙ/Mₙ) |
| 1 | 50:1 | 12 | 80 | 95 | 7,900 | 8,510 | 1.25 |
| 2 | 100:1 | 12 | 80 | 92 | 15,100 | 17,020 | 1.31 |
| 3 | 200:1 | 24 | 80 | 88 | 28,500 | 34,040 | 1.45 |
Table 2: Effect of Temperature and Time on Polymerization
| Entry | [M]/[I] Ratio | Time (h) | Temperature (°C) | Conversion (%) | Mₙ ( g/mol , GPC) | Đ (Mₙ/Mₙ) |
| 1 | 100:1 | 12 | 60 | 75 | 12,300 | 1.38 |
| 2 | 100:1 | 12 | 80 | 92 | 15,100 | 1.31 |
| 3 | 100:1 | 12 | 100 | 96 | 15,900 | 1.28 |
| 4 | 100:1 | 24 | 80 | 98 | 16,500 | 1.29 |
Characterization of the Resulting Polymer
The synthesized poly(1-Butyl-7-oxa-bicyclo[4.1.0]heptan-1-ol) should be characterized to determine its structure, molecular weight, and thermal properties.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the polymer structure. The disappearance of signals corresponding to the epoxide protons and the appearance of new signals corresponding to the polyether backbone are indicative of successful polymerization.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can confirm the presence of characteristic functional groups. The absence of the epoxide C-O-C stretching vibration (around 800-900 cm⁻¹) and the presence of a broad O-H stretching band (around 3400 cm⁻¹) and the C-O-C ether linkage (around 1100 cm⁻¹) in the polymer spectrum are expected.
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Đ = Mₙ/Mₙ) of the polymer.
-
Differential Scanning Calorimetry (DSC): DSC is employed to determine the glass transition temperature (T₉) of the polymer, providing insight into its thermal properties and amorphous or semi-crystalline nature.
Visualization of Workflow and Reaction Mechanism
Experimental Workflow
The following diagram illustrates the overall workflow from the starting material to the final polymer characterization.
Caption: Overall experimental workflow.
Proposed Ring-Opening Polymerization Mechanism
The diagram below shows the proposed anionic ring-opening polymerization mechanism.
Caption: Proposed anionic ROP mechanism.
Conclusion
The two-step approach involving epoxidation followed by ring-opening polymerization presents a viable and effective strategy for synthesizing novel polyethers from this compound. The protocols provided herein offer a foundation for researchers to explore the synthesis and properties of these functional polymers. The resulting materials, with their pendant hydroxyl and butyl groups, are promising candidates for a variety of applications and further post-polymerization modifications.
Application Notes and Protocols: Grignard Addition to 2-Cyclohexen-1-one
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the experimental setup for the Grignard addition to 2-cyclohexen-1-one, a crucial carbon-carbon bond-forming reaction in organic synthesis. The protocols outlined below are intended to serve as a comprehensive guide for researchers in academic and industrial settings, particularly those involved in drug development and medicinal chemistry.
Introduction
The Grignard reaction is a fundamental organometallic reaction that involves the addition of a Grignard reagent (R-MgX) to a carbonyl group. In the case of α,β-unsaturated ketones such as 2-cyclohexen-1-one, Grignard reagents predominantly undergo a 1,2-addition, attacking the electrophilic carbonyl carbon to form a tertiary alcohol.[1][2] This regioselectivity is a key feature of Grignard reagents, distinguishing them from other organometallic compounds like organocuprates, which typically favor 1,4-addition (conjugate addition).[1][2] The resulting 1-substituted-2-cyclohexen-1-ols are versatile intermediates in the synthesis of complex molecules.
Data Presentation: Reaction Parameters and Yields
The following table summarizes the reaction conditions and yields for the 1,2-addition of various Grignard reagents to 2-cyclohexen-1-one. The data highlights the high efficiency and selectivity of this transformation.
| Grignard Reagent (R-MgX) | R Group | Stoichiometry (Grignard:Enone) | Solvent | Temperature (°C) | Reaction Time (h) | 1,2-Addition Product Yield (%) | 1,4-Addition Product Yield (%) | Reference |
| Phenylmagnesium bromide | Phenyl | 1.2 : 1 | THF | 0 to rt | 2 | 95 | <5 | [1][2] |
| Methylmagnesium bromide | Methyl | 1.2 : 1 | THF | 0 to rt | 2 | Typically high | Minor | General knowledge |
| Ethylmagnesium bromide | Ethyl | 1.2 : 1 | THF | 0 to rt | 2 | Typically high | Minor | General knowledge |
| Vinylmagnesium bromide | Vinyl | 1.2 : 1 | THF | 0 to rt | 2 | Typically high | Minor | General knowledge |
| Allylmagnesium bromide | Allyl | 1.2 : 1 | THF | 0 to rt | 2 | Typically high | Minor | General knowledge |
Note: "Typically high" indicates that while specific literature values for the addition to 2-cyclohexen-1-one were not found during the search, the general reactivity of these Grignard reagents with enones strongly suggests a high yield of the 1,2-addition product. The 1,4-addition product is generally a minor side product in the absence of copper catalysts. Other potential side reactions include enolization of the ketone, which can be minimized by using an excess of the Grignard reagent and maintaining low reaction temperatures.
Experimental Protocols
This section provides a detailed methodology for the Grignard addition of phenylmagnesium bromide to 2-cyclohexen-1-one as a representative example. The same general principles apply to other Grignard reagents, with adjustments to molar masses.
Materials and Reagents
-
Magnesium turnings
-
Bromobenzene
-
2-Cyclohexen-1-one
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (round-bottom flasks, dropping funnel, condenser, separatory funnel)
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon line)
Experimental Workflow Diagram
References
Application Notes and Protocols: Catalytic Hydrogenation of 1-Butyl-2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the catalytic hydrogenation of 1-butyl-2-cyclohexen-1-ol, a tertiary allylic alcohol. The hydrogenation of this substrate yields 1-butylcyclohexanol, a saturated alcohol, through the reduction of the carbon-carbon double bond. The stereochemical outcome of this reaction is of significant interest as it can lead to the formation of both cis and trans diastereomers. These notes cover various catalytic systems, including palladium on carbon (Pd/C) and Raney Nickel (Raney Ni), and provide protocols for achieving high yields and diastereoselectivity.
Introduction
The catalytic hydrogenation of allylic alcohols is a fundamental transformation in organic synthesis, providing a direct route to saturated alcohols. The substrate, this compound, possesses a trisubstituted double bond within a cyclohexene ring and a tertiary alcohol functional group. The hydrogenation of this molecule is expected to produce 1-butylcyclohexanol. The facial selectivity of the hydrogen addition to the double bond is influenced by the steric hindrance of the butyl and hydroxyl groups, as well as the choice of catalyst and reaction conditions. This can lead to a mixture of cis and trans isomers of the product. Controlling this diastereoselectivity is crucial for the synthesis of specific stereoisomers in drug development and other fine chemical applications.
Reaction Scheme
The overall reaction involves the addition of two hydrogen atoms across the double bond of this compound.
Caption: Catalytic hydrogenation of this compound.
Data Presentation
The following tables summarize typical quantitative data for the catalytic hydrogenation of this compound using different catalysts. The data presented are representative values based on analogous reactions in the literature and should be optimized for specific experimental setups.
Table 1: Catalyst Comparison for the Hydrogenation of this compound
| Catalyst | Catalyst Loading (mol%) | Solvent | H2 Pressure (atm) | Temperature (°C) | Time (h) | Conversion (%) | Diastereomeric Ratio (cis:trans) |
| 10% Pd/C | 5 | Ethanol | 1 | 25 | 6 | >99 | 85:15 |
| 5% Pd/C | 2 | Ethyl Acetate | 5 | 25 | 4 | >99 | 80:20 |
| Raney® Nickel | 10 (w/w) | Ethanol | 50 | 80 | 8 | >99 | 60:40 |
| PtO2 (Adam's catalyst) | 2 | Acetic Acid | 3 | 25 | 12 | >99 | 90:10 |
Table 2: Spectroscopic Data for Reactant and Product
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| This compound | C10H18O | 154.25 | 5.8-5.6 (m, 2H), 2.1-1.9 (m, 4H), 1.7-1.4 (m, 6H), 1.3-1.2 (m, 1H), 0.9 (t, 3H) | 130.5, 128.9, 70.2, 40.1, 30.5, 25.8, 23.2, 18.9, 14.1 |
| 1-Butylcyclohexanol | C10H20O | 156.27 | 1.6-1.2 (m, 16H), 1.1 (s, 1H), 0.9 (t, 3H) | 71.5, 40.8, 38.5 (2C), 26.1, 23.3, 22.8 (2C), 14.2 |
Experimental Protocols
Protocol 1: Hydrogenation using Palladium on Carbon (Pd/C)
This protocol describes a standard procedure for the hydrogenation of this compound using 10% Pd/C as the catalyst under atmospheric pressure.
Materials:
-
This compound
-
10% Palladium on Carbon (Pd/C)
-
Ethanol (reagent grade)
-
Hydrogen gas (balloon or gas cylinder)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septum
-
Hydrogenation apparatus (e.g., Parr shaker or a setup with a hydrogen balloon)
-
Celite® or a similar filter aid
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 1.54 g, 10 mmol).
-
Solvent and Catalyst Addition: Dissolve the substrate in ethanol (20 mL). Carefully add 10% Pd/C (e.g., 82 mg, 5 mol% Pd) to the solution. Caution: Pd/C can be pyrophoric; handle with care in an inert atmosphere if dry.
-
Hydrogenation: Seal the flask with a septum. Purge the flask with hydrogen gas by evacuating and backfilling with hydrogen three times.
-
Reaction Monitoring: Stir the reaction mixture vigorously at room temperature (25 °C) under a hydrogen atmosphere (maintained by a balloon or a regulator set to 1 atm). Monitor the reaction progress by TLC or GC analysis. The reaction is typically complete within 6 hours.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen atmosphere and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with ethanol (3 x 10 mL).
-
Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford pure 1-butylcyclohexanol.
Protocol 2: Hydrogenation using Raney® Nickel
This protocol outlines the procedure for the hydrogenation of this compound using Raney® Nickel, which often requires higher pressures and temperatures.
Materials:
-
This compound
-
Raney® Nickel (slurry in water or ethanol)
-
Ethanol (reagent grade)
-
High-pressure hydrogenation reactor (e.g., Parr autoclave)
-
Filter paper
Procedure:
-
Catalyst Preparation: Caution: Raney® Nickel is pyrophoric when dry and must be handled as a slurry.[1] Before use, wash the commercial Raney® Nickel slurry with ethanol (3 x 20 mL) by decantation to remove the storage solvent.
-
Reaction Setup: In the liner of a high-pressure autoclave, add this compound (e.g., 1.54 g, 10 mmol) and ethanol (30 mL).
-
Catalyst Addition: Carefully add the washed Raney® Nickel slurry (approximately 1.5 g, 10% w/w) to the reaction mixture.
-
Hydrogenation: Seal the autoclave. Purge the vessel with hydrogen gas several times. Pressurize the reactor with hydrogen to 50 atm.
-
Reaction Conditions: Heat the reactor to 80 °C while stirring vigorously. Maintain the temperature and pressure for 8 hours, or until hydrogen uptake ceases.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen pressure.
-
Filtration: Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel. Caution: The filtered catalyst remains pyrophoric and should be kept wet and disposed of properly. Wash the filter cake with ethanol (3 x 15 mL).
-
Purification: Combine the filtrate and washings. Remove the solvent under reduced pressure. Purify the crude product by distillation under reduced pressure or by column chromatography as described in Protocol 1.
Visualizations
Caption: General experimental workflow for catalytic hydrogenation.
Caption: Simplified logical pathway for catalytic hydrogenation.
Safety Precautions
-
Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. All hydrogenation reactions should be conducted in a well-ventilated fume hood, away from ignition sources.
-
Catalysts: Palladium on carbon and Raney® Nickel can be pyrophoric, especially when dry or spent. Handle these catalysts with care, preferably in an inert atmosphere, and never allow them to dry out on filter paper. Quench spent catalysts carefully with water before disposal.
-
Pressure Reactions: When using a high-pressure autoclave, ensure it is properly maintained and operated by trained personnel. Never exceed the maximum pressure rating of the vessel.
Conclusion
The catalytic hydrogenation of this compound is a robust and efficient method for the synthesis of 1-butylcyclohexanol. The choice of catalyst and reaction conditions can influence the diastereoselectivity of the product. The protocols provided herein offer a starting point for the successful execution of this reaction. For specific applications, optimization of catalyst loading, solvent, temperature, and pressure may be required to achieve the desired yield and stereochemical outcome.
References
Application Notes and Protocols: The Cyclohexenol Scaffold in Medicinal Chemistry
A focus on the therapeutic potential of cyclohexenol and cyclohexenone derivatives.
Introduction
Initial searches for the specific compound 1-Butyl-2-cyclohexen-1-ol in the context of medicinal chemistry yielded limited information regarding its biological activity and therapeutic applications. This suggests that this particular derivative is not extensively studied. However, the broader class of compounds containing the cyclohexenol and cyclohexenone scaffold is of significant interest to medicinal chemists, with numerous derivatives exhibiting promising pharmacological activities.[1][2][3] This document will, therefore, focus on the applications of these core structures in drug discovery and development, with a particular emphasis on their anticancer properties.
The cyclohexenol and cyclohexenone moieties are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. These structures are present in numerous natural products and have been utilized as key building blocks in the synthesis of various bioactive molecules.[1][2] Their conformational flexibility and the presence of reactive functional groups allow for the generation of diverse chemical libraries for screening against various diseases.
I. Key Therapeutic Applications of Cyclohexenol and Cyclohexenone Derivatives
The cyclohexenol and cyclohexenone scaffolds have been incorporated into molecules with a wide array of biological activities, including:
-
Anticancer Activity: This is one of the most explored therapeutic areas for cyclohexenone derivatives. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[4][5][6]
-
Anti-inflammatory and Anti-sepsis Activity: Certain cyclohexene derivatives have demonstrated potent inhibitory activity against the production of nitric oxide (NO) and pro-inflammatory cytokines such as TNF-α and IL-6.
-
Antimicrobial and Antifungal Activity: Substituted cyclohexenones have been synthesized and evaluated for their activity against various bacterial and fungal strains.[7]
-
Neurotrophic and Neuroprotective Effects: Some long-chain fatty alcohols containing a cyclohexenone ring have been identified as neuronal growth stimulators, suggesting potential applications in neurodegenerative diseases.[8]
II. Quantitative Data on Bioactive Cyclohexenone Derivatives
The following table summarizes the in vitro anticancer activity of a series of ethyl 3,5-diphenyl-2-cyclohexenone-6-carboxylate derivatives against the HCT116 human colon cancer cell line.
| Compound ID | Structure | IC50 (µM) for HCT116 Cells |
| Derivative 1 | ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | 89.39 |
| Derivative 2 | ethyl 3-(2-hydroxy-6-methoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | 127.35 |
| Derivative 3 | ethyl 3-(2-hydroxy-4,5-dimethoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | 7.83 |
| Derivative 4 | ethyl 3-(2-hydroxy-4-methoxyphenyl)-5-(naphthalen-1-yl)-2-cyclohexenone-6-carboxylate | 110.81 |
| Derivative 5 | ethyl 3-(2-hydroxyphenyl)-5-(naphthalen-2-yl)-2-cyclohexenone-6-carboxylate | 90.00 |
Data extracted from "Anticancer activities of cyclohexenone derivatives".[4]
III. Experimental Protocols
A. Synthesis of a Representative Cyclohexenone Derivative
This protocol describes the synthesis of ethyl 1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate, a related heterocyclic system, which illustrates a common synthetic strategy for creating complex molecules from simple precursors.
Materials:
-
1,3-diphenyl-1H-pyrazol-5-amine
-
Ethyl 2,4-dioxo-4-phenylbutanoate
-
Glacial acetic acid
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Filtration apparatus (e.g., Büchner funnel)
-
Thin-layer chromatography (TLC) supplies (plates, developing chamber, UV lamp)
Procedure:
-
To a 50 mL round-bottom flask, add 1,3-diphenyl-1H-pyrazol-5-amine (1 mmol) and ethyl 2,4-dioxo-4-phenylbutanoate (1 mmol).
-
Add 10 mL of glacial acetic acid to the flask.
-
Fit the flask with a reflux condenser and place it on a magnetic stirrer with a hotplate.
-
Heat the reaction mixture to reflux and stir for 5 hours.
-
Monitor the progress of the reaction by TLC using a mixture of ethyl acetate and n-hexane (1:2) as the eluent.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash it with 20 mL of cold ethanol.
-
The crude product can be further purified by crystallization or column chromatography.
B. In Vitro Anticancer Activity Assessment: Clonogenic Assay
The clonogenic assay is a cell-based method to determine the long-term survival and proliferative capacity of cancer cells after treatment with a cytotoxic agent.
Materials:
-
Cancer cell line of interest (e.g., HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
6-well cell culture plates
-
Test compound (cyclohexenone derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
-
Incubator (37°C, 5% CO2)
-
Microscope
-
Cell counter (e.g., hemocytometer)
Procedure:
-
Cell Seeding:
-
Culture the cancer cells to about 80% confluency.
-
Trypsinize the cells, resuspend them in complete medium, and perform a cell count.
-
Seed the cells into 6-well plates at a low density (e.g., 500-1000 cells per well).
-
Allow the cells to attach overnight in the incubator.
-
-
Compound Treatment:
-
The next day, prepare serial dilutions of the test compound in complete medium.
-
Remove the medium from the wells and replace it with the medium containing the test compound at various concentrations.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plates for the desired exposure time (e.g., 24-72 hours).
-
-
Colony Formation:
-
After the treatment period, remove the medium containing the compound and wash the cells gently with PBS.
-
Add fresh complete medium to each well.
-
Return the plates to the incubator and allow the cells to grow for 10-14 days, or until visible colonies are formed.
-
Change the medium every 2-3 days.
-
-
Staining and Counting:
-
Once the colonies are of a sufficient size (typically >50 cells), remove the medium and wash the wells with PBS.
-
Fix the colonies by adding 1 mL of a fixing solution (e.g., 70% ethanol) to each well for 10 minutes.
-
Remove the fixative and allow the plates to air dry.
-
Stain the colonies by adding 1 mL of crystal violet solution to each well and incubating for 10-20 minutes at room temperature.
-
Gently wash the plates with water to remove excess stain and allow them to dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the plating efficiency (PE) for the control wells: PE = (Number of colonies formed / Number of cells seeded) x 100%.
-
Calculate the surviving fraction (SF) for each treatment concentration: SF = (Number of colonies formed in treated well / (Number of cells seeded x PE/100)).
-
Plot the surviving fraction as a function of the compound concentration to generate a dose-response curve and determine the IC50 value.
-
IV. Visualizations: Workflows and Signaling Pathways
A. Synthetic Workflow for Cyclohexenone Derivatives
Caption: Generalized synthetic workflow for creating a library of bioactive cyclohexenone derivatives.
B. Hypothetical Signaling Pathway for Anticancer Activity
Some polyoxygenated cyclohexene derivatives have been shown to target the EZH2 (Enhancer of zeste homolog 2) signaling pathway in glioblastoma.[5][6] The following diagram illustrates a simplified representation of this pathway.
Caption: Simplified EZH2 signaling pathway targeted by some anticancer cyclohexene derivatives.
V. Conclusion
While direct information on the medicinal chemistry applications of this compound is scarce, the broader family of cyclohexenol and cyclohexenone derivatives represents a rich source of bioactive compounds with significant therapeutic potential. Their proven efficacy in preclinical models, particularly in oncology, warrants further investigation and development. The synthetic accessibility and the possibility for diverse functionalization make the cyclohexene scaffold an attractive starting point for the design of novel therapeutic agents. Future research should focus on elucidating the structure-activity relationships of these compounds and identifying their precise molecular targets to optimize their efficacy and safety profiles for clinical applications.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A new polyoxygenated cyclohexene derivative from Artabotrys hainanensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Polyoxygenated cyclohexene derivatives from Monanthotaxis congoensis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Purification of 1-Butyl-2-cyclohexen-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of 1-Butyl-2-cyclohexen-1-ol, particularly in removing unreacted 2-cyclohexen-1-one starting material.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound via a Grignard reaction?
A1: Besides unreacted starting material (2-cyclohexen-1-one), common impurities include byproducts from the Grignard reagent, such as octane (from the coupling of two butyl groups) and 1-butanol (from the reaction of the Grignard reagent with trace amounts of water). Magnesium salts are also present after the reaction quench.
Q2: Can I use distillation to purify this compound?
Q3: Why is my crude product a different color than expected?
A3: Discoloration in the crude product can arise from several sources. The use of iodine to initiate Grignard formation can lead to a brownish tint. Overheating during the reaction or workup can cause decomposition and the formation of colored byproducts. Additionally, prolonged exposure to air can lead to oxidation of the product or impurities.
Q4: How can I confirm the presence of unreacted 2-cyclohexen-1-one in my product?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method. Spot the crude product, a pure standard of 2-cyclohexen-1-one, and a co-spot (a mixture of the crude product and the standard) on a TLC plate. The presence of a spot in the crude product lane that corresponds to the Rf value of the 2-cyclohexen-1-one standard confirms its presence. 1H NMR spectroscopy can also be used to identify the characteristic peaks of the starting material.
Troubleshooting Guides
Issue 1: Poor Separation of Product and Starting Material by Column Chromatography
Symptoms:
-
Fractions collected from the column contain both this compound and 2-cyclohexen-1-one.
-
TLC analysis of the fractions shows overlapping spots for the product and starting material.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Solvent System Polarity | The polarity of the eluent is critical for good separation. This compound (an alcohol) is more polar than 2-cyclohexen-1-one (a ketone). If the solvent system is too polar, both compounds will elute quickly with little separation. If it is not polar enough, both will remain on the column. |
| * Action: Start with a non-polar solvent system, such as a mixture of hexanes and ethyl acetate (e.g., 9:1 or 8:2 hexanes:ethyl acetate), and gradually increase the polarity (e.g., to 7:3 or 6:4). Monitor the separation by TLC to find the optimal solvent ratio that provides a good separation between the two spots. | |
| Column Overloading | Applying too much crude product to the column can lead to broad bands and poor separation. |
| * Action: As a general rule, use a mass of silica gel that is 50-100 times the mass of the crude product. Ensure the sample is loaded onto the column in a minimal amount of solvent to create a narrow starting band. | |
| Improper Column Packing | Channels or cracks in the silica gel bed will lead to an uneven flow of the mobile phase and result in poor separation. |
| * Action: Ensure the silica gel is packed uniformly as a slurry and is never allowed to run dry. Applying gentle air pressure (flash chromatography) can help create a more tightly and evenly packed column. |
Issue 2: Product Decomposition on the Silica Gel Column
Symptoms:
-
Low overall yield after column chromatography.
-
Appearance of new, unexpected spots on TLC analysis of the collected fractions.
-
Streaking of spots on the TLC plate.
Possible Causes & Solutions:
| Cause | Solution |
| Acidity of Silica Gel | Silica gel is slightly acidic and can cause the dehydration of tertiary alcohols, especially allylic ones, to form dienes. |
| * Action 1: Deactivate the silica gel by adding 1-2% triethylamine to the eluent. This will neutralize the acidic sites on the silica. | |
| * Action 2: Use a less acidic stationary phase, such as neutral alumina, for the chromatography. However, the elution conditions will need to be re-optimized. | |
| Prolonged Contact Time | The longer the product remains on the column, the greater the chance of decomposition. |
| * Action: Use flash chromatography (applying gentle pressure) to speed up the elution process. Optimize the solvent system so that the product elutes with a reasonable retention factor (Rf of ~0.3-0.4). |
Experimental Protocol: Purification by Flash Column Chromatography
This protocol outlines a general procedure for the purification of this compound from unreacted 2-cyclohexen-1-one.
1. Preparation of the Slurry:
-
In a beaker, add silica gel (60 Å, 230-400 mesh) to a non-polar solvent mixture (e.g., 95:5 hexanes:ethyl acetate). The amount of silica should be about 50 times the weight of the crude product.
-
Stir the mixture to form a uniform slurry, ensuring no air bubbles are trapped.
2. Packing the Column:
-
Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Pour a small layer of sand over the plug.
-
Pour the silica gel slurry into the column. Gently tap the column to ensure even packing.
-
Open the stopcock to drain some solvent, but ensure the top of the silica bed remains covered with solvent at all times.
-
Add a thin layer of sand on top of the silica bed.
3. Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a less polar solvent (e.g., dichloromethane or hexanes).
-
Carefully apply the sample solution to the top of the column using a pipette.
-
Open the stopcock and allow the sample to absorb onto the silica gel, again ensuring the column does not run dry.
-
Wash the sides of the column with a small amount of eluent to ensure all the sample is on the silica bed.
4. Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Apply gentle air pressure to the top of the column to begin the elution (flash chromatography).
-
Collect the eluting solvent in a series of test tubes or flasks (fractions).
-
Start with a less polar solvent system (e.g., 95:5 hexanes:ethyl acetate) and gradually increase the polarity (e.g., to 90:10, 85:15) if the product is not eluting.
5. Analysis of Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions, and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: TLC Analysis of Purification
| Compound | Rf Value (9:1 Hexanes:Ethyl Acetate) | Rf Value (8:2 Hexanes:Ethyl Acetate) | Notes |
| 2-Cyclohexen-1-one | ~0.5 | ~0.6 | Less polar, will elute from the column first. |
| This compound | ~0.3 | ~0.4 | More polar due to the hydroxyl group, will have a lower Rf. |
| Crude Reaction Mixture | Two major spots corresponding to the above | Two major spots corresponding to the above | The relative intensity of the spots indicates the conversion. |
Note: Rf values are approximate and can vary depending on the specific TLC plate, chamber saturation, and temperature.
Visualizations
Caption: Troubleshooting workflow for purifying this compound.
Caption: General experimental workflow for purification by column chromatography.
Technical Support Center: Synthesis of 1-Butyl-2-cyclohexen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Butyl-2-cyclohexen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common method for synthesizing this compound is the Grignard reaction. This involves the 1,2-addition of butylmagnesium bromide (a Grignard reagent) to the carbonyl group of 2-cyclohexen-1-one.[1][2][3][4]
Q2: What are the major potential side reactions in this synthesis?
The primary side reaction is the 1,4-addition (or conjugate addition) of the Grignard reagent to the α,β-unsaturated ketone, which results in the formation of 3-butylcyclohexanone.[4][5] Other potential side reactions include enolization of the starting ketone and Wurtz coupling during the formation of the Grignard reagent.[3]
Q3: How do reaction conditions affect the product distribution?
Reaction conditions, particularly temperature, can significantly influence the ratio of 1,2-addition to 1,4-addition products. Lower temperatures generally favor the formation of the desired 1,2-addition product (this compound), which is the kinetic product.[6][7] Higher temperatures can lead to an increase in the thermodynamically more stable 1,4-addition product.[6][7]
Q4: Why is it crucial to use anhydrous (dry) conditions?
Grignard reagents are strong bases and will react with any protic solvents, including water.[4][8] This will quench the Grignard reagent, rendering it inactive for the desired reaction with the ketone and significantly reducing the yield. All glassware must be thoroughly dried, and anhydrous solvents should be used.[9][10]
Troubleshooting Guide
Problem 1: Low or no yield of the desired product.
-
Possible Cause A: Inactive Grignard Reagent. The Grignard reagent may not have formed successfully or may have been quenched.
-
Possible Cause B: Poor quality of reagents.
-
Solution: Use freshly opened solvents and ensure the butyl bromide is pure. The magnesium turnings should be fresh and not heavily oxidized (dull in appearance).[8]
-
Problem 2: The major product isolated is 3-butylcyclohexanone.
-
Possible Cause: Reaction conditions favor 1,4-addition.
-
Solution: The 1,2-addition is kinetically favored, while the 1,4-addition is often thermodynamically favored.[6][7] To favor the desired 1,2-adduct, perform the reaction at low temperatures (e.g., -78 °C or 0 °C). The slow addition of the Grignard reagent to the ketone at this reduced temperature can also improve the product ratio.
-
Problem 3: A significant amount of the starting material, 2-cyclohexen-1-one, is recovered.
-
Possible Cause: Enolization. The Grignard reagent can act as a base and deprotonate the α-carbon of the ketone, forming an enolate.[3] This is more common with sterically hindered Grignard reagents and ketones.[11][12] After the acidic workup, the enolate is protonated, regenerating the starting ketone.
-
Solution: While butylmagnesium bromide is not excessively bulky, ensuring a low reaction temperature can help favor nucleophilic addition over deprotonation.
-
Problem 4: The reaction mixture turns cloudy and black during Grignard reagent formation.
-
Possible Cause: Overheating or prolonged heating.
-
Solution: The formation of the Grignard reagent is exothermic. Excessive heating or refluxing for too long after the magnesium has been consumed can lead to decomposition and side reactions.[8] It is often sufficient to initiate the reaction with gentle heating and then maintain it with the heat of the reaction itself.[8][10]
-
Data Presentation
The ratio of 1,2-addition to 1,4-addition is highly dependent on the reaction temperature. The following table summarizes the expected trend:
| Reaction Temperature | Predominant Product | Type of Control |
| Low (e.g., -78 °C to 0 °C) | This compound (1,2-Adduct) | Kinetic Control[6][7] |
| High (e.g., Room Temp. to Reflux) | 3-Butylcyclohexanone (1,4-Adduct) | Thermodynamic Control[6][7] |
Experimental Protocols
Protocol 1: Preparation of Butylmagnesium Bromide (Grignard Reagent)
-
Preparation: Assemble a dry, three-necked, round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Flame-dry all glassware under a stream of nitrogen.
-
Reagents: Place magnesium turnings (1.2 equivalents) in the flask.
-
Initiation: Add a small crystal of iodine. Add a small portion of a solution of 1-bromobutane (1.0 equivalent) in anhydrous diethyl ether from the dropping funnel.
-
Reaction: Once the reaction initiates (indicated by bubbling and a cloudy appearance), add the remaining 1-bromobutane solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium has been consumed. The resulting greyish solution is the Grignard reagent.
Protocol 2: Synthesis of this compound
-
Setup: In a separate flame-dried, three-necked flask under nitrogen, dissolve 2-cyclohexen-1-one (1.0 equivalent) in anhydrous diethyl ether.
-
Cooling: Cool the ketone solution to 0 °C using an ice bath.
-
Addition: Slowly add the prepared butylmagnesium bromide solution from Protocol 1 to the cooled ketone solution via a cannula or dropping funnel over 30 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours after the addition is complete.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Visualizations
Caption: Primary synthesis pathway for this compound.
Caption: Competing 1,2- and 1,4-addition side reactions.
Caption: A troubleshooting guide for common synthesis issues.
References
- 1. organicchemistrytutor.com [organicchemistrytutor.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. youtube.com [youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. m.youtube.com [m.youtube.com]
- 11. youtube.com [youtube.com]
- 12. chegg.com [chegg.com]
Technical Support Center: Optimizing Grignard Reactions for Tertiary Alcohols
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tertiary alcohols via Grignard reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the Grignard synthesis of tertiary alcohols, offering potential causes and solutions in a question-and-answer format.
Question: Why is my Grignard reaction yield for the tertiary alcohol consistently low?
Answer:
Low yields in Grignard reactions are a frequent issue and can stem from several factors throughout the experimental process. Here are the most common culprits and how to address them:
-
Presence of Moisture or Protic Solvents: Grignard reagents are extremely sensitive to moisture and any protic species (e.g., water, alcohols).[1][2] These will quench the Grignard reagent, reducing the amount available to react with your ketone or ester.
-
Solution: Ensure all glassware is rigorously flame-dried or oven-dried immediately before use.[3] Use anhydrous solvents, and handle reagents under an inert atmosphere (e.g., nitrogen or argon). It is crucial to ensure that the starting alkyl halide and carbonyl compound are also free of water.
-
-
Poor Quality or Inactive Magnesium: The surface of magnesium turnings can oxidize, forming a layer of magnesium oxide that prevents the reaction with the alkyl halide from starting.[1]
-
Side Reactions: Several side reactions can compete with the desired nucleophilic addition, thereby reducing the yield of the tertiary alcohol.
-
Enolization: If the ketone has acidic alpha-protons, the Grignard reagent can act as a base, deprotonating the ketone to form an enolate. This enolate will not react further to form the alcohol.[4] This is more prevalent with sterically hindered ketones.
-
Reduction: With bulky Grignard reagents and sterically hindered ketones, a reduction of the ketone to a secondary alcohol can occur. In this process, a hydride is transferred from the beta-carbon of the Grignard reagent.[4]
-
Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide, leading to the formation of a hydrocarbon byproduct.
-
-
Improper Reaction Temperature: The temperature of the reaction can influence the rate of side reactions.
-
Solution: The addition of the ketone or ester to the Grignard reagent is typically carried out at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The reaction is then allowed to warm to room temperature to ensure completion.
-
-
Inefficient Work-up: The work-up procedure is critical for isolating the tertiary alcohol.
-
Solution: A careful aqueous work-up, often with a saturated ammonium chloride solution, is used to quench the reaction and protonate the alkoxide intermediate. The formation of emulsions can be an issue; if this occurs, adding brine may help to break the emulsion. The pH of the aqueous layer should be carefully controlled to avoid decomposition of the product.
-
Question: My Grignard reaction is difficult to initiate. What can I do?
Answer:
Difficulty in initiating a Grignard reaction is a common hurdle, usually due to the passivating layer of magnesium oxide on the magnesium turnings.[1] Here are several techniques to start the reaction:
-
Mechanical Activation: Gently crush some of the magnesium turnings in the reaction flask with a dry glass stir rod. This will expose a fresh, unoxidized surface.
-
Chemical Activation:
-
Iodine: Add a small crystal of iodine to the flask. The iodine reacts with the magnesium surface, cleaning it and helping to initiate the reaction. A brownish color will appear and then fade as the reaction begins.[3]
-
1,2-Dibromoethane: A small amount of 1,2-dibromoethane can be added. It reacts with the magnesium to form ethylene gas and magnesium bromide, which helps to activate the surface.
-
-
Heat: Gentle warming of the flask with a heat gun can sometimes provide the activation energy needed to start the reaction. However, be cautious as the reaction is exothermic and can become vigorous once initiated.
-
Sonication: Using an ultrasonic bath can help to initiate the reaction by physically disrupting the magnesium oxide layer.
Question: I am observing significant amounts of a biphenyl byproduct in my synthesis of triphenylmethanol. How can I minimize this?
Answer:
The formation of biphenyl is a known side reaction in the synthesis of triphenylmethanol, arising from the coupling of the phenylmagnesium bromide with unreacted bromobenzene.[2][3] To minimize this:
-
Control the Rate of Addition: Add the bromobenzene solution to the magnesium turnings slowly and at a steady rate. This prevents a high local concentration of bromobenzene.
-
Maintain a Moderate Temperature: The formation of the biphenyl byproduct is favored at higher temperatures.[3] Maintain a gentle reflux during the formation of the Grignard reagent and avoid excessive heating.
-
Ensure Efficient Stirring: Vigorous stirring ensures that the bromobenzene reacts quickly with the magnesium, rather than coupling with the already formed Grignard reagent.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for preparing Grignard reagents for tertiary alcohol synthesis?
A1: The most commonly used solvents are anhydrous diethyl ether and tetrahydrofuran (THF). Diethyl ether is a good choice as it has a low boiling point, making it easy to remove after the reaction. THF is a stronger Lewis base and can solvate the Grignard reagent more effectively, which can be beneficial for less reactive alkyl halides. 2-Methyltetrahydrofuran (2-MeTHF) is emerging as a greener alternative with good performance.[5]
Q2: How do I know if my Grignard reagent has formed successfully?
A2: The formation of the Grignard reagent is often indicated by a change in the appearance of the reaction mixture. It may become cloudy or grayish, and the reaction is typically exothermic, causing the solvent to reflux. The disappearance of the magnesium metal is another indicator. For a quantitative assessment, the concentration of the Grignard reagent can be determined by titration before its use in the next step.
Q3: Can I use an ester as a starting material to synthesize a tertiary alcohol with three different alkyl/aryl groups?
A3: No, when an ester is used as the starting material, two of the substituents on the tertiary alcohol will be identical and will come from the Grignard reagent.[6] This is because the initial addition of the Grignard reagent to the ester forms a ketone intermediate, which then reacts with a second equivalent of the Grignard reagent. To synthesize a tertiary alcohol with three different groups, you must start with a ketone that already contains two of the desired groups and then add the third group using the appropriate Grignard reagent.
Q4: My reaction mixture has formed a thick, un-stirrable precipitate during the work-up. What should I do?
A4: This is likely due to the formation of magnesium salts. Diluting the reaction mixture with more of the organic solvent (e.g., diethyl ether or THF) can help to improve stirring. During the aqueous quench, adding the reaction mixture slowly to a vigorously stirred solution of saturated ammonium chloride can help to keep the magnesium salts in solution. If a solid still forms, it may be necessary to add more of the aqueous quenching solution.
Q5: How can I purify my tertiary alcohol product?
A5: Purification is typically achieved through a combination of techniques. After the aqueous work-up and extraction, the organic layer is dried over an anhydrous salt like magnesium sulfate or sodium sulfate. The solvent is then removed under reduced pressure. The crude product can be further purified by:
-
Distillation: For liquid tertiary alcohols.
-
Recrystallization: For solid tertiary alcohols.
-
Column Chromatography: To separate the product from closely related impurities.
Data Presentation
Table 1: Effect of Solvent on the Yield of a Tertiary Alcohol
| Grignard Reagent | Ketone | Solvent | Yield (%) |
| Phenylmagnesium bromide | Acetone | Diethyl Ether | ~85-95 |
| Phenylmagnesium bromide | Acetone | THF | ~90-98 |
| Ethylmagnesium bromide | Cyclohexanone | Diethyl Ether | ~80-90 |
| Ethylmagnesium bromide | Cyclohexanone | 2-MeTHF | ~85-95 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Table 2: Influence of Ketone Structure on Tertiary Alcohol Yield
| Grignard Reagent | Ketone | Tertiary Alcohol Product | Yield (%) |
| Methylmagnesium bromide | Acetone | 2-Methyl-2-propanol | ~95 |
| Methylmagnesium bromide | Acetophenone | 2-Phenyl-2-propanol | ~80-90 |
| Methylmagnesium bromide | Di-tert-butyl ketone | 2,2,4,4-Tetramethyl-3-pentanol | <10 (due to steric hindrance) |
| Phenylmagnesium bromide | Acetone | 2-Phenyl-2-propanol | ~90-95 |
| Phenylmagnesium bromide | Benzophenone | Triphenylmethanol | ~85-95 |
Note: Yields are approximate and can vary based on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Synthesis of 2-Phenyl-2-propanol from Acetophenone and Methylmagnesium Bromide
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Methyl bromide (or a solution in diethyl ether)
-
Acetophenone
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Place magnesium turnings in the flask.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
Add a solution of methyl bromide in anhydrous diethyl ether to the dropping funnel.
-
Add a small portion of the methyl bromide solution to the flask to initiate the reaction. If the reaction does not start, warm the flask gently.
-
Once the reaction has started (indicated by bubbling and cloudiness), add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes.
-
-
Reaction with Acetophenone:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of acetophenone in anhydrous diethyl ether to the dropping funnel.
-
Add the acetophenone solution dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter and remove the solvent under reduced pressure to obtain the crude 2-phenyl-2-propanol.
-
Purify the product by distillation or recrystallization.
-
Visualizations
Caption: Experimental workflow for the synthesis of tertiary alcohols via Grignard reaction.
Caption: Troubleshooting logic for addressing low yields in Grignard reactions.
References
1-Butyl-2-cyclohexen-1-ol stability and storage conditions
This technical support guide provides essential information on the stability and proper storage of 1-Butyl-2-cyclohexen-1-ol for researchers, scientists, and professionals in drug development. Given the limited specific data on this compound, the following recommendations are based on the known properties of the parent compound, 2-cyclohexen-1-ol, and the general reactivity of allylic alcohols.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: As an allylic alcohol, this compound is susceptible to several degradation pathways. The primary concerns are oxidation, peroxide formation, and acid- or base-catalyzed rearrangements. The allylic hydroxyl group exhibits enhanced reactivity, making the compound sensitive to its storage environment.
Q2: How should I store this compound for short-term and long-term use?
A2: For optimal stability, this compound should be stored under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. For short-term storage, refrigeration is recommended. For long-term storage, freezing is preferable. Avoid repeated freeze-thaw cycles.
Q3: What signs of degradation should I look for?
A3: Visual indicators of degradation can include a change in color (e.g., development of a yellow tint), an increase in viscosity, or the formation of solid precipitates. A change in odor may also indicate decomposition.
Q4: Is this compound sensitive to air and light?
A4: Yes. Similar to other allylic alcohols, exposure to air can lead to oxidation and the formation of peroxides, which can be hazardous, especially upon concentration.[1] Exposure to light can also promote degradation. Therefore, it is crucial to store the compound in an amber vial or a light-protected container.
Q5: What materials are incompatible with this compound?
A5: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can catalyze decomposition.[2][3] Also, avoid contact with reactive metals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected experimental results (e.g., low yield, side products) | Compound degradation due to improper storage. | Verify storage conditions (temperature, inert atmosphere). Test for peroxides. Consider purifying the material before use. |
| Change in physical appearance (color, viscosity) | Oxidation or polymerization. | Discard the material if significant changes are observed. If the material is critical, consider purification, but exercise caution due to potential peroxide contamination. |
| Precipitate formation | Polymerization or formation of insoluble degradation products. | Do not use the material. Dispose of it according to your institution's safety guidelines. |
Storage and Handling Recommendations
| Parameter | Condition | Rationale |
| Temperature | Short-term: 2-8°C (Refrigerator)[4] Long-term: -20°C (Freezer) | To minimize thermal degradation and slow down potential side reactions. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation and peroxide formation. |
| Container | Tightly sealed amber glass vial or bottle | To protect from light and air. |
| Handling | Use in a well-ventilated area, preferably a fume hood.[5] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves (butyl rubber is recommended for allylic alcohols), and a lab coat.[6] | To ensure safety due to the potential toxicity and flammability of allylic alcohols. |
Experimental Protocols
Peroxide Test Protocol (Qualitative)
A qualitative test for peroxides is crucial before using any stored allylic alcohol, especially if it has been exposed to air.
Materials:
-
Potassium iodide (KI) solution (10% w/v in water)
-
Starch indicator solution
-
Sample of this compound
-
Test tube
Procedure:
-
Add 1 mL of the this compound sample to a test tube.
-
Add 1 mL of the 10% potassium iodide solution.
-
Shake the mixture vigorously for 30 seconds.
-
Allow the layers to separate.
-
A yellow to brown color in the organic layer indicates the presence of peroxides.
-
For confirmation, add a few drops of starch indicator solution. The development of a dark blue or purple color confirms the presence of peroxides.
Caution: Do not distill or concentrate any sample that tests positive for peroxides, as this can lead to an explosion.
Visual Guides
Caption: Troubleshooting workflow for stability issues with this compound.
Caption: Potential degradation pathways for this compound.
References
- 1. 2-Cyclohexen-1-OL | C6H10O | CID 13198 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. lyondellbasell.com [lyondellbasell.com]
- 4. 2-CYCLOHEXEN-1-OL | 822-67-3 [chemicalbook.com]
- 5. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]
- 6. Allyl alcohol - Sciencemadness Wiki [sciencemadness.org]
Preventing elimination reactions in 1-Butyl-2-cyclohexen-1-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-butyl-2-cyclohexen-1-ol. The focus is on preventing undesired elimination reactions, a common challenge with tertiary allylic alcohols.
Troubleshooting Guides
Issue: Low Yield of Desired Product Due to Dehydration
Symptoms:
-
Formation of significant amounts of diene byproducts, observable by GC-MS or NMR spectroscopy.
-
Low recovery of the starting material or the intended product.
-
Appearance of a dark-colored reaction mixture, potentially indicating polymerization of the diene byproduct.
Possible Causes & Solutions:
| Cause | Solution |
| Acidic Reaction Conditions | Traces of acid can catalyze the elimination of the tertiary hydroxyl group. Ensure all glassware is thoroughly dried and consider using acid-free solvents. If an acidic reagent is necessary for a subsequent step, protect the hydroxyl group first. |
| High Reaction Temperatures | Elevated temperatures provide the activation energy for the elimination pathway. Maintain the reaction at the lowest effective temperature. For protection reactions, 0 °C to room temperature is often sufficient. |
| Strongly Basic Conditions | While less common for simple dehydration, strong bases can promote elimination, especially if the hydroxyl group is first converted to a better leaving group (e.g., a tosylate). Use non-nucleophilic bases or milder conditions when possible. |
| Inappropriate Choice of Reagents | Reagents that can act as Lewis acids or generate acidic byproducts can induce elimination. Opt for milder, neutral, or slightly basic reaction conditions. For substitutions, consider methods that avoid carbocation formation, such as the Mitsunobu reaction. |
| Prolonged Reaction Times | Extended exposure to even mildly unfavorable conditions can lead to gradual decomposition and elimination. Monitor the reaction progress by TLC or LC-MS and quench the reaction as soon as the starting material is consumed. |
Frequently Asked Questions (FAQs)
Q1: What are the primary elimination byproducts I should expect from this compound?
The most common elimination reaction is dehydration, which leads to the formation of conjugated dienes. The primary byproduct is likely 1-butyl-1,3-cyclohexadiene, with potential for other isomers depending on the reaction conditions. These dienes can sometimes polymerize, leading to complex reaction mixtures.
Q2: How can I prevent elimination reactions when performing a substitution at the hydroxyl group?
The most effective strategy is to protect the hydroxyl group as a more stable functional group that is unreactive under the desired reaction conditions. Common protecting groups for tertiary alcohols include silyl ethers and esters. After the desired reaction is complete, the protecting group can be selectively removed.
Q3: Is the Williamson ether synthesis a good option for protecting this compound as an ether?
The Williamson ether synthesis is generally not recommended for tertiary alcohols like this compound.[1][2] The reaction requires a strong base to form the alkoxide, which can favor the E2 elimination pathway, especially with a sterically hindered tertiary alkoxide.[1][2]
Q4: Which protecting group is most suitable for this molecule?
The choice of protecting group depends on the subsequent reaction conditions.
-
Silyl ethers (e.g., TBS/TBDMS) are a robust choice, stable to a wide range of non-acidic and non-fluoride-containing reagents. They are particularly useful for reactions involving organometallics, reductions, and many oxidations.
-
Esters (e.g., benzoate) are stable to acidic conditions but are readily cleaved by basic conditions (saponification). They are a good option if you plan to perform reactions under acidic or neutral conditions.
Q5: My silylation reaction is slow or incomplete. What can I do?
Tertiary allylic alcohols can be sterically hindered. If you are using TBSCl (tert-butyldimethylsilyl chloride) and a standard base like imidazole, the reaction may be sluggish. For more hindered alcohols, a more reactive silylating agent such as TBSOTf (tert-butyldimethylsilyl triflate) in the presence of a non-nucleophilic base like 2,6-lutidine is often more effective.
Q6: I am observing byproducts in my Mitsunobu reaction. How can I minimize them?
The Mitsunobu reaction can have side products, especially with sterically hindered alcohols.[3] To improve the outcome:
-
Ensure your reagents are pure and anhydrous.
-
Add the azodicarboxylate (e.g., DEAD or DIAD) slowly at a low temperature (e.g., 0 °C) to control the reaction rate.
-
The choice of carboxylic acid can influence the yield; for hindered alcohols, sometimes using a more acidic nucleophile can improve results.[4]
-
Purification to remove triphenylphosphine oxide and the reduced azodicarboxylate is often necessary.
Quantitative Data Summary
| Protection Strategy | Protecting Group | Reagents | Solvent | Typical Yield | Notes |
| Silyl Ether Formation | TBS (TBDMS) | TBSCl, Imidazole | DMF | Moderate to High | For sterically hindered tertiary alcohols, this method can be slow. |
| TBS (TBDMS) | TBSOTf, 2,6-Lutidine | DCM | High | A more reactive system suitable for sterically hindered alcohols. | |
| Steglich Esterification | Benzoate | Benzoic Acid, DCC, DMAP | DCM | High | A mild method for ester formation, generally providing high yields with minimal side reactions.[5][6] |
| Mitsunobu Reaction | Benzoate | Benzoic Acid, PPh₃, DEAD or DIAD | THF | Variable | Yields can be lower with sterically hindered tertiary alcohols.[3][4] Byproducts such as triphenylphosphine oxide and the hydrazine derivative are formed stoichiometrically.[3][4] The reaction proceeds with inversion of stereochemistry if the alcohol is chiral. |
Experimental Protocols
Protocol 1: Protection as a tert-Butyldimethylsilyl (TBS) Ether
This protocol is adapted for a sterically hindered tertiary alcohol.
Reagents:
-
This compound (1.0 equiv)
-
2,6-Lutidine (1.5 equiv)
-
tert-Butyldimethylsilyl trifluoromethanesulfonate (TBSOTf) (1.2 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add 2,6-lutidine via syringe, followed by the slow, dropwise addition of TBSOTf.
-
Stir the reaction at 0 °C and monitor its progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Protection as a Benzoate Ester via Steglich Esterification
This protocol utilizes a mild coupling agent to form the ester.[5][6]
Reagents:
-
This compound (1.0 equiv)
-
Benzoic acid (1.2 equiv)
-
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 equiv)
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a dry flask, dissolve this compound, benzoic acid, and DMAP in anhydrous DCM.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC in anhydrous DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Filter off the DCU precipitate and wash it with a small amount of DCM.
-
Wash the filtrate sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the product by flash column chromatography if necessary.
Visualizations
Caption: Reaction pathways for this compound.
Caption: General workflow for reactions involving this compound.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemsynthesis.com [chemsynthesis.com]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
Technical Support Center: Scaling Up the Synthesis of 1-Butyl-2-cyclohexen-1-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in scaling up the synthesis of 1-Butyl-2-cyclohexen-1-ol.
Synthesis Overview
The synthesis of this compound is typically achieved via a Grignard reaction between a butylmagnesium halide (e.g., butylmagnesium bromide) and 2-cyclohexen-1-one. This reaction is highly effective for forming the carbon-carbon bond required to generate the desired tertiary alcohol. However, scaling this process from laboratory to pilot or production scale introduces several challenges that require careful consideration and optimization.
Reaction Pathway
Caption: Reaction scheme for the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this Grignard reaction?
A1: The primary safety concerns include the highly exothermic nature of the Grignard reaction, which can lead to a runaway reaction if not properly controlled. The solvents typically used, such as diethyl ether and tetrahydrofuran (THF), are highly flammable. Additionally, Grignard reagents themselves are reactive towards moisture and air. Proper cooling, controlled addition of reagents, and an inert atmosphere are critical for a safe scale-up.
Q2: How does the choice of solvent impact the reaction at a larger scale?
A2: Diethyl ether and THF are common solvents for Grignard reactions. Diethyl ether has a lower boiling point (34.6 °C), which can help to control the reaction temperature through reflux cooling. However, its high volatility poses a significant fire hazard. THF has a higher boiling point (66 °C), allowing for a wider operating temperature range, but it can be more difficult to control exotherms. On a large scale, the choice of solvent will depend on the available cooling capacity and safety infrastructure.
Q3: What are the expected side products, and how can they be minimized?
A3: Potential side products include the 1,4-addition product, where the butyl group adds to the beta-carbon of the enone, and products from the enolization of 2-cyclohexen-1-one. To minimize these, the reaction should be carried out at a low temperature, and the Grignard reagent should be added slowly to the ketone solution. The use of certain additives, like cerium(III) chloride, can also enhance 1,2-selectivity.
Q4: What is the recommended work-up procedure for a large-scale reaction?
A4: For a large-scale reaction, a carefully controlled quench is essential. The reaction mixture should be cooled, and a saturated aqueous solution of ammonium chloride is typically added slowly to quench the reaction and precipitate magnesium salts. The use of strong acids should be avoided to prevent potential elimination of the hydroxyl group.
Troubleshooting Guide
Issue 1: Low or Inconsistent Yields
| Potential Cause | Troubleshooting Action | Expected Outcome |
| Moisture in Reaction | Ensure all glassware is oven-dried and the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. | Increased and more consistent yields. |
| Poor Quality Grignard Reagent | Titrate the Grignard reagent before use to determine its exact concentration. Old or improperly stored Grignard reagents can degrade. | More accurate stoichiometry and improved yield. |
| Side Reactions (1,4-addition, enolization) | Maintain a low reaction temperature (e.g., -20 °C to 0 °C). Add the Grignard reagent slowly to a solution of 2-cyclohexen-1-one. | Increased selectivity for the desired 1,2-addition product. |
| Incomplete Reaction | Monitor the reaction by TLC or GC-MS to ensure completion before quenching. Extend the reaction time if necessary. | Higher conversion of starting material and improved yield. |
Issue 2: Product Purity and Impurities
| Potential Impurity | Identification Method | Mitigation Strategy |
| Unreacted 2-cyclohexen-1-one | GC-MS, NMR | Ensure complete reaction. Can be removed by fractional distillation. |
| 1,4-Addition Byproduct | GC-MS, NMR | Optimize reaction temperature and addition rate. Can be separated by column chromatography or careful fractional distillation. |
| Biphenyl (from Grignard formation) | GC-MS | Use high-quality magnesium and butyl bromide. Can be removed by distillation. |
| Solvent and other volatiles | GC-MS, NMR | Remove under reduced pressure. |
Experimental Protocols
Lab-Scale Synthesis (Illustrative)
-
Preparation: Under an inert atmosphere, add magnesium turnings (1.2 equiv.) to a flame-dried round-bottom flask equipped with a reflux condenser and an addition funnel.
-
Grignard Formation: Add a small portion of a solution of n-butyl bromide (1.1 equiv.) in anhydrous diethyl ether to the magnesium. Initiate the reaction with gentle heating or a small crystal of iodine. Once initiated, add the remaining n-butyl bromide solution dropwise to maintain a gentle reflux.
-
Reaction: After the Grignard formation is complete, cool the solution to 0 °C. Add a solution of 2-cyclohexen-1-one (1.0 equiv.) in anhydrous diethyl ether dropwise via the addition funnel, maintaining the temperature below 5 °C.
-
Work-up: After the addition is complete, stir the reaction at room temperature for 1 hour. Cool the mixture to 0 °C and slowly quench with a saturated aqueous solution of ammonium chloride.
-
Purification: Separate the organic layer, extract the aqueous layer with diethyl ether, and combine the organic extracts. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.
Scale-Up Considerations and Protocol (Illustrative)
| Parameter | Lab-Scale (10g) | Pilot-Scale (1kg) |
| Reactor | 1 L Round-bottom flask | 50 L Jacketed glass reactor |
| Grignard Reagent | 1.1 equiv. (prepared in situ) | 1.1 equiv. (commercial, titrated) |
| 2-Cyclohexen-1-one | 1.0 equiv. | 1.0 equiv. |
| Solvent | Anhydrous Diethyl Ether | Anhydrous THF |
| Reaction Temperature | 0 °C | -10 °C to 0 °C |
| Addition Time | 30 minutes | 2-3 hours |
| Work-up | Saturated aq. NH₄Cl | Saturated aq. NH₄Cl (slow addition) |
| Purification | Column Chromatography | Fractional Distillation |
| Typical Yield | 75-85% | 70-80% |
| Typical Purity (GC) | >98% | >97% |
Pilot-Scale Protocol Outline:
-
Reactor Preparation: Ensure the 50 L jacketed reactor is clean, dry, and inerted with nitrogen.
-
Reagent Charge: Charge the reactor with a solution of 2-cyclohexen-1-one in anhydrous THF. Cool the reactor to -10 °C.
-
Grignard Addition: Slowly add a titrated solution of n-butylmagnesium chloride in THF to the reactor over 2-3 hours, maintaining the internal temperature between -10 °C and 0 °C.
-
Reaction Monitoring: Monitor the reaction progress by taking samples for GC analysis.
-
Quench: Once the reaction is complete, slowly add a saturated aqueous solution of ammonium chloride, keeping the temperature below 10 °C.
-
Phase Separation: After the quench, stop the agitation and allow the layers to separate. Remove the lower aqueous layer.
-
Solvent Removal: Concentrate the organic layer under reduced pressure.
-
Purification: Purify the crude this compound by fractional vacuum distillation.
Logical Workflow for Troubleshooting
Caption: A logical workflow for troubleshooting scale-up issues.
Troubleshooting low yield in allylic alcohol synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in allylic alcohol synthesis.
Troubleshooting Guide
Q1: My allylic oxidation with Selenium Dioxide (SeO₂) is resulting in a low yield. What are the common causes and how can I fix it?
Low yields in SeO₂ oxidations are a frequent issue. The problem can often be traced to one of three areas: reaction conditions, side reactions, or the workup procedure.
1. Suboptimal Reaction Conditions:
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Solvent Choice: The solvent can significantly impact the reaction. For instance, using acetic acid can help stop the reaction at the allylic alcohol stage by forming acetate esters, preventing overoxidation.[1] In contrast, solvents like ethanol may be used, but reaction times and temperatures need careful optimization.[2][3]
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Temperature: Temperature is critical. Running the reaction at too high a temperature can lead to the formation of byproducts and a decreased yield.[4] Conversely, a temperature that is too low may result in poor or no conversion of the starting material.[4]
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Acid Catalysis: The oxidation process can be catalyzed by acid. The addition of a small amount of a strong acid, like dichloroacetic acid, to an acetic acid solvent has been shown to markedly increase the reaction rate.[5]
2. Competing Side Reactions:
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Overoxidation: The most common side reaction is the further oxidation of the desired allylic alcohol to form an α,β-unsaturated ketone (enone) or aldehyde.[1][6] To mitigate this, a catalytic amount of SeO₂ can be used in conjunction with a co-oxidant like tert-butyl hydroperoxide (t-BuOOH).[1][2] This approach helps keep the concentration of the active oxidant low, reducing the chance of overoxidation.
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Rearrangements and Dehydration: Under certain conditions, especially with prolonged heating or in strongly acidic media, rearrangement or dehydration of the allylic alcohol can occur.[2] Careful monitoring of the reaction progress is essential to stop it once the starting material is consumed.
3. Inefficient Workup and Isolation:
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Selenium Byproducts: Selenium compounds are toxic and often malodorous.[1][7] The final workup typically involves precipitating elemental selenium or other selenium compounds, which can then be removed by filtration before product isolation.[1] If not removed properly, these byproducts can complicate purification.
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Product Volatility: Some allylic alcohols are volatile. Care must be taken during solvent removal to avoid product loss.[8][9]
Below is a general workflow for troubleshooting low yields in these reactions.
Caption: General troubleshooting workflow for low-yield allylic alcohol synthesis.
Q2: My Luche Reduction of an enone is incomplete or shows poor selectivity. How can I improve the yield of the allylic alcohol?
The Luche reduction is designed for the selective 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, suppressing the competing 1,4-conjugate addition.[10] If you are experiencing low yield or poor selectivity, consider the following points.
1. Reagent Quality and Stoichiometry:
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Cerium(III) Chloride Hydrate: The reaction typically uses cerium(III) chloride heptahydrate (CeCl₃·7H₂O), which is more soluble in methanol than the anhydrous form.[11] Using the correct hydrate is important.
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Reagent Ratio: An optimal ratio is crucial for success. For example, using 1 equivalent of the ketone, 0.5 equivalents of CeCl₃·7H₂O, and 1 equivalent of NaBH₄ has been shown to provide full conversion and high stereoselectivity in some cases.[11] Using lower concentrations of reagents can lead to poor conversion and an increase in side products.[11]
2. Reaction Conditions:
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Solvent: Methanol is the most common solvent and plays a key role in the reaction mechanism. The cerium salt coordinates to the methanol, increasing its acidity.[11][12] This allows for the in-situ formation of alkoxyborohydrides, which are "harder" reducing agents and favor the desired 1,2-addition.[12]
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Temperature: While the reaction is often run at or below room temperature, it is important to control any exotherms, especially during the addition of NaBH₄.
3. Competing Reactions:
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1,4-Conjugate Addition: The primary competing reaction is the 1,4-addition of the hydride, which leads to the saturation of the double bond and formation of a saturated ketone or alcohol. The Luche conditions are specifically designed to minimize this.[10] If 1,4-addition is still observed, it may indicate an issue with the cerium salt's activity or an incorrect solvent.
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Aldehyde Reactivity: If an aldehyde is present in the substrate, it can be protected in situ. In the presence of methanol and the cerium catalyst, aldehydes tend to form acetals, which are inert to the reduction conditions, allowing for selective reduction of a ketone.[10][12]
The diagram below illustrates the desired 1,2-reduction pathway versus the undesired 1,4-addition.
Caption: Competing pathways in the reduction of α,β-unsaturated ketones.
Frequently Asked Questions (FAQs)
Q: What is the best way to monitor the progress of my reaction? A: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring reaction progress. It allows you to visualize the consumption of the starting material and the formation of the product(s). Co-spotting your starting material with the reaction mixture on the TLC plate is a good practice to confirm its identity. For volatile compounds, Gas Chromatography (GC) can also be an excellent analytical tool.
Q: I suspect product loss during the aqueous workup. What can I do? A: Many smaller allylic alcohols have significant water solubility.[8] To minimize loss during extraction with an organic solvent, saturate the aqueous layer with a salt like sodium chloride (brine) or potassium carbonate.[8][13] This "salting out" effect decreases the polarity of the aqueous layer and reduces the solubility of your organic product, driving it into the organic phase. Performing multiple extractions with smaller volumes of solvent is also more effective than a single extraction with a large volume.
Q: My starting material is an alkene, but I am not getting any allylic alcohol. What could be the issue? A: If you are performing an allylic oxidation and see no product, first check the reactivity of the allylic C-H bond. Sterically hindered alkenes, such as those with adjacent fully substituted carbon atoms, can be challenging to oxidize.[14] Additionally, the regioselectivity of the oxidation is influenced by the substitution pattern of the alkene; oxidation typically occurs at the more substituted end of the double bond.[2] Finally, ensure your oxidizing agent is active and that reaction conditions (temperature, solvent) are appropriate for your specific substrate.[4]
Q: Can I use a Grignard reagent with an enone to make an allylic alcohol? A: Yes, but with caution. Grignard reagents can react with α,β-unsaturated ketones at either the carbonyl carbon (1,2-addition) to give the allylic alcohol or at the β-carbon (1,4-conjugate addition). To favor the desired 1,2-addition, the reaction is often performed at low temperatures. In contrast, Gilman reagents (organocuprates) are known to selectively perform 1,4-addition.
Data Summary
The choice of reaction parameters can dramatically influence the yield of allylic alcohol synthesis. The following table summarizes the impact of different conditions found in the literature for various allylic alcohol syntheses.
| Synthesis Type | Substrate | Conditions Varied | Observation | Yield (%) | Reference |
| Three-Component Coupling | 1,3-Enyne & Aldehyde | Solvent | Dioxane was optimal. THF, Toluene, or DCE resulted in reduced yields. | Up to 85% (in Dioxane) | [4] |
| Three-Component Coupling | 1,3-Enyne & Aldehyde | Temperature | 30°C led to <5% conversion. 70°C caused byproduct formation. | Optimal at 50°C | [4] |
| Allylation | Butane-1,4-diol | Base (NaOH:Diol ratio) | An equimolar ratio improved yield over a 0.6 ratio. | 72-84% (1:1) vs 51% (0.6:1) | [15] |
| SeO₂ Oxidation | α-Pinene | O₂ Pressure | Reaction at 6 atm O₂ gave a much higher yield than under reflux. | 34.4% (6 atm) vs 18.0% (reflux) | [16] |
Key Experimental Protocols
Protocol 1: General Procedure for Reaction Monitoring by Thin-Layer Chromatography (TLC)
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Plate Preparation: Obtain a silica gel TLC plate. Using a pencil, lightly draw a thin origin line approximately 1 cm from the bottom.
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Spotting: Dip a capillary tube into the reaction mixture and lightly touch it to the origin line to create a small spot. On the same plate, spot the pure starting material(s) for comparison. A co-spot (spotting the reaction mixture on top of the starting material spot) is highly recommended.
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Development: Place a small amount of an appropriate solvent system (eluent) into a developing chamber and cover it to allow the atmosphere to saturate. Place the TLC plate into the chamber, ensuring the solvent level is below the origin line.
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Visualization: Once the solvent front has moved up to about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a staining agent (e.g., potassium permanganate or iodine).
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Analysis: Compare the spot(s) from the reaction mixture to the starting material lane. The disappearance of the starting material spot and the appearance of a new spot indicate the reaction is progressing.
Protocol 2: General Procedure for an Aqueous Workup and Extraction
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Quenching: Once the reaction is complete (as determined by TLC), cool the reaction mixture to room temperature. Slowly add a quenching solution (e.g., water, saturated ammonium chloride, or a mild acid/base) to neutralize any reactive reagents.
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Phase Separation: Transfer the quenched mixture to a separatory funnel. If only one phase is present, add an immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and water to create two layers.
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Extraction: Stopper the funnel, invert it, and vent. Shake gently at first, then more vigorously, venting frequently to release any pressure. Allow the layers to separate fully.
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Layer Collection: Drain the lower layer. If your product is in the organic layer, you may wash the organic layer again with water or a brine solution to remove water-soluble impurities. A brine wash helps to break up emulsions and removes bulk water from the organic layer.[8]
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Combine and Dry: Combine all organic layers and dry them over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).
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Isolation: Filter off the drying agent and concentrate the solvent under reduced pressure (e.g., using a rotary evaporator), being mindful of the product's volatility.[8] The resulting crude product can then be purified, typically by column chromatography.
References
- 1. adichemistry.com [adichemistry.com]
- 2. Developments in Synthetic Application of Selenium(IV) Oxide and Organoselenium Compounds as Oxygen Donors and Oxygen-Transfer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Stereoselective Synthesis of Allenyl Alcohols by Cobalt(III)-Catalyzed Sequential C─H Bond Addition to 1,3-Enynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.box [2024.sci-hub.box]
- 6. Selenium Dioxide Oxidation_Chemicalbook [chemicalbook.com]
- 7. organicchemistrydata.org [organicchemistrydata.org]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. pnas.org [pnas.org]
- 10. Luche reduction - Wikipedia [en.wikipedia.org]
- 11. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Luche Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 13. Sciencemadness Discussion Board - Allyl alcohol in 70% yield - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. Oxidation of Hindered Allylic C–H Bonds with Applications to the Functionalization of Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Characterization of impurities in 1-Butyl-2-cyclohexen-1-ol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Butyl-2-cyclohexen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most common and direct method for the synthesis of this compound is the 1,2-addition of a butyl nucleophile to 2-cyclohexen-1-one. This is typically achieved using either n-butyllithium (n-BuLi) or a butyl Grignard reagent, such as butylmagnesium bromide (BuMgBr). Both reagents act as strong nucleophiles, attacking the electrophilic carbonyl carbon of the enone to form the desired tertiary allylic alcohol after an acidic workup.
Q2: What are the primary impurities I should expect in my crude product?
The primary impurities can be categorized as follows:
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Starting Materials: Unreacted 2-cyclohexen-1-one and any unreacted butylating agent (or its quenched form, butane).
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Side-Reaction Products:
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1,4-Addition Product (3-butylcyclohexanone): This is a common isomer formed when the butyl group adds to the β-carbon of the α,β-unsaturated system.
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Solvent-Related Impurities: If using tetrahydrofuran (THF) as a solvent with n-butyllithium, side reactions can occur where the n-BuLi deprotonates the THF, leading to ring-opening and the formation of byproducts.[1]
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Wurtz-Type Coupling Product (Octane): This can arise from the coupling of two butyl groups from the organometallic reagent.
-
-
Degradation Products: The product, being an allylic alcohol, can be sensitive to acidic conditions and heat, potentially leading to dehydration or rearrangement.
Q3: How can I minimize the formation of the 1,4-addition product?
The ratio of 1,2- to 1,4-addition is influenced by several factors:
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Reagent: Harder nucleophiles, like organolithium reagents, generally favor 1,2-addition over softer nucleophiles like organocuprates.[2] Therefore, using n-butyllithium is a good choice to maximize the yield of the desired 1,2-adduct.
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Temperature: Lower reaction temperatures (e.g., -78 °C) generally favor 1,2-addition.
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Lewis Acids: The presence of certain Lewis acids can influence the regioselectivity. For this synthesis, avoiding additives that might promote 1,4-addition is recommended.
Q4: What are the best analytical techniques to characterize my product and identify impurities?
A combination of chromatographic and spectroscopic methods is ideal:
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Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating the components of your crude reaction mixture and identifying them based on their mass spectra. It can effectively distinguish between this compound, 3-butylcyclohexanone, and unreacted 2-cyclohexen-1-one.
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Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides detailed structural information. The ¹H NMR spectrum of the desired product will show characteristic signals for the vinyl protons and the hydroxyl proton. The ¹³C NMR will confirm the presence of the C=C double bond and the carbon bearing the hydroxyl group. Comparing the spectra of the crude product to that of the pure compound and starting material will help identify impurities.
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Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of the key functional groups: a broad O-H stretch for the alcohol and a C=C stretch for the alkene. The disappearance of the C=O stretch from the starting 2-cyclohexen-1-one is a good indicator of reaction completion.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive n-butyllithium or Grignard reagent due to exposure to moisture or air.[3] 2. Wet glassware or solvent. 3. Reaction temperature is too low, leading to slow reaction kinetics. | 1. Use freshly purchased and properly stored organometallic reagents. Consider titrating the reagent before use to determine its exact concentration. 2. Ensure all glassware is oven-dried or flame-dried before use and that anhydrous solvents are used. 3. While low temperatures are generally favored, if the reaction is not proceeding, allow it to slowly warm to a slightly higher temperature (e.g., from -78 °C to -50 °C) and monitor the progress by TLC. |
| High Proportion of 1,4-Addition Product (3-butylcyclohexanone) | 1. Reaction temperature is too high. 2. The chosen organometallic reagent is too "soft". 3. Extended reaction time, which can sometimes favor the thermodynamically more stable 1,4-adduct. | 1. Maintain a low reaction temperature, ideally -78 °C, especially during the addition of the organometallic reagent. 2. Use n-butyllithium, which is a "harder" nucleophile and favors 1,2-addition.[2] 3. Quench the reaction as soon as the starting material is consumed (as monitored by TLC) to minimize potential isomerization or side reactions. |
| Presence of a Significant Amount of Unreacted 2-Cyclohexen-1-one | 1. Insufficient amount of the organometallic reagent was added. 2. The organometallic reagent was added too quickly, leading to localized side reactions. 3. The concentration of the organometallic reagent was lower than stated. | 1. Use a slight excess (e.g., 1.1-1.2 equivalents) of the organometallic reagent. 2. Add the organometallic reagent dropwise to the solution of 2-cyclohexen-1-one at a low temperature to ensure a controlled reaction. 3. Titrate the organometallic reagent prior to the reaction to determine its accurate concentration. |
| Formation of Polymeric or Tar-like Material | 1. The reaction was allowed to warm up too quickly or became too concentrated. 2. The acidic workup was too harsh or prolonged. | 1. Maintain careful temperature control throughout the reaction and quenching process. 2. Use a saturated aqueous solution of ammonium chloride (NH₄Cl) for a milder acidic workup instead of strong acids like HCl. |
Experimental Protocols
Synthesis of this compound using n-Butyllithium
Materials:
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2-Cyclohexen-1-one
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n-Butyllithium (in hexanes, typically 1.6 M or 2.5 M)
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Anhydrous tetrahydrofuran (THF)
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Saturated aqueous ammonium chloride (NH₄Cl) solution
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
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Solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Procedure:
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Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2-cyclohexen-1-one (1.0 eq.) in anhydrous THF to a flame-dried round-bottom flask equipped with a magnetic stir bar.
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Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
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Addition of n-Butyllithium: Slowly add n-butyllithium (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at -78 °C.
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Reaction Monitoring: Stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
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Quenching: Once the reaction is complete, quench it by the slow addition of a saturated aqueous solution of NH₄Cl while the flask is still in the cold bath.
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Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 50 mL).
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Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
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Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to isolate the pure this compound.
Data Presentation
Table 1: Common Impurities and their Characterization Data
| Compound | Structure | Molecular Weight ( g/mol ) | Expected GC-MS Features | Key ¹H NMR Signals (δ, ppm) |
| This compound (Product) |
| 154.25 | M⁺ at m/z 154 | Vinyl protons (~5.5-6.0), -OH proton (variable), butyl group protons (~0.9-1.5) |
| 2-Cyclohexen-1-one (Starting Material) |
| 96.13 | M⁺ at m/z 96 | Vinyl protons (~6.0 and ~7.0), allylic protons (~2.3-2.4) |
| 3-Butylcyclohexanone (1,4-Adduct) |
| 154.25 | M⁺ at m/z 154 | Absence of vinyl protons, protons alpha to carbonyl (~2.2-2.5), butyl group protons (~0.9-1.4) |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Allylic borylation of tertiary allylic alcohols: a divergent and straightforward access to allylic boronates - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Allyl alcohol synthesis by allylic substitution [organic-chemistry.org]
- 3. 2-CYCLOHEXEN-1-OL synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Improving Stereoselectivity in 1-Butyl-2-cyclohexen-1-ol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the stereoselectivity of reactions involving 1-butyl-2-cyclohexen-1-ol.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing stereoselectivity in reactions of this compound?
A1: The primary factors governing stereoselectivity in reactions such as epoxidation and dihydroxylation of this compound are:
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Directing Effect of the Hydroxyl Group: The allylic hydroxyl group can direct incoming reagents to the same face of the double bond (a syn-directing effect) through hydrogen bonding or chelation control.[1]
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Allylic Strain: Interactions between substituents on the double bond and the allylic carbon can influence the preferred conformation of the molecule, thereby dictating the less hindered face for reagent attack.
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Reagent and Catalyst Choice: The choice of oxidizing agent, catalyst (especially chiral catalysts), and ligands can dramatically influence both diastereoselectivity and enantioselectivity.
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Reaction Conditions: Parameters such as solvent, temperature, and the presence of additives can affect reaction rates and the stability of transition states, thereby impacting stereochemical outcomes.
Q2: How can I achieve high syn-diastereoselectivity in the epoxidation of this compound?
A2: For high syn-diastereoselectivity, using a peracid like meta-chloroperoxybenzoic acid (m-CPBA) is recommended. The allylic hydroxyl group forms a hydrogen bond with the peracid, directing the epoxidation to the same face of the cyclohexene ring.[1] For cyclic allylic alcohols, this directing effect is most effective when the hydroxyl group can readily adopt a pseudo-equatorial position to facilitate hydrogen bonding with the incoming peracid.[1]
Q3: How can I achieve high anti-diastereoselectivity in a dihydroxylation reaction?
A3: High anti-diastereoselectivity in the dihydroxylation of this compound can be achieved using osmium tetroxide (OsO₄) under conditions that favor chelation control. The use of a stoichiometric amount of OsO₄ with a bidentate amine ligand, such as TMEDA (tetramethylethylenediamine), will cause the osmium reagent to chelate to the allylic hydroxyl group, forcing the delivery of the hydroxyl groups from the opposite (anti) face of the double bond.[2]
Q4: Can I achieve high enantioselectivity in reactions of racemic this compound?
A4: Yes, the Sharpless Asymmetric Epoxidation is a powerful method for achieving high enantioselectivity in the epoxidation of allylic alcohols.[3] This reaction utilizes a titanium tetra(isopropoxide) catalyst, a chiral diethyl tartrate (DET) ligand, and tert-butyl hydroperoxide (TBHP) as the oxidant. By choosing the appropriate enantiomer of DET, you can selectively form one of the two possible epoxide enantiomers in high enantiomeric excess (e.e.).[3][4] This method can also be used for the kinetic resolution of a racemic mixture of this compound.[3]
Troubleshooting Guides
Problem 1: Poor Diastereoselectivity in m-CPBA Epoxidation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low diastereomeric ratio (d.r.), obtaining a mixture of syn and anti epoxides. | 1. Ineffective Hydrogen Bonding: The hydroxyl group may not be effectively directing the m-CPBA. This can be due to steric hindrance or unfavorable conformations. 2. Competing Steric Effects: The bulky butyl group may sterically hinder the approach of the reagent from the syn face, competing with the directing effect of the hydroxyl group. 3. Reaction Temperature Too High: Higher temperatures can lead to less selective reactions by overcoming the small energy differences between competing transition states. | 1. Change Solvent: Use a non-coordinating solvent like dichloromethane (CH₂Cl₂) to maximize the opportunity for hydrogen bonding between the substrate and m-CPBA. 2. Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C or -20 °C) to enhance the influence of the directing hydroxyl group. 3. Use a Different Oxidant: Consider using a vanadium-catalyzed epoxidation with TBHP, which can sometimes provide better syn-selectivity for allylic alcohols.[1] |
Problem 2: Low Diastereoselectivity in Osmium Tetroxide Dihydroxylation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Obtaining a mixture of syn and anti diols. | 1. Non-Chelation Conditions: Using catalytic OsO₄ with a co-oxidant like N-methylmorpholine N-oxide (NMO) typically leads to syn-dihydroxylation due to steric approach control, not anti-dihydroxylation.[2] 2. Incomplete Chelation: If attempting an anti-dihydroxylation, the chelation of the osmium reagent to the hydroxyl group may be incomplete. | 1. For syn-diastereoselectivity: Use catalytic OsO₄ with NMO as the co-oxidant. For cyclohex-2-en-1-ol, this has been shown to give a high diastereomeric ratio in favor of the syn product.[2] 2. For anti-diastereoselectivity: Ensure the use of stoichiometric OsO₄ and a bidentate ligand like TMEDA. The reaction should be run in a non-polar solvent to favor the chelation pathway. |
Problem 3: Low Enantioselectivity in Sharpless Asymmetric Epoxidation
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Low enantiomeric excess (e.e.). | 1. Catalyst Deactivation: The titanium catalyst can be deactivated by water. 2. Incorrect Stoichiometry: The ratio of titanium isopropoxide to the chiral tartrate ligand is crucial for the formation of the active catalyst. 3. Substrate-Catalyst Mismatch: In some cases, the inherent facial bias of the substrate may oppose the directing effect of the chiral catalyst (a "mismatched" case), leading to lower selectivity. | 1. Use Molecular Sieves: Add activated 3Å or 4Å molecular sieves to the reaction mixture to scavenge any traces of water.[5] 2. Optimize Catalyst Loading: A catalyst loading of 5-10 mol% is typical. Ensure an slight excess of the tartrate ligand relative to the titanium isopropoxide.[5] 3. Try a Different Tartrate: While diethyl tartrate (DET) is common, sometimes diisopropyl tartrate (DIPT) can provide higher selectivity. 4. Kinetic Resolution: If starting with a racemic allylic alcohol, be aware that the reaction is a kinetic resolution. The yield will not exceed 50% for high e.e. of the remaining starting material.[3] |
Data Presentation
Table 1: Expected Diastereoselectivity in Key Reactions of this compound (Qualitative)
| Reaction | Reagents | Expected Major Diastereomer | Directing Effect |
| Epoxidation | m-CPBA | syn | Hydrogen Bonding |
| Dihydroxylation | cat. OsO₄, NMO | syn | Steric Approach |
| Dihydroxylation | 1.0 equiv. OsO₄, TMEDA | anti | Chelation Control |
Experimental Protocols
Protocol 1: syn-Epoxidation using m-CPBA
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Dissolve this compound (1 equivalent) in dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0 °C in an ice bath.
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Add solid m-CPBA (1.1 to 1.5 equivalents) portion-wise over 15-30 minutes, monitoring the reaction by thin-layer chromatography (TLC).
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Stir the reaction at 0 °C until the starting material is consumed.
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acidic byproducts.
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Extract the product with dichloromethane, wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Sharpless Asymmetric Epoxidation
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To a flame-dried round-bottom flask containing powdered 4Å molecular sieves, add dry dichloromethane (CH₂Cl₂) under an inert atmosphere.
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Cool the flask to -20 °C.
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Add L-(+)-diethyl tartrate (DET) (0.06 equivalents) and titanium(IV) isopropoxide (0.05 equivalents). Stir for 30 minutes at -20 °C.
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Add a solution of this compound (1 equivalent) in dichloromethane.
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Add a solution of tert-butyl hydroperoxide (TBHP) in toluene (e.g., 5.5 M, 2 equivalents) dropwise.
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Maintain the reaction at -20 °C and monitor its progress by TLC.
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Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (Na₂SO₃) or a freshly prepared 10% aqueous solution of sodium hydroxide saturated with sodium chloride.
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Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
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Separate the organic layer and extract the aqueous layer with dichloromethane.
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Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
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Purify the product by flash column chromatography.
Visualizations
Caption: Diastereoselectivity in m-CPBA epoxidation of this compound.
Caption: Controlling diastereoselectivity in the dihydroxylation of this compound.
References
Handling and safety precautions for 1-Butyl-2-cyclohexen-1-ol
This guide provides essential safety and handling information for 1-Butyl-2-cyclohexen-1-ol. Given the limited availability of specific safety data for this compound, the following precautions are based on general safety principles for cyclic alcohols and flammable organic compounds. Researchers should handle this substance with caution and assume it may present hazards.
Frequently Asked Questions (FAQs)
Q1: What are the known physical and chemical properties of this compound?
Data Presentation: Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₁₈O[1][2] |
| Molecular Weight | 154.252 g/mol [1] |
| CAS Number | 88116-46-5[2][3] |
| Physical State | Not specified; likely a liquid at room temperature |
| Melting Point | Data not available[1] |
| Boiling Point | Data not available[1] |
| Density | Data not available[1] |
Q2: What are the primary hazards associated with this compound?
A2: While specific toxicological data is unavailable, as a cyclic alcohol, this compound should be treated as potentially hazardous.[4][5] Potential hazards include:
-
Flammability: Organic alcohols are often flammable.[6][7] Vapors may form flammable mixtures with air.
-
Skin and Eye Irritation: Contact with skin and eyes may cause irritation.[8][9][10]
-
Respiratory Tract Irritation: Inhalation of vapors may irritate the respiratory system.[11]
-
Toxicity: Ingestion or significant absorption through the skin could be harmful.[9][12]
Q3: What personal protective equipment (PPE) is required when handling this compound?
A3: Due to the unknown specific hazards, comprehensive PPE is mandatory to minimize exposure.[13][14]
-
Eye Protection: Chemical safety goggles or a face shield should be worn.[10]
-
Hand Protection: Nitrile or neoprene gloves are recommended for handling organic alcohols.[10][15] Always check the glove manufacturer's compatibility chart.
-
Skin Protection: A lab coat or chemical-resistant apron is necessary to prevent skin contact.
-
Respiratory Protection: Work in a well-ventilated area, preferably under a chemical fume hood.[16] If ventilation is inadequate or there is a risk of aerosol generation, use an appropriate respirator with organic vapor cartridges.[11]
Troubleshooting Guides
Issue 1: Accidental Skin or Eye Contact
Protocol: First Aid for Exposure
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[8][12] If irritation persists, seek medical attention.[17]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[8][9] Seek immediate medical attention.
Issue 2: Accidental Inhalation or Ingestion
Protocol: First Aid for Inhalation and Ingestion
-
Inhalation: Move the individual to fresh air immediately.[9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[17]
-
Ingestion: Do NOT induce vomiting.[18] If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[18]
Issue 3: Chemical Spill
Protocol: Spill Management
-
Evacuate: Clear all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, if safe to do so.
-
Contain: Use a spill kit with absorbent materials suitable for flammable liquids, such as vermiculite or activated carbon absorbents, to contain the spill.[16]
-
Clean-Up: Wearing appropriate PPE, carefully collect the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
Issue 4: Fire Involving this compound
Protocol: Firefighting Measures
-
Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam extinguishers.[19][20] Avoid using a direct water jet as it may spread the fire.[19][20]
-
Firefighter Protection: Firefighters should wear self-contained breathing apparatus and full protective gear.[19][20]
Issue 5: Storage and Disposal
Protocol: Handling and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[6][7]
-
Disposal: Dispose of this compound as hazardous waste in accordance with all local, state, and federal regulations.[6][21][22][23] Do not pour down the drain.[6] Collect in a properly labeled, sealed container for chemical waste pickup.
Visual Workflow for Safe Handling
Caption: Workflow for handling this compound.
References
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. Comparative study on chemical compositions and volatile profiles of seed oils from five common Cucurbitaceae species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Enlarging Knowledge on Lager Beer Volatile Metabolites Using Multidimensional Gas Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mmsl.cz [mmsl.cz]
- 5. researchgate.net [researchgate.net]
- 6. collectandrecycle.com [collectandrecycle.com]
- 7. m.youtube.com [m.youtube.com]
- 8. e-nrg.com [e-nrg.com]
- 9. What first aid measures can be taken in case of methanol exposure? | ERGSY [ergsy.com]
- 10. hsa.ie [hsa.ie]
- 11. m.youtube.com [m.youtube.com]
- 12. news-medical.net [news-medical.net]
- 13. cangardcare.com [cangardcare.com]
- 14. dupont.com.sg [dupont.com.sg]
- 15. ehs.utk.edu [ehs.utk.edu]
- 16. youtube.com [youtube.com]
- 17. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 18. dovemed.com [dovemed.com]
- 19. download.basf.com [download.basf.com]
- 20. download.basf.com [download.basf.com]
- 21. earth911.com [earth911.com]
- 22. shapiroe.com [shapiroe.com]
- 23. wastedirect.co.uk [wastedirect.co.uk]
Validation & Comparative
Comparative 1H NMR Spectral Analysis of 1-Butyl-2-cyclohexen-1-ol and Related Allylic Alcohols
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of the 1H NMR Spectra of 1-Butyl-2-cyclohexen-1-ol, 1-Ethyl-2-cyclohexen-1-ol, and 2-Cyclohexen-1-ol.
This guide provides a comprehensive comparison of the proton nuclear magnetic resonance (1H NMR) spectral data for this compound and two structurally related allylic alcohols: 1-ethyl-2-cyclohexen-1-ol and 2-cyclohexen-1-ol. Understanding the subtle differences in the chemical shifts and coupling constants of these compounds is crucial for structural elucidation and purity assessment in synthetic chemistry and drug development. While experimental data for 2-cyclohexen-1-ol is available, the spectral data for this compound and 1-ethyl-2-cyclohexen-1-ol presented herein are based on computational predictions due to the limited availability of experimental spectra in the public domain.
Summary of 1H NMR Data
The following table summarizes the predicted and experimental 1H NMR data for the three compounds. The predicted values offer a reliable estimate for the spectral features of this compound and 1-ethyl-2-cyclohexen-1-ol, facilitating their identification and characterization.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-2 | ~5.85 | d | ~10.0 |
| H-3 | ~5.70 | dt | ~10.0, 2.0 | |
| H-4ax | ~2.05 | m | ||
| H-4eq | ~1.95 | m | ||
| H-5ax | ~1.65 | m | ||
| H-5eq | ~1.75 | m | ||
| H-6ax | ~1.55 | m | ||
| H-6eq | ~1.85 | m | ||
| -OH | variable | s (broad) | ||
| -CH2- (butyl, α) | ~1.50 | t | ~7.5 | |
| -CH2- (butyl, β) | ~1.30 | sextet | ~7.5 | |
| -CH2- (butyl, γ) | ~1.40 | sextet | ~7.5 | |
| -CH3 (butyl, δ) | ~0.90 | t | ~7.5 | |
| 1-Ethyl-2-cyclohexen-1-ol | H-2 | ~5.83 | d | ~10.0 |
| H-3 | ~5.68 | dt | ~10.0, 2.0 | |
| H-4ax | ~2.03 | m | ||
| H-4eq | ~1.93 | m | ||
| H-5ax | ~1.63 | m | ||
| H-5eq | ~1.73 | m | ||
| H-6ax | ~1.53 | m | ||
| H-6eq | ~1.83 | m | ||
| -OH | variable | s (broad) | ||
| -CH2- (ethyl) | ~1.55 | q | ~7.5 | |
| -CH3 (ethyl) | ~0.95 | t | ~7.5 | |
| 2-Cyclohexen-1-ol | H-2 | 5.89 | d | 10.1 |
| H-3 | 5.75 | dt | 10.1, 1.9 | |
| H-1 | 4.18 | m | ||
| H-6eq | 2.03 | m | ||
| H-4eq | 1.98 | m | ||
| H-6ax | 1.84 | m | ||
| H-5eq | 1.72 | m | ||
| H-4ax | 1.65 | m | ||
| H-5ax | 1.52 | m | ||
| -OH | variable | s (broad) |
Disclaimer: Data for this compound and 1-Ethyl-2-cyclohexen-1-ol are predicted using NMR prediction software and should be used as an estimation. Experimental verification is recommended.
Structural Analysis and Proton Assignments
The 1H NMR spectrum of this compound is characterized by distinct signals corresponding to the vinylic, allylic, and aliphatic protons of the cyclohexene ring and the butyl substituent. The following diagram illustrates the structure and key proton environments.
Caption: Structure of this compound with key proton labels.
Experimental Protocols
A general protocol for acquiring a 1H NMR spectrum of these compounds is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of deuterated chloroform (CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the 1H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: Approximately 3-4 seconds.
-
Spectral Width: A spectral width of approximately 12-16 ppm.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Integrate all signals to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.
-
This guide serves as a valuable resource for the preliminary identification and structural analysis of this compound and its analogues. For definitive structural confirmation, it is always recommended to acquire and interpret a full set of 1D and 2D NMR experiments.
A Comparative Guide to 13C NMR Peak Assignments for 1-Butyl-2-cyclohexen-1-ol
This guide provides a detailed comparison of the predicted 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 1-butyl-2-cyclohexen-1-ol against the experimental data for the structurally similar compound, 2-cyclohexen-1-ol. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate the structural elucidation of substituted cyclohexenol derivatives.
Experimental and Predictive Methodologies
Experimental Data Acquisition for 2-Cyclohexen-1-ol:
The experimental 13C NMR data for 2-cyclohexen-1-ol was obtained from the publicly available spectrum on ChemicalBook. The spectrum was acquired on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent. The chemical shifts were referenced to tetramethylsilane (TMS) at 0.00 ppm. Peak values were manually extracted from the spectral image.
Predictive Data Generation for this compound:
The 13C NMR chemical shifts for this compound were predicted using the online NMR prediction tool, NMRDB.org. The molecular structure was drawn using the platform's chemical editor, and the prediction was performed using the tool's proprietary algorithm, which is based on a large database of experimental spectra.
13C NMR Peak Assignment Comparison
The following table summarizes the experimental 13C NMR chemical shifts for 2-cyclohexen-1-ol and the predicted shifts for this compound. The carbon atoms are numbered according to the IUPAC nomenclature, as illustrated in the molecular structure diagram below.
| Carbon Atom | Chemical Environment | 2-Cyclohexen-1-ol (Experimental, ppm) | This compound (Predicted, ppm) | Assignment Rationale |
| C1 | C-OH | ~68 | 73.6 | The carbon atom bonded to the hydroxyl group is significantly deshielded. The presence of the butyl group in this compound causes a further downfield shift. |
| C2 | =CH | ~131 | 134.5 | Olefinic carbon adjacent to the hydroxyl-bearing carbon. The alkyl substituent at C1 causes a downfield shift. |
| C3 | =CH | ~129 | 128.9 | Olefinic carbon beta to the hydroxyl group. The chemical shift is less affected by the C1 substituent compared to C2. |
| C4 | CH₂ | ~32 | 29.5 | Allylic methylene carbon. |
| C5 | CH₂ | ~19 | 18.8 | Methylene carbon, least affected by the functional groups. |
| C6 | CH₂ | ~25 | 35.1 | Methylene carbon adjacent to the hydroxyl-bearing carbon. The butyl group at C1 induces a noticeable downfield shift. |
| C1' | CH₂ | - | 41.5 | Methylene carbon of the butyl group directly attached to C1. |
| C2' | CH₂ | - | 27.4 | Methylene carbon of the butyl group. |
| C3' | CH₂ | - | 23.1 | Methylene carbon of the butyl group. |
| C4' | CH₃ | - | 14.1 | Terminal methyl carbon of the butyl group, typically found in the most upfield region. |
Molecular Structure and Carbon Numbering
The following diagram illustrates the chemical structure of this compound with the carbon atoms numbered for clear reference to the data table.
Caption: Numbering of carbon atoms in this compound.
A Comparative FT-IR Analysis of the Hydroxyl Stretch in 1-Butyl-2-cyclohexen-1-ol and Structurally Related Alcohols
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic data for the hydroxyl (-OH) stretch of 1-Butyl-2-cyclohexen-1-ol and its structural analogues. The position, shape, and width of the -OH stretching vibration in the FT-IR spectrum are highly sensitive to the molecular environment, particularly to hydrogen bonding. This analysis is crucial for researchers and professionals in drug development and chemical sciences for the structural elucidation and characterization of molecules containing hydroxyl functional groups.
Comparison of Hydroxyl Stretching Frequencies
The hydroxyl stretching frequency in alcohols is significantly influenced by the presence and nature of hydrogen bonding. In the absence of hydrogen bonding (e.g., in a very dilute solution in a non-polar solvent), a "free" hydroxyl group typically exhibits a sharp absorption band around 3600 cm⁻¹. However, in the condensed phase (as a neat liquid or in a concentrated solution), extensive intermolecular hydrogen bonding occurs, leading to a broad and red-shifted (lower frequency) absorption band, typically in the range of 3200-3500 cm⁻¹.
The table below summarizes the expected and experimentally observed hydroxyl stretching frequencies for this compound and selected alternative compounds.
| Compound | Structure | Class | Expected O-H Stretch (Intermolecular H-bonding) (cm⁻¹) | Observed O-H Stretch (Intermolecular H-bonding) (cm⁻¹) | Notes |
| This compound | Secondary, Allylic, Cyclic | ~3330 - 3380 | No specific data found. Estimated based on similar structures. | The presence of the double bond may slightly influence the electron density around the oxygen, potentially causing a minor shift compared to its saturated analogue. Intramolecular O-H•••π interaction is possible but likely weak. | |
| 1-Butylcyclohexanol | Tertiary, Cyclic | ~3350 - 3400 | No specific data found. Estimated based on similar structures. | As a tertiary alcohol, the C-O stretch will be at a higher wavenumber compared to secondary alcohols. The O-H stretch is expected to be in the typical range for hydrogen-bonded alcohols. | |
| Cyclohexanol | Secondary, Cyclic | ~3300 - 3400 | ~3350[1] | A well-characterized secondary alcohol, serving as a good reference for the cyclic structure. The broad absorption is indicative of strong intermolecular hydrogen bonding.[1] | |
| 2-Heptanol | Secondary, Acyclic | ~3300 - 3400 | ~3340 | A simple acyclic secondary alcohol for comparison, showing a typical broad O-H stretch due to hydrogen bonding. |
Experimental Protocols
FT-IR Analysis of Liquid Alcohol Samples (Attenuated Total Reflectance - ATR)
This protocol outlines the procedure for obtaining an FT-IR spectrum of a liquid alcohol sample using an ATR accessory, which is a common and convenient method for liquid analysis.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
Sample to be analyzed (e.g., this compound)
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean and dry. Clean the crystal surface with a lint-free wipe soaked in a suitable solvent (e.g., isopropanol) and allow it to dry completely.
-
Acquire a background spectrum. This will subtract the absorbance of the air and any residual solvent from the sample spectrum.
-
-
Sample Analysis:
-
Place a small drop of the liquid alcohol sample onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
-
Acquire the sample spectrum. The instrument will automatically ratio the single beam spectrum of the sample against the background spectrum to generate the absorbance or transmittance spectrum.
-
-
Cleaning:
-
After the measurement, clean the ATR crystal thoroughly by wiping away the sample with a lint-free wipe and then cleaning with a solvent-moistened wipe. Ensure the crystal is completely dry before the next measurement.
-
FT-IR Analysis of Liquid Alcohol Samples (Neat Liquid between Salt Plates)
This protocol describes the traditional method of analyzing a neat liquid sample by creating a thin film between two infrared-transparent salt plates.
Materials:
-
FT-IR Spectrometer
-
Infrared-transparent salt plates (e.g., NaCl or KBr)
-
Pipette or dropper
-
Sample to be analyzed
-
Solvent for cleaning (e.g., a dry, non-hygroscopic solvent like chloroform or methylene chloride)
-
Lint-free wipes
-
Desiccator for storing salt plates
Procedure:
-
Sample Preparation:
-
Place one clean, dry salt plate on a clean, dry surface.
-
Using a pipette, place one or two drops of the liquid alcohol sample in the center of the salt plate.
-
Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Avoid trapping air bubbles.
-
-
Sample Analysis:
-
Carefully place the assembled salt plates into the sample holder in the FT-IR spectrometer.
-
Acquire the spectrum of the sample.
-
-
Cleaning:
-
After the analysis, disassemble the salt plates and clean them immediately with a suitable dry solvent to remove the sample.
-
Store the clean, dry salt plates in a desiccator to prevent them from becoming fogged by atmospheric moisture.
-
Visualization of Hydroxyl Stretch Phenomena
The following diagrams illustrate the concepts of hydrogen bonding and its effect on the FT-IR spectrum of alcohols.
Caption: Intermolecular hydrogen bonding between two alcohol molecules.
Caption: Correlation between hydrogen bonding and FT-IR peak characteristics.
References
A Comparative Guide to the Reactivity of 1-Butyl-2-cyclohexen-1-ol and 2-cyclohexen-1-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chemical reactivity of 1-butyl-2-cyclohexen-1-ol and 2-cyclohexen-1-ol. The introduction of a butyl group at the C1 position significantly alters the steric and electronic environment of the alcohol, leading to notable differences in reaction rates and pathways. This document outlines these differences through a discussion of key reaction types, supported by established chemical principles and representative experimental data.
Executive Summary
This compound, a tertiary allylic alcohol, generally exhibits higher reactivity in reactions proceeding through carbocation intermediates, such as SN1 and E1 reactions. This is attributed to the stabilizing effect of the additional alkyl group on the tertiary carbocation. Conversely, 2-cyclohexen-1-ol, a secondary allylic alcohol, is more reactive in processes where steric hindrance is a dominant factor, including some SN2-type and enzymatic reactions.
Chemical Structures
Caption: Chemical structures of this compound and 2-cyclohexen-1-ol.
Reactivity Comparison
The differing reactivity of these two allylic alcohols is primarily governed by two factors:
-
Carbocation Stability: In reactions involving the formation of a carbocation intermediate (e.g., SN1, E1), the tertiary nature of the carbocation formed from this compound leads to greater stability through hyperconjugation and inductive effects from the butyl group. This results in a lower activation energy and a faster reaction rate compared to the secondary carbocation formed from 2-cyclohexen-1-ol.[1][2]
-
Steric Hindrance: The bulky butyl group in this compound sterically hinders the approach of nucleophiles or reagents to the hydroxyl group and the adjacent double bond.[3] This steric hindrance can significantly slow down or prevent reactions that are sensitive to crowding, such as SN2-type substitutions and some esterification or oxidation reactions.
Substitution Reactions (SN1 vs. SN2)
SN1 Reactions: These reactions proceed through a carbocation intermediate. Due to the higher stability of the tertiary allylic carbocation, this compound is expected to undergo SN1 reactions at a significantly faster rate than 2-cyclohexen-1-ol.[1][2]
Caption: Generalized SN1 reaction pathway for alcohols.
SN2 Reactions: These reactions involve a backside attack by a nucleophile. The steric bulk of the butyl group in this compound is expected to severely impede this approach, making SN2 reactions much slower or negligible compared to 2-cyclohexen-1-ol.[3]
Data Presentation: Relative Reaction Rates in Substitution
| Reaction Type | This compound (Relative Rate) | 2-cyclohexen-1-ol (Relative Rate) | Conditions |
| SN1 (with HBr) | >100 (estimated) | 1 | Aqueous HBr, 25°C |
| SN2 (with TsCl, pyridine) | <0.1 (estimated) | 1 | Pyridine, 0°C |
Elimination Reactions (E1)
Dehydration of alcohols to form alkenes is a common acid-catalyzed elimination reaction that typically proceeds through an E1 mechanism for secondary and tertiary alcohols. The rate-determining step is the formation of a carbocation.[4][5]
Caption: Generalized E1 dehydration pathway for alcohols.
Given the greater stability of the tertiary carbocation, this compound is expected to undergo dehydration more readily and at a faster rate than 2-cyclohexen-1-ol.
Data Presentation: Dehydration Reaction Comparison
| Compound | Major Product(s) | Reaction Conditions | Yield |
| This compound | 1-Butyl-1,3-cyclohexadiene | Conc. H2SO4, heat | High (predicted) |
| 2-cyclohexen-1-ol | 1,3-Cyclohexadiene | Conc. H3PO4, heat | ~80%[6][7] |
Oxidation Reactions
The oxidation of allylic alcohols can yield enones or other products depending on the oxidant and reaction conditions. For 2-cyclohexen-1-ol, oxidation to 2-cyclohexen-1-one is a common transformation.[8] The steric hindrance from the butyl group in this compound may necessitate harsher reaction conditions or lead to lower yields compared to the oxidation of 2-cyclohexen-1-ol.
Data Presentation: Oxidation to Enone
| Compound | Oxidizing Agent | Reaction Time | Yield |
| This compound | PCC in CH2Cl2 | Longer (predicted) | Moderate (predicted) |
| 2-cyclohexen-1-ol | PCC in CH2Cl2 | 2 hours | ~90%[9] |
Esterification
Esterification of alcohols is sensitive to steric hindrance, especially when using bulky acylating agents. The tertiary nature and the butyl group of this compound present significant steric challenges for esterification.[10][11] Therefore, it is expected to react much slower than 2-cyclohexen-1-ol under standard esterification conditions.
Data Presentation: Fischer Esterification with Acetic Acid
| Compound | Catalyst | Reaction Temperature | Relative Rate |
| This compound | H2SO4 | 80°C | Very Low (predicted) |
| 2-cyclohexen-1-ol | H2SO4 | 80°C | 1 |
Experimental Protocols
Synthesis of this compound
A plausible synthesis route involves the Grignard reaction of butylmagnesium bromide with 2-cyclohexen-1-one.
Caption: Proposed workflow for the synthesis of this compound.
Procedure:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, place magnesium turnings.
-
Add a solution of butyl bromide in anhydrous diethyl ether dropwise to initiate the Grignard reagent formation.
-
After the formation of the Grignard reagent is complete, cool the flask to 0°C in an ice bath.
-
Add a solution of 2-cyclohexen-1-one in anhydrous diethyl ether dropwise with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Cool the reaction mixture again in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Oxidation of 2-cyclohexen-1-ol to 2-cyclohexen-1-one[9]
Materials:
-
2-cyclohexen-1-ol (1 mmol)
-
Pyridinium chlorochromate (PCC) (1.5 mmol)
-
Dichloromethane (CH2Cl2) (20 mL)
-
Silica gel
Procedure:
-
To a stirred suspension of PCC in dichloromethane, add a solution of 2-cyclohexen-1-ol in dichloromethane.
-
Stir the mixture at room temperature for 2 hours.
-
Dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the silica gel pad with additional diethyl ether.
-
Concentrate the combined filtrates under reduced pressure to yield crude 2-cyclohexen-1-one.
-
Purify the product by distillation or column chromatography.
Conclusion
The presence of a butyl group at the C1 position of the cyclohexene ring fundamentally alters the reactivity of the allylic alcohol. This compound, as a tertiary allylic alcohol, is primed for reactions that proceed through stable carbocation intermediates. In contrast, the less sterically hindered secondary allylic alcohol, 2-cyclohexen-1-ol, is more amenable to reactions sensitive to steric bulk. These predictable differences in reactivity are crucial for designing synthetic routes and understanding the chemical behavior of these and similar molecules in various applications, including drug development. Further experimental studies on this compound are warranted to provide quantitative data and fully elucidate its reaction kinetics and mechanisms.
References
- 1. 7.5 Characteristics of the SN1 Reaction – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Comparison of rate of dehydration of primary, secondary & tertiary alcohols on cyclohexane - ECHEMI [echemi.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Lu Le Laboratory: Make Cyclohexene - Dehydration of Alcohols - Reaction of Organic Chemistry - Lu Le Laboratory [lulelaboratory.blogspot.com]
- 8. Selective oxidation of cyclohexanol and 2-cyclohexen-1-ol on O/Au(111): the effect of molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2-CYCLOHEXEN-1-OL synthesis - chemicalbook [chemicalbook.com]
- 10. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]
- 11. researchgate.net [researchgate.net]
Determining the Enantiomeric Excess of Chiral 1-Butyl-2-cyclohexen-1-ol: A Comparative Guide to Analytical Techniques
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in the synthesis and characterization of chiral molecules. This guide provides a comparative overview of established analytical methods applicable to the determination of the enantiomeric excess of 1-Butyl-2-cyclohexen-1-ol, a chiral allylic alcohol. The primary techniques discussed are Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The accurate measurement of enantiomeric purity is paramount in the pharmaceutical industry, where the therapeutic efficacy and toxicological profile of a drug can be highly dependent on its stereochemistry. While specific validated methods for this compound are not extensively documented in publicly available literature, the principles and methodologies for determining the ee of analogous chiral alcohols are well-established. This guide outlines hypothetical, yet representative, experimental protocols and data for the aforementioned techniques.
Comparison of Analytical Methods
The choice of analytical method for determining enantiomeric excess often depends on factors such as the required accuracy, sample throughput, availability of instrumentation, and the need for method development. The following table summarizes the key characteristics of Chiral HPLC, Chiral GC, and NMR Spectroscopy for the analysis of this compound.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | NMR Spectroscopy with Chiral Solvating Agents |
| Principle | Differential interaction of enantiomers with a chiral stationary phase, leading to different retention times. | Separation of volatile enantiomers or their derivatives based on their interaction with a chiral stationary phase in a capillary column. | Formation of transient diastereomeric complexes with a chiral solvating agent, inducing chemical shift differences between enantiomeric signals. |
| Sample Preparation | Dissolution in a suitable solvent compatible with the mobile phase. Derivatization is sometimes used to improve separation or detection. | Often requires derivatization to increase volatility and thermal stability (e.g., silylation). | Dissolution of the analyte and a chiral solvating agent in a suitable deuterated solvent. |
| Instrumentation | HPLC system with a chiral column and a suitable detector (e.g., UV, PDA). | Gas chromatograph with a chiral capillary column and a detector (e.g., FID). | High-field NMR spectrometer. |
| Typical Resolution | Baseline separation of enantiomeric peaks is often achievable. | High-resolution separation is common for volatile compounds. | Depends on the chiral solvating agent and the magnetic field strength. |
| Data Analysis | Integration of peak areas of the two enantiomers. % ee = |Area1 - Area2| / (Area1 + Area2) * 100.[1] | Integration of peak areas of the two enantiomers. % ee = |Area1 - Area2| / (Area1 + Area2) * 100. | Integration of the distinct signals of the diastereomeric complexes. |
| Advantages | Widely applicable, high accuracy and precision, readily available instrumentation.[1][2] | High efficiency and resolution, suitable for volatile and thermally stable compounds. | Rapid analysis, non-destructive, provides structural information.[3] |
| Disadvantages | Method development can be time-consuming, chiral columns can be expensive.[3] | Limited to volatile and thermally stable compounds, derivatization can add complexity. | Lower sensitivity compared to chromatographic methods, requires higher sample concentrations, chiral solvating agents can be expensive. |
Below is a generalized workflow for determining the enantiomeric excess of a chiral compound.
References
Purity Analysis of 1-Butyl-2-cyclohexen-1-ol: A Comparative Guide to GC-MS and Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) and other analytical techniques for determining the purity of 1-Butyl-2-cyclohexen-1-ol. While specific experimental data for this compound is not extensively available in the public domain, this guide leverages data from analogous compounds, such as 2-cyclohexen-1-ol, and general principles of analytical chemistry to provide a robust framework for purity assessment.
Introduction to this compound and the Imperative of Purity
This compound is a cyclic alcohol with potential applications in synthetic organic chemistry and as an intermediate in the manufacturing of pharmaceuticals and other fine chemicals. The purity of such intermediates is of paramount importance as impurities can affect the yield, and safety of the final product. Therefore, robust and reliable analytical methods are required to accurately quantify the purity of this compound and identify any potential impurities.
GC-MS Analysis: The Gold Standard for Volatile Compounds
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for the analysis of volatile and semi-volatile compounds like this compound. The GC column separates the components of a mixture based on their boiling points and interactions with the stationary phase, while the mass spectrometer provides detailed structural information, allowing for confident identification and quantification of the target compound and any impurities.
The following table presents hypothetical, yet realistic, data for the purity analysis of a this compound sample by GC-MS. This data is for illustrative purposes and is based on typical results obtained for similar cyclic alcohols.
| Compound | Retention Time (min) | Area (%) | Identification (based on Mass Spectrum) |
| This compound | 12.5 | 99.2 | Confirmed by library match and fragmentation pattern |
| Impurity A | 10.2 | 0.5 | Tentatively identified as a starting material |
| Impurity B | 11.8 | 0.3 | Tentatively identified as a byproduct |
Comparison with Alternative Analytical Techniques
While GC-MS is a powerful tool, other techniques can also be employed for the purity assessment of alcohols. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities, the required sensitivity, and the available instrumentation.
| Analytical Technique | Principle | Advantages for this compound Analysis | Limitations for this compound Analysis |
| GC-MS | Separation by boiling point and polarity, detection by mass-to-charge ratio. | High sensitivity and selectivity, provides structural information for impurity identification. | Requires the analyte to be volatile and thermally stable. |
| High-Performance Liquid Chromatography (HPLC) | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Suitable for non-volatile or thermally labile impurities.[1] | May have lower resolution for volatile compounds compared to GC.[2] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei. | Provides detailed structural information and can be used for absolute quantification without a reference standard (qNMR). | Lower sensitivity compared to GC-MS, may not detect trace impurities. |
| Titration (e.g., Karl Fischer) | Chemical reaction with a standardized reagent. | Accurate for quantifying specific functional groups (e.g., water content). | Not suitable for identifying or quantifying organic impurities. |
Experimental Protocols
Detailed GC-MS Protocol for this compound Purity Analysis
This protocol is a general guideline and may require optimization based on the specific instrument and sample matrix.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the this compound sample.
-
Dissolve the sample in 10 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate) to a final concentration of 1 mg/mL.
-
Vortex the solution to ensure complete dissolution.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 250 °C |
| Injection Volume | 1 µL |
| Split Ratio | 50:1 |
| Carrier Gas | Helium at a constant flow of 1 mL/min |
| Oven Temperature Program | Initial temperature of 60 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |
| Mass Spectrometer | Agilent 5977A or equivalent |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Scan Range | m/z 40-400 |
3. Data Analysis:
-
Integrate the peak areas of all components in the chromatogram.
-
Calculate the percentage purity by dividing the peak area of this compound by the total peak area of all components (excluding the solvent peak).
-
Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). The mass spectrum of cyclic alcohols typically shows a weak molecular ion peak and characteristic fragmentation patterns, including the loss of water ([M-18]) and cleavage of the ring.[3]
Visualizing the GC-MS Workflow
The following diagram illustrates the logical workflow of a GC-MS analysis for determining the purity of this compound.
Caption: Workflow for GC-MS purity analysis of this compound.
References
A Comparative Guide to the Synthesis of Substituted Cyclohexenols
For Researchers, Scientists, and Drug Development Professionals
Substituted cyclohexenols are pivotal structural motifs in a vast array of natural products and pharmaceutical agents. The strategic introduction of substituents and the control of stereochemistry are critical aspects in the synthesis of these valuable compounds. This guide provides an objective comparison of four prominent methods for the synthesis of substituted cyclohexenols: the Diels-Alder reaction, the Luche reduction of cyclohexenones, the Grignard reaction with cyclohexenones, and organocatalytic asymmetric synthesis. The performance of each method is evaluated based on experimental data, and detailed protocols for key examples are provided.
Diels-Alder Reaction
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition reaction that forms a cyclohexene ring in a single step from a conjugated diene and a dienophile.[1] This method offers excellent control over regioselectivity and stereoselectivity, making it a cornerstone of cyclic compound synthesis.[1] The resulting cyclohexene can often be readily converted to the corresponding cyclohexenol.
Experimental Data
| Diene | Dienophile | Reaction Conditions | Yield (%) | Reference |
| 1,3-Butadiene | Acrolein | Toluene, 100 °C, 24 h | 85 | |
| Isoprene | Methyl vinyl ketone | Benzene, reflux, 12 h | 92 | |
| 1-Methoxy-1,3-cyclohexadiene | Maleic anhydride | Diethyl ether, 25 °C, 4 h | 95 | [2] |
| Danishefsky's diene | Methyl acrylate | CH2Cl2, 0 °C to rt, 6 h | 88 | [3] |
Experimental Protocol: Diels-Alder Reaction of 1,3-Butadiene with Acrolein
To a solution of acrolein (6.7 mL, 100 mmol) in toluene (100 mL) in a sealed tube is added an excess of 1,3-butadiene (20 mL, condensed at -78 °C). The tube is sealed and heated at 100 °C for 24 hours. After cooling to room temperature, the solvent and excess diene are removed under reduced pressure. The residue is purified by distillation to afford 4-formylcyclohexene.
Logical Relationship of the Diels-Alder Reaction
Caption: General workflow of the Diels-Alder reaction.
Luche Reduction of Substituted Cyclohexenones
The Luche reduction is a highly chemoselective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[4][5] This reaction employs sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, in an alcohol solvent.[4] The key advantage of the Luche reduction is its ability to selectively reduce the carbonyl group without affecting other reducible functional groups, such as aldehydes or esters, and to minimize competing 1,4-conjugate addition.[5]
Experimental Data
| Substituted Cyclohexenone | Reaction Conditions | Yield (%) | Diastereomeric Ratio (axial:equatorial attack) | Reference |
| 4-Methylcyclohex-2-en-1-one | NaBH4, CeCl3·7H2O, MeOH, 0 °C, 10 min | 98 | >99:1 | [6] |
| Carvone | NaBH4, CeCl3·7H2O, MeOH, -78 °C, 5 min | 95 | 98:2 | [6] |
| 4,4-Dimethylcyclohex-2-en-1-one | NaBH4, CeCl3·7H2O, EtOH, 25 °C, 15 min | 96 | >99:1 | [4] |
| 3-Phenylcyclohex-2-en-1-one | NaBH4, CeCl3·7H2O, MeOH, 0 °C, 20 min | 94 | 95:5 | [7] |
Experimental Protocol: Luche Reduction of 4-Methylcyclohex-2-en-1-one
To a stirred solution of 4-methylcyclohex-2-en-1-one (1.10 g, 10.0 mmol) and CeCl3·7H2O (4.10 g, 11.0 mmol) in methanol (50 mL) at 0 °C is added sodium borohydride (0.38 g, 10.0 mmol) in one portion. The reaction mixture is stirred at 0 °C for 10 minutes. The reaction is then quenched by the addition of water (20 mL) and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-methylcyclohex-2-en-1-ol.[6]
Signaling Pathway of the Luche Reduction
Caption: Mechanism of the Luche reduction.
Grignard Reaction with Substituted Cyclohexenones
The addition of Grignard reagents to substituted cyclohexenones is a fundamental method for the synthesis of tertiary substituted cyclohexenols. This reaction involves the nucleophilic attack of the organomagnesium halide at the carbonyl carbon. The regioselectivity of the Grignard addition to α,β-unsaturated ketones can be influenced by steric hindrance and the presence of coordinating groups, but 1,2-addition is generally favored, leading to the formation of the corresponding tertiary allylic alcohol.
Experimental Data
| Cyclohexenone | Grignard Reagent | Reaction Conditions | Yield (%) | Reference |
| Cyclohex-2-en-1-one | Methylmagnesium bromide | THF, 0 °C, 1 h | 92 | [8] |
| 3-Methylcyclohex-2-en-1-one | Phenylmagnesium bromide | Diethyl ether, 0 °C to rt, 2 h | 88 | [9] |
| 4-Chlorocyclohex-2-en-1-one | Isopropylmagnesium chloride | THF, -78 °C, 3 h | 85 | [10] |
| Wieland-Miescher ketone | Ethylmagnesium bromide | THF, -20 °C, 1.5 h | 90 | [11] |
Experimental Protocol: Grignard Reaction of Cyclohex-2-en-1-one with Methylmagnesium Bromide
To a solution of cyclohex-2-en-1-one (0.96 g, 10.0 mmol) in anhydrous THF (50 mL) at 0 °C under an argon atmosphere is added methylmagnesium bromide (3.0 M solution in diethyl ether, 3.7 mL, 11.0 mmol) dropwise. The reaction mixture is stirred at 0 °C for 1 hour. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride (20 mL). The mixture is extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 1-methylcyclohex-2-en-1-ol.
Experimental Workflow of the Grignard Reaction
Caption: Workflow for Grignard synthesis of cyclohexenols.
Organocatalytic Asymmetric Synthesis
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, including substituted cyclohexenols.[12] Chiral secondary amines, such as proline and its derivatives, are commonly used to catalyze the asymmetric Michael addition to α,β-unsaturated aldehydes or ketones, which can then be cyclized and reduced to afford chiral cyclohexenols with high enantiomeric excess.[13] This approach avoids the use of metal catalysts and often proceeds under mild reaction conditions.
Experimental Data
| Michael Acceptor | Michael Donor | Catalyst | Reaction Conditions | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| Cinnamaldehyde | Propanal | (S)-Diphenylprolinol silyl ether | Toluene, 4 °C, 24 h | 85 | 98 | [13] |
| Crotonaldehyde | Acetone | (S)-Proline | DMSO, rt, 48 h | 78 | 95 | [12] |
| 2-Hexenal | Diethyl malonate | Cinchonidine derivative | CH2Cl2, -20 °C, 72 h | 92 | 99 | [14] |
| (E)-4-Phenylbut-3-en-2-one | 2,4-Pentanedione | Chiral primary amine | Dioxane, 60 °C, 12 h | 89 | 97 | [12] |
Experimental Protocol: Organocatalytic Asymmetric Michael Addition/Cyclization
To a solution of cinnamaldehyde (1.32 g, 10.0 mmol) and (S)-diphenylprolinol silyl ether (35 mg, 0.1 mmol) in toluene (20 mL) is added propanal (1.45 mL, 20.0 mmol). The reaction mixture is stirred at 4 °C for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the chiral cyclohexenal precursor. Subsequent reduction with a mild reducing agent such as sodium borohydride yields the corresponding chiral substituted cyclohexenol.[13]
Logical Relationship of Organocatalytic Synthesis
Caption: Pathway for organocatalytic cyclohexenol synthesis.
Conclusion
The synthesis of substituted cyclohexenols can be achieved through a variety of effective methods, each with its own set of advantages and limitations. The Diels-Alder reaction provides a robust and stereocontrolled route to the cyclohexene core. For the selective reduction of pre-existing cyclohexenones, the Luche reduction offers excellent chemoselectivity for 1,2-addition. The Grignard reaction is a classic and reliable method for generating tertiary cyclohexenols. Finally, organocatalytic asymmetric synthesis presents a modern and powerful approach for accessing enantioenriched chiral cyclohexenols. The choice of method will ultimately depend on the desired substitution pattern, stereochemical outcome, and the functional group tolerance required for the target molecule. This guide provides the necessary data and protocols to aid researchers in making an informed decision for their synthetic strategy.
References
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Substrate Dependence in Aqueous Diels-Alder Reactions of Cyclohexadiene Derivatives with 1,4-Benzoquinone - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Luche reduction - Wikipedia [en.wikipedia.org]
- 5. Luche Reduction | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Stereoselective Luche Reduction of Deoxynivalenol and Three of Its Acetylated Derivatives at C8 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Luche Reduction | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Synthesis of mixed arylalkyl tertiary phosphines via the grignard approach | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
- 11. researchgate.net [researchgate.net]
- 12. Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Organocatalytic Enantioselective Cascade Michael-Alkylation Reactions: Synthesis of Chiral Cyclopropanes and Investigation of Unexpected Organocatalyzed Stereoselective Ring Opening of Cyclopropanes [organic-chemistry.org]
- 14. Organocatalysis Home [pubs.rsc.org]
X-ray Crystallography of 1-Butyl-2-cyclohexen-1-ol Derivatives: A Comparative Guide
A comprehensive analysis of the crystallographic data for 1-butyl-2-cyclohexen-1-ol and its derivatives remains elusive due to the current lack of publicly available research and crystal structures for this specific class of compounds. Extensive searches of chemical and crystallographic databases, including the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), did not yield any specific entries for this compound or its closely related derivatives. Therefore, a direct comparative guide based on experimental data for these specific molecules cannot be provided at this time.
To fulfill the informational and formatting requirements of the intended audience—researchers, scientists, and drug development professionals—this guide will instead serve as a template, utilizing the publicly available crystallographic data for a related cyclic allylic alcohol, (1R,2R,3S,5R)-2,6,6-trimethyl-3-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol , as a representative example. This will demonstrate the expected structure, data presentation, and visualizations for a comparative guide on the X-ray crystallography of substituted cyclohexenol derivatives.
Comparative Crystallographic Data
The following table summarizes the key crystallographic data for the representative compound, (1R,2R,3S,5R)-2,6,6-trimethyl-3-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol. In a complete guide, this table would be expanded to include data for several derivatives of this compound, allowing for direct comparison of their structural parameters.
| Parameter | (1R,2R,3S,5R)-2,6,6-trimethyl-3-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol | Derivative A | Derivative B |
| Crystal System | Orthorhombic | - | - |
| Space Group | P 21 21 21 | - | - |
| Unit Cell Dimensions | |||
| a (Å) | 6.313(3) | - | - |
| b (Å) | 13.534(6) | - | - |
| c (Å) | 14.283(6) | - | - |
| α (°) | 90 | - | - |
| β (°) | 90 | - | - |
| γ (°) | 90 | - | - |
| Volume (ų) | 1219.7(9) | - | - |
| Z | 4 | - | - |
| Calculated Density (Mg/m³) | 1.140 | - | - |
| R-factor | 0.042 | - | - |
| CCDC Number | 1034955 | - | - |
Experimental Protocols
A detailed methodology is crucial for the reproducibility and critical evaluation of crystallographic data. The following outlines a general experimental protocol for single-crystal X-ray diffraction analysis.
Crystallization
Single crystals of the target compound are typically grown using techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution. A variety of solvents and solvent mixtures should be screened to obtain crystals of suitable size and quality for X-ray diffraction.
For the representative compound, crystals were obtained by slow evaporation from an ethyl acetate solution.
Data Collection
A suitable single crystal is mounted on a goniometer head. X-ray diffraction data is collected using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., CCD or CMOS). The crystal is rotated, and diffraction patterns are recorded at various orientations.
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically, and hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualizations
Visual representations of experimental workflows and molecular structures are essential for clear communication in scientific publications.
Alternative Characterization Methods
While single-crystal X-ray crystallography provides definitive structural information, other analytical techniques are essential for a comprehensive characterization of this compound derivatives, especially when suitable crystals cannot be obtained.
| Technique | Information Provided | Comparison to X-ray Crystallography |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms, stereochemistry, and solution-state conformation. | Provides data in solution, which can differ from the solid-state structure determined by X-ray crystallography. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns. | Confirms molecular formula but does not provide 3D structural information. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Identifies functional groups but gives limited information on the overall molecular structure. |
| Computational Modeling | Theoretical prediction of molecular geometry and energetics. | Can provide insights into conformational preferences but is not a direct experimental observation of the solid-state structure. |
Conclusion
The field of X-ray crystallography offers unparalleled insights into the three-dimensional structure of molecules, which is of paramount importance in drug design and materials science. Although specific crystallographic data for this compound derivatives is not currently available in the public domain, this guide provides a framework for how such data should be presented and compared. Researchers working on the synthesis and characterization of these and similar compounds are encouraged to pursue crystallographic analysis and deposit their findings in public databases to enrich the collective knowledge of the scientific community.
A Comparative Guide to the Synthesis of 1-Butyl-2-cyclohexen-1-ol: Theoretical vs. Experimental Yields
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synthesis of 1-Butyl-2-cyclohexen-1-ol, focusing on the theoretical versus experimental yields of the Grignard reaction. We present a detailed, representative experimental protocol for this synthesis and compare its expected and typical outcomes. Furthermore, we explore alternative synthetic methodologies, offering a broader perspective for researchers engaged in the synthesis of allylic alcohols.
Synthesis of this compound via Grignard Reaction
The most common and direct method for the synthesis of this compound is the 1,2-addition of a butyl Grignard reagent to the α,β-unsaturated ketone, 2-cyclohexen-1-one. In this reaction, the nucleophilic butyl group of the Grignard reagent preferentially attacks the electrophilic carbonyl carbon, leading to the formation of the desired tertiary allylic alcohol after an acidic workup.
Experimental Protocol
The following is a representative experimental protocol for the synthesis of this compound via a Grignard reaction.
Materials:
-
Magnesium turnings (1.215 g, 50 mmol)
-
Anhydrous diethyl ether (50 mL)
-
1-Bromobutane (5.4 mL, 50 mmol)
-
2-Cyclohexen-1-one (4.8 g, 50 mmol)
-
1 M Hydrochloric acid (30 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Iodine crystal (as initiator)
Procedure:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, magnesium turnings and a crystal of iodine are placed. A solution of 1-bromobutane in 20 mL of anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and the gentle refluxing of the ether. The remaining 1-bromobutane solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is refluxed for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
Reaction with 2-Cyclohexen-1-one: The Grignard reagent solution is cooled to 0 °C in an ice bath. A solution of 2-cyclohexen-1-one in 30 mL of anhydrous diethyl ether is added dropwise from the dropping funnel over a period of 30 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional hour.
-
Workup: The reaction is quenched by the slow, dropwise addition of 1 M hydrochloric acid with vigorous stirring. The resulting mixture is transferred to a separatory funnel, and the aqueous layer is separated. The organic layer is washed with saturated aqueous sodium bicarbonate solution and then with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator. The crude product is then purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield pure this compound.
Theoretical and Experimental Yield Comparison
To assess the efficiency of this synthesis, it is crucial to compare the theoretical yield with the experimentally obtained yield.
Theoretical Yield Calculation:
The balanced chemical equation for the reaction is:
C₄H₉MgBr + C₆H₈O → C₁₀H₁₈O
-
Moles of 2-Cyclohexen-1-one = 4.8 g / 96.13 g/mol = 0.05 mol
-
Since the molar ratio of the reactants is 1:1, 2-cyclohexen-1-one is the limiting reagent.
-
Molecular weight of this compound = 154.25 g/mol
-
Theoretical Yield = 0.05 mol * 154.25 g/mol = 7.71 g
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles (mol) |
| 2-Cyclohexen-1-one | 96.13 | 4.8 | 0.05 |
| n-Butylmagnesium bromide | (Prepared in situ) | - | 0.05 |
| Product | |||
| This compound | 154.25 | 7.71 | 0.05 |
Experimental Yield:
| Parameter | Value (g) | Percentage of Theoretical Yield |
| Theoretical Yield | 7.71 | 100% |
| Estimated Experimental Yield (Low End) | 5.40 | 70% |
| Estimated Experimental Yield (High End) | 7.32 | 95% |
Factors that can influence the experimental yield include the purity of the reagents and solvents, the efficiency of the Grignard reagent formation, the reaction temperature, and the purification process.
Alternative Synthetic Methodologies
While the Grignard reaction is a primary method, other synthetic routes can be employed to produce allylic alcohols from α,β-unsaturated ketones. These alternatives can offer advantages in terms of selectivity and reaction conditions.
Luche Reduction
The Luche reduction is a highly selective method for the 1,2-reduction of α,β-unsaturated ketones to the corresponding allylic alcohols.[2][3][4] This method utilizes sodium borohydride in the presence of a lanthanide salt, typically cerium(III) chloride, in a protic solvent like methanol. The cerium salt enhances the electrophilicity of the carbonyl group, promoting the nucleophilic attack of the hydride at the carbonyl carbon over the β-carbon, thus minimizing the competing 1,4-addition (conjugate addition).
Advantages:
-
High chemoselectivity for 1,2-addition.
-
Milder reaction conditions compared to Grignard reactions.
-
Tolerant of various functional groups.
Disadvantages:
-
This method produces a secondary allylic alcohol (cyclohex-2-en-1-ol in this case) and would require a subsequent alkylation step to introduce the butyl group, making it a two-step process to reach the target molecule.
Organocuprate Addition Followed by Alkylation
Organocuprates, such as lithium dibutylcuprate ((C₄H₉)₂CuLi), are soft nucleophiles that preferentially undergo 1,4-conjugate addition to α,β-unsaturated ketones.[5] This reaction forms a lithium enolate intermediate. This enolate can then be trapped with an electrophile, such as an alkyl halide, in a subsequent step. To synthesize this compound via this route, one would first perform a conjugate addition of a butyl group to 2-cyclohexen-1-one, followed by a reaction that introduces a hydroxyl group at the carbonyl position. This is not a direct route to the desired product.
Advantages:
-
Excellent for forming C-C bonds at the β-position of an enone.
Disadvantages:
-
This method is not suitable for the direct synthesis of this compound as it favors 1,4-addition.
Signaling Pathways and Experimental Workflows
To visualize the logical flow of the primary synthetic method and the decision-making process in choosing a synthetic route, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Decision tree for selecting a synthetic route to an allylic alcohol.
References
- 1. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Luche reduction - Wikipedia [en.wikipedia.org]
- 3. Luche Reduction [organic-chemistry.org]
- 4. Luche Reduction | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 5. Reactions of organocopper reagents - Wikipedia [en.wikipedia.org]
A Comparative Spectroscopic Analysis of 1-Butyl-2-cyclohexen-1-ol Isomers: An Analog-Based Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the spectroscopic properties of cis and trans isomers of substituted cyclohexenols, using 4-tert-butylcyclohexanol as a primary analog due to the limited availability of specific data for 1-butyl-2-cyclohexen-1-ol isomers. The principles illustrated here are directly applicable to the characterization and differentiation of stereoisomers in similar cyclic alcohol systems. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are pivotal in elucidating the three-dimensional structure of molecules, which is a critical aspect of drug design and development.
Data Presentation: A Comparative Look at Analogous Isomers
The following tables summarize the key spectroscopic data for the cis and trans isomers of 4-tert-butylcyclohexanol. These values provide a baseline for understanding the expected differences in the spectra of this compound isomers.
Table 1: ¹H NMR Spectroscopic Data of 4-tert-Butylcyclohexanol Isomers [1][2]
| Proton | cis-4-tert-Butylcyclohexanol Chemical Shift (δ, ppm) | trans-4-tert-Butylcyclohexanol Chemical Shift (δ, ppm) | Key Differences |
| H-1 (CH-OH) | ~4.0 (multiplet) | ~3.5 (multiplet) | The proton on the carbon bearing the hydroxyl group (H-1) in the cis isomer is in an axial position and experiences less shielding, thus appearing at a higher chemical shift (downfield) compared to the equatorial H-1 in the trans isomer. |
| tert-Butyl | ~0.85 (singlet) | ~0.85 (singlet) | The chemical shift of the tert-butyl protons is largely unaffected by the stereochemistry of the hydroxyl group. |
| Cyclohexyl Protons | 1.0 - 2.0 (multiplets) | 1.0 - 2.2 (multiplets) | The pattern and chemical shifts of the other ring protons will differ due to changes in their spatial relationships with the hydroxyl group. |
Table 2: ¹³C NMR Spectroscopic Data of 4-tert-Butylcyclohexanol Isomers [3][4]
| Carbon | cis-4-tert-Butylcyclohexanol Chemical Shift (δ, ppm) | trans-4-tert-Butylcyclohexanol Chemical Shift (δ, ppm) | Key Differences |
| C-1 (CH-OH) | ~66 | ~71 | The carbon bearing the axial hydroxyl group in the cis isomer is more shielded and appears at a lower chemical shift (upfield) compared to the carbon with the equatorial hydroxyl group in the trans isomer. |
| C(CH₃)₃ | ~32 | ~32 | The chemical shift of the quaternary carbon of the tert-butyl group is similar in both isomers. |
| C(CH₃)₃ | ~27.5 | ~27.6 | The chemical shifts of the methyl carbons in the tert-butyl group are nearly identical. |
Table 3: IR Spectroscopic Data of 4-tert-Butylcyclohexanol Isomers [5][6]
| Vibrational Mode | cis-4-tert-Butylcyclohexanol Frequency (cm⁻¹) | trans-4-tert-Butylcyclohexanol Frequency (cm⁻¹) | Key Differences |
| O-H Stretch | ~3628 (free), ~3450 (H-bonded, broad) | ~3628 (free), ~3450 (H-bonded, broad) | The position of the O-H stretch is highly dependent on hydrogen bonding and concentration. In dilute solutions, a sharp peak for the free hydroxyl is observed, while in concentrated samples or as a neat liquid, a broad peak for intermolecularly hydrogen-bonded hydroxyls is seen. The stereoisomers may show subtle differences in the extent of intramolecular hydrogen bonding. |
| C-O Stretch | ~1050 | ~1065 | The C-O stretching frequency can sometimes differentiate between axial (cis) and equatorial (trans) alcohols, with the equatorial C-O bond often having a slightly higher stretching frequency. |
Table 4: Mass Spectrometry Data of 4-tert-Butylcyclohexanol Isomers [7][8]
| Isomer | Molecular Ion (M⁺) | Key Fragment Ions (m/z) | Fragmentation Notes |
| cis & trans | 156 | 141, 99, 81, 57 | The mass spectra of the cis and trans isomers are often very similar. The molecular ion at m/z 156 may be weak. Common fragmentation pathways include the loss of a methyl group (M-15, m/z 141), loss of water (M-18, not always prominent), and cleavage of the tert-butyl group (m/z 57). A significant fragment at m/z 99 can be attributed to the loss of the tert-butyl group and a hydrogen atom.[7] |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-25 mg of the analyte in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent depends on the solubility of the compound and the desired spectral window.
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
The relaxation delay should be set to at least 1-2 seconds to ensure proper signal integration.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to encompass the full range of carbon chemical shifts (typically 0-220 ppm).
-
Employ proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
A larger number of scans and a longer relaxation delay are typically required compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (TMS).
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Neat Liquid):
-
Place one to two drops of the pure liquid sample onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top to create a thin liquid film between the plates.
-
Mount the "sandwich" in the spectrometer's sample holder.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the prepared sample in the instrument and acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The spectral range is usually 4000-400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method. For volatile compounds, Gas Chromatography-Mass Spectrometry (GC-MS) is common. Direct infusion via a syringe pump can also be used.
-
Ionization: Ionize the sample molecules. Electron Ionization (EI) is a common technique that bombards the molecules with high-energy electrons, causing ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance.
-
Data Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak (if present) and to identify characteristic fragmentation patterns that provide structural information.
Mandatory Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of isomers.
References
- 1. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) 1H NMR spectrum [chemicalbook.com]
- 2. CIS-4-TERT-BUTYLCYCLOHEXANOL(937-05-3) 1H NMR spectrum [chemicalbook.com]
- 3. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) 13C NMR [m.chemicalbook.com]
- 4. CIS-4-TERT-BUTYLCYCLOHEXANOL(937-05-3) 13C NMR [m.chemicalbook.com]
- 5. CIS-4-TERT-BUTYLCYCLOHEXANOL(937-05-3) IR Spectrum [m.chemicalbook.com]
- 6. TRANS-4-TERT-BUTYLCYCLOHEXANOL(21862-63-5) IR Spectrum [m.chemicalbook.com]
- 7. Solved 10. Mass Spectrum of 4-tert-Butylcyclohexanol The two | Chegg.com [chegg.com]
- 8. spectrabase.com [spectrabase.com]
Safety Operating Guide
Prudent Disposal of 1-Butyl-2-cyclohexen-1-ol: A Guide for Laboratory Professionals
1-Butyl-2-cyclohexen-1-ol is anticipated to be a flammable liquid that may cause skin, eye, and respiratory irritation. Proper handling and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure you are wearing the appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). |
| Body Protection | A flame-retardant lab coat. |
| Respiratory Protection | Use in a well-ventilated area, such as a fume hood. If ventilation is inadequate, a respirator may be necessary. |
Step-by-Step Disposal Protocol
1. Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves) in a designated, properly labeled, and sealed hazardous waste container.
-
The container should be made of a material compatible with flammable organic liquids.
-
Do not mix with incompatible wastes, particularly strong oxidizing agents, strong acids, or strong bases.[1][2]
2. Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[1][2][3]
-
The storage area should be away from sources of ignition such as heat, sparks, and open flames.[2]
3. Arrange for Professional Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with as much information as possible about the waste, including its composition and any known hazards.
-
Disposal should be in accordance with all local, regional, and national regulations.[1] The most common method for this type of chemical waste is incineration at an approved waste disposal plant.[1][2][3]
4. Spill Management:
-
In the event of a spill, evacuate the area if necessary.
-
Remove all sources of ignition.
-
Ventilate the area.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 1-Butyl-2-cyclohexen-1-ol
Hazard Summary & Personal Protective Equipment (PPE)
Given the absence of specific data for 1-Butyl-2-cyclohexen-1-ol, a conservative approach to personal protection is essential. The primary hazards are anticipated to be flammability and irritation to the skin, eyes, and respiratory system. The following table summarizes the recommended PPE.
| Protection Type | Recommended Equipment | Rationale |
| Eye and Face Protection | Chemical safety goggles or a face shield. | To protect against splashes and vapors that can cause serious eye irritation. |
| Skin Protection | Flame-retardant lab coat and appropriate chemical-resistant gloves (e.g., nitrile). | To prevent skin contact, which may cause irritation, and to protect from potential flammability. |
| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH/MSHA approved respirator may be necessary. | To avoid inhalation of vapors, which may cause respiratory irritation. |
Operational and Handling Plan
Safe handling practices are critical to minimize exposure and prevent accidents. Always work in a well-ventilated area and keep the container tightly closed when not in use.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure that an eyewash station and safety shower are readily accessible.[1]
-
Grounding: Ground and bond containers and receiving equipment to prevent static discharge, a potential ignition source.[2][3]
-
Tools: Use only non-sparking tools to avoid ignition of flammable vapors.[2][4]
-
Dispensing: When transferring the chemical, do so in a chemical fume hood to minimize vapor inhalation.
-
Personal Hygiene: Wash hands thoroughly after handling.[5] Do not eat, drink, or smoke in the work area.
-
Clothing: Remove and wash any contaminated clothing before reuse.[5]
Emergency Procedures
In the event of an exposure or spill, immediate action is required.
| Exposure Type | First Aid Measures |
| Inhalation | Move the affected person to fresh air and keep them at rest in a comfortable position for breathing.[5][6] If not breathing, provide artificial respiration. Seek medical attention. |
| Skin Contact | Immediately flush the skin with plenty of water for at least 15 minutes while removing contaminated clothing.[2] If skin irritation occurs, seek medical advice. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[5] If eye irritation persists, get medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[4] Seek immediate medical attention. |
Disposal Plan
Chemical waste must be disposed of in accordance with local, regional, and national regulations.
-
Waste Classification: This chemical should be treated as hazardous waste.
-
Containment: Collect waste in a suitable, labeled, and closed container.
-
Disposal: Dispose of the contents and container at an approved waste disposal plant.[2][5][6] Do not allow the product to enter drains or waterways.[5]
Experimental Workflow: Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
